Omberacetam (Standard)
Description
Propriétés
IUPAC Name |
ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSMUBMSNAEEN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166214 | |
| Record name | Noopept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157115-85-0 | |
| Record name | 1-(2-Phenylacetyl)-L-prolylglycine ethy ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157115-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noopept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noopept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylacetyl-L-prolylglycine ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMBERACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Omberacetam on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omberacetam (Noopept), a nootropic agent with purported cognitive-enhancing and neuroprotective properties, has garnered significant interest within the scientific community. While its mechanism of action is multifaceted, a key area of investigation has been its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory synaptic transmission in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of omberacetam's mechanism of action on AMPA receptors, with a focus on its active metabolite, cycloprolylglycine (CPG). This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction
Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester), developed in Russia, is a dipeptide analog of the prototypical nootropic, piracetam. It is reported to have a higher potency and a more favorable pharmacokinetic profile than its predecessor. The cognitive benefits of omberacetam are thought to stem from its influence on various neurotransmitter systems, including the cholinergic and glutamatergic pathways. A significant body of research has pointed towards the modulation of AMPA receptors as a central component of its neuroactivity.
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their function is crucial for synaptic plasticity, the cellular basis of learning and memory. Positive allosteric modulation of AMPA receptors, which enhances their response to glutamate, is a key strategy in the development of cognitive enhancers.
Emerging evidence strongly suggests that the primary effects of omberacetam on AMPA receptors are mediated by its active metabolite, cycloprolylglycine (CPG). This guide will therefore focus on the actions of CPG as the principal effector of omberacetam's activity at the AMPA receptor.
Mechanism of Action of Omberacetam's Metabolite, Cycloprolylglycine, on AMPA Receptors
The prevailing scientific consensus indicates that cycloprolylglycine (CPG) acts as a positive allosteric modulator of AMPA receptors.[1][2][3] This modulation is believed to be a key mechanism underlying the neuroprotective and cognitive-enhancing effects attributed to omberacetam.
Positive Allosteric Modulation
Positive allosteric modulators (PAMs) of AMPA receptors bind to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its function. The primary mechanisms of AMPA receptor potentiation by PAMs include:
-
Slowing of Deactivation: Prolonging the time the ion channel remains open after glutamate dissociates.
-
Reduction of Desensitization: Decreasing the rate and extent to which the receptor becomes unresponsive to continuous glutamate exposure.
Studies have shown that CPG significantly enhances transmembrane AMPA currents in rat cerebellar Purkinje cells, indicating its role as an endogenous positive modulator of these receptors.[2][3] The neuroprotective effect of CPG has also been demonstrated to be dependent on the activation of AMPA receptors.[1]
Signaling Pathways
The potentiation of AMPA receptor activity by CPG is thought to initiate a cascade of downstream signaling events that contribute to its neuroprotective and cognitive-enhancing effects. A key pathway implicated is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The proposed signaling pathway is as follows:
Quantitative Data Summary
The available quantitative data on the interaction of omberacetam and its metabolite, cycloprolylglycine, with AMPA receptors is currently limited. The following table summarizes the key findings from the existing literature. Further research is required to establish a more comprehensive quantitative profile, including EC50 values for potentiation and effects on specific AMPA receptor subunit combinations.
| Compound | Parameter | Value | Cell Type/Preparation | Receptor Subunit Composition | Reference |
| Omberacetam (Noopept) | IC50 (Competition with [G-3H]Ro 48-8587) | 80 ± 5.6 µM | Rat brain | Not specified | [2] (from initial search) |
| Cycloprolylglycine (CPG) | Potentiation of AMPA current | Significant enhancement | Rat cerebellar Purkinje cells | Not specified | [2][3] |
| Concentration for potentiation | 10⁻⁶ M | Rat cerebellar Purkinje cells | Not specified | [2][3] |
Experimental Protocols
The study of omberacetam and its metabolites on AMPA receptor function utilizes standard neuropharmacological techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Purkinje Cells
This technique is employed to measure the effect of cycloprolylglycine on AMPA receptor-mediated currents in individual neurons.
4.1.1. Slice Preparation:
-
Young rats (e.g., Wistar, postnatal days 12-15) are anesthetized and decapitated.
-
The cerebellum is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose).
-
Sagittal slices of the cerebellar vermis (e.g., 200-300 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
4.1.2. Electrophysiological Recording:
-
A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Purkinje cells are visualized using an upright microscope with differential interference contrast optics.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH).
-
AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating parallel fibers with a bipolar electrode.
-
To isolate AMPA receptor currents, NMDA receptor antagonists (e.g., D-AP5) and GABA receptor antagonists (e.g., picrotoxin) are included in the aCSF.
-
A stable baseline of EPSCs is recorded before the application of cycloprolylglycine at various concentrations.
-
The change in the amplitude and kinetics of the EPSCs in the presence of CPG is measured and analyzed.
Radioligand Binding Assay
This method is used to determine the binding affinity of omberacetam or CPG for the AMPA receptor.
4.2.1. Membrane Preparation:
-
Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
4.2.2. Binding Assay:
-
Aliquots of the membrane preparation are incubated with a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the unlabeled test compound (omberacetam or CPG).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The available evidence strongly indicates that the cognitive-enhancing and neuroprotective effects of omberacetam are, at least in part, mediated by the positive allosteric modulation of AMPA receptors by its active metabolite, cycloprolylglycine. CPG has been shown to enhance AMPA receptor-mediated currents, and this action is linked to its beneficial neurological effects.
However, a comprehensive understanding of this mechanism is still lacking. Future research should focus on:
-
Quantitative Characterization: Determining the dose-response relationship of CPG's potentiation of AMPA receptor currents to establish EC50 values.
-
Subunit Selectivity: Investigating the effects of CPG on different AMPA receptor subunit combinations (e.g., GluA1/2, GluA2/3) to understand its receptor specificity.
-
Detailed Binding Studies: Elucidating the precise binding site of CPG on the AMPA receptor complex.
-
In Vivo Target Engagement: Confirming the modulation of AMPA receptors by CPG in the living brain using advanced imaging techniques.
A more detailed elucidation of the interaction between cycloprolylglycine and AMPA receptors will not only provide a more complete picture of omberacetam's mechanism of action but also pave the way for the development of novel and more specific AMPA receptor modulators for the treatment of cognitive disorders.
References
- 1. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - Gudasheva - Doklady Biochemistry and Biophysics [journals.rcsi.science]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects [mdpi.com]
Omberacetam: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omberacetam, also known as Noopept (GVS-111), is a synthetic nootropic agent with demonstrated neuroprotective and cognitive-enhancing properties. This document provides a comprehensive technical overview of Omberacetam, focusing on its synthesis pathway, chemical properties, and the signaling mechanisms underlying its pharmacological effects. Detailed experimental protocols for its synthesis are provided, and quantitative data are summarized for clarity. Furthermore, visual diagrams of the synthesis and signaling pathways are presented to facilitate a deeper understanding of its molecular characteristics and mechanism of action.
Chemical Properties
Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide analog of the racetam class of drugs, although it does not possess a traditional 2-oxo-pyrrolidine structure.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [2] |
| Molecular Weight | 318.37 g/mol | [2] |
| CAS Number | 157115-85-0 | [2] |
| Appearance | White Powder | [2] |
| LogP | 0.8994 | [3] |
| Topological Polar Surface Area (TPSA) | 75.71 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 6 | [3] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |
Synthesis Pathway
The synthesis of Omberacetam is a multi-step process that involves the formation of an amide bond between N-phenylacetyl-L-proline and glycine ethyl ester. The overall synthesis can be broken down into two primary stages: the synthesis of the N-phenylacetyl-L-proline intermediate and its subsequent coupling with glycine ethyl ester.[3][5]
Experimental Protocols
Stage 1: Synthesis of N-phenylacetyl-L-proline [3][5]
-
Reaction Setup: L-proline is mixed with a strong base solution (e.g., an aqueous solution of potassium carbonate or another suitable base) in a reaction vessel.
-
Acylation: Phenylacetyl chloride and a strong base solution are added dropwise to the L-proline mixture, typically in a solvent like dichloromethane. The reaction is maintained at a low temperature (0-5 °C) with continuous stirring for approximately 2 hours.
-
Work-up and Isolation: After the initial reaction, the mixture is refluxed for several hours. Following cooling, the organic layer is separated. The aqueous layer is acidified (pH 1-3) with an acid such as 1% HCl.
-
Purification: The acidified aqueous solution is extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over a neutral drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield N-phenylacetyl-L-proline. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.
Stage 2: Synthesis of Omberacetam (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester) [3]
-
Activation of Carboxylic Acid: N-phenylacetyl-L-proline is dissolved in a mixed solvent system, such as tetrahydrofuran (THF) and dichloromethane. To this solution, N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added. The mixture is stirred overnight at a low temperature (0-5 °C) to form the activated ester.
-
Coupling Reaction: In a separate vessel, glycine ethyl ester hydrochloride is dissolved in dichloromethane, and a base, such as triethylamine (Et₃N), is added to neutralize the hydrochloride and free the amine.
-
Amide Bond Formation: The solution containing the free glycine ethyl ester is then added to the activated N-phenylacetyl-L-proline mixture. The reaction is stirred for an extended period (e.g., 48 hours) at room temperature to facilitate the formation of the amide bond.
-
Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified, for example, by column chromatography, to yield pure Omberacetam.
Signaling Pathway and Mechanism of Action
Omberacetam is a prodrug that is metabolized to cycloprolylglycine (CPG), an endogenous neuropeptide.[6][7] The pharmacological effects of Omberacetam are largely attributed to the activity of CPG. The proposed signaling pathway involves the positive modulation of AMPA receptors and the activation of TrkB receptors, which are receptors for Brain-Derived Neurotrophic Factor (BDNF).[1][8]
The mechanism of action can be summarized as follows:
-
Metabolism to CPG: After administration, Omberacetam is converted to its active metabolite, cycloprolylglycine (CPG).[7]
-
AMPA Receptor Modulation: CPG acts as a positive allosteric modulator of AMPA receptors.[1][8] This enhances glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.
-
BDNF and TrkB Receptor Activation: The neuroprotective effects of CPG have been shown to be dependent on the activation of both AMPA and TrkB receptors.[1] Activation of AMPA receptors can lead to an increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[9]
-
Downstream Signaling Cascades: BDNF binds to its receptor, TrkB, initiating several downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways.[10][11]
-
Gene Expression and Neuroprotection: These signaling cascades converge on transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the transcription of genes involved in neuroprotection, neuronal survival, and synaptic plasticity.[12] This also creates a positive feedback loop by increasing the expression of BDNF itself.
Conclusion
Omberacetam is a nootropic agent with a well-defined synthesis pathway and a growing body of evidence elucidating its mechanism of action. Its chemical properties make it a suitable candidate for oral administration, and its metabolic activation to cycloprolylglycine initiates a cascade of signaling events that ultimately enhance synaptic plasticity and provide neuroprotection. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and neuroscience. Further research into the long-term effects and full therapeutic potential of Omberacetam is warranted.
References
- 1. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noopept - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 4. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester - Google Patents [patents.google.com]
- 6. Omberacetam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BDNF Signaling in Glutamatergic Neurons During Long-Term Potentiation (LTP): A Spatio-Temporal Exploration of Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Omberacetam (CAS No. 157115-85-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omberacetam, also known by its brand name Noopept and developmental code GVS-111, is a synthetic nootropic molecule with neuroprotective and cognitive-enhancing properties.[1][2] First synthesized in 1996, it is structurally related to the racetam class of drugs, though it does not possess a 2-oxo-pyrrolidine nucleus.[3][4] Omberacetam is a prodrug of the endogenous neuropeptide cycloprolylglycine.[2][5] This technical guide provides a comprehensive overview of Omberacetam, including its chemical and physical properties, pharmacological data, mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.
Chemical and Physical Properties
Omberacetam is the N-phenylacetyl-L-prolylglycine ethyl ester.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 157115-85-0 | [2] |
| Molecular Formula | C17H22N2O4 | [2] |
| Molecular Weight | 318.373 g/mol | [2] |
| IUPAC Name | Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate | [2] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Water-soluble | [3] |
| Purity (Typical) | ≥98% |
Pharmacological Data
Omberacetam exhibits a range of pharmacological effects, primarily related to its nootropic and neuroprotective activities. It is reported to be significantly more potent than piracetam, the first recognized nootropic.[5]
| Parameter | Value | Species | Reference |
| Route of Administration | Oral, Intraperitoneal, Intravenous | Human, Rat | [2][7] |
| Dosage (Human) | 10-30 mg per day | Human | [2] |
| Dosage (Animal) | 0.1 - 10 mg/kg bodyweight | Rat | [2] |
| Oral Bioavailability | Low (~10%) | [5] | |
| Half-life (Rodents) | ~5-10 minutes | Rodent | |
| IC50 (AMPA receptor binding) | 80 +/- 5.6 µM | Rat | [7] |
| IC50 (H2O2-induced damage) | 1.21 +/- 0.07 µM | [7] |
Mechanism of Action
The precise mechanism of action of Omberacetam is multifaceted and not yet fully elucidated. However, research points to several key pathways through which it exerts its effects. Omberacetam is a prodrug of cycloprolylglycine, which is a modulator of AMPA receptors and shows neuroprotective effects dependent on AMPA and TrkB receptor activation.[2] In cell culture, cycloprolylglycine has been shown to increase brain-derived neurotrophic factor (BDNF).[2]
Key proposed mechanisms include:
-
Modulation of Acetylcholine and Glutamate Systems: Omberacetam appears to influence the cholinergic system, leading to an accumulation of acetylcholine, a neurotransmitter crucial for memory function.[5] It also modulates AMPA and NMDA receptors, which are involved in synaptic plasticity and learning.[5]
-
Increased Expression of Neurotrophic Factors: Studies have shown that Omberacetam can increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[3][8] These neurotrophins are vital for neuronal survival, growth, and differentiation.
-
Neuroprotection against Glutamate Excitotoxicity: Omberacetam has demonstrated protective effects against the neurotoxic effects of excess glutamate.[2]
-
Activation of Hypoxia-Inducible Factor 1 (HIF-1): Some of its pharmacological properties may be derived from its action as an activator of HIF-1, a transcription factor that plays a crucial role in the cellular response to hypoxia.[2]
-
Antioxidant and Anti-inflammatory Effects: Omberacetam exhibits antioxidant properties, protecting against oxidative stress, and has shown anti-inflammatory actions.[2]
Signaling Pathways
// Nodes Omberacetam [label="Omberacetam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloprolylglycine [label="Cycloprolylglycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPAR [label="AMPA Receptors", fillcolor="#FBBC05"]; TrkB [label="TrkB Receptors", fillcolor="#FBBC05"]; BDNF [label="BDNF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NGF [label="NGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#FBBC05"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Cognitive_Enhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ACh [label="Acetylcholine System", fillcolor="#FBBC05"];
// Edges Omberacetam -> Cycloprolylglycine [label="Metabolized to"]; Cycloprolylglycine -> AMPAR [label="Modulates"]; Cycloprolylglycine -> TrkB [label="Activates"]; TrkB -> BDNF [label="Upregulates"]; Omberacetam -> BDNF [label="Increases Expression"]; Omberacetam -> NGF [label="Increases Expression"]; Omberacetam -> HIF1a [label="Activates"]; Omberacetam -> ACh [label="Modulates"]; AMPAR -> Cognitive_Enhancement; BDNF -> Neuroprotection; BDNF -> Cognitive_Enhancement; NGF -> Neuroprotection; HIF1a -> Neuroprotection; ACh -> Cognitive_Enhancement; }
Caption: Proposed signaling pathways of Omberacetam.
Experimental Protocols
Synthesis of Omberacetam
Two primary synthetic routes for Omberacetam have been described.
Route 1: Carboxylation of N-phenylacetyl-L-proline [1][9]
This method involves the carboxylation of N-phenylacetyl-L-proline and ethyl glycine in the presence of isobutyl chloroformate.[1]
-
Step 1: Synthesis of N-phenylacetyl-L-proline:
-
To a mixture of L-proline (3.0 g, 26 mmol) and dichloromethane (40 mL), add phenylacetyl chloride (4.03 g, 26 mmol) dropwise via syringe at 0-5 °C in an ice bath.
-
Stir the mixture continuously for 2 hours.
-
Add K2CO3 (2.16 g, 15.6 mmol) and hexadecyl trimethyl ammonium bromide (0.15 g, 5 mol%) in batches.
-
Reflux the reaction mixture for 4.5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the solution to room temperature to allow precipitation.
-
Wash the filtrate twice with ice water (2 x 10 mL) and remove the solvent using a rotary evaporator.
-
Acidify the aqueous solution to pH 1-3 with 1% HCl and purify by recrystallization from ethyl acetate to obtain N-phenylacetyl-L-proline.[9]
-
-
Step 2: Coupling with Glycine Ethyl Ester:
-
Perform the dehydration and condensation of N-phenylacetyl-L-proline and ethyl glycine using DCC/DMAP.
-
To N-phenylacetyl-L-proline (2 g, 8.6 mmol) dissolved in a 50 mL mixed solvent of THF and dichloromethane (1:1 v/v), add DCC (1.77 g, 8.6 mmol) and DMAP (0.03 g, 3 mol%).
-
Stir the mixture overnight at 0-5 °C.
-
To the reaction mixture, add a solution of glycine ethyl ester hydrochloride (1.2 g, 8.6 mmol), Et3N (0.87 g, 8.6 mmol), and hexadecyl trimethyl ammonium bromide (0.16 g, 5 mol%) in dichloromethane (20 mL).
-
Stir for 48 hours at room temperature.
-
Filter the precipitate and evaporate the solvent in vacuo.
-
Purify the residue by recrystallization from ethanol to obtain Omberacetam.[9]
-
// Nodes Proline [label="L-Proline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhenylacetylChloride [label="Phenylacetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPA_Proline [label="N-phenylacetyl-L-proline", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlycineEster [label="Glycine Ethyl Ester HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Omberacetam [label="Omberacetam", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCC_DMAP [label="DCC / DMAP", shape=diamond, fillcolor="#FBBC05"];
// Edges Proline -> NPA_Proline; PhenylacetylChloride -> NPA_Proline; NPA_Proline -> Omberacetam; GlycineEster -> Omberacetam; DCC_DMAP -> Omberacetam [label="Coupling"]; }
Caption: Simplified workflow for the synthesis of Omberacetam.
In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of Omberacetam against amyloid-β (Aβ)-induced toxicity in PC12 cells.[10]
-
Cell Culture and Differentiation:
-
Culture PC12 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin at 37°C in a humidified 5% CO2 atmosphere.
-
To induce differentiation, add Nerve Growth Factor (NGF) to a final concentration of 50 ng/ml in DMEM containing 1% FBS and incubate for 5 days.[10]
-
-
Treatment:
-
Pre-treat the differentiated PC12 cells with Omberacetam at a concentration of 10 µM for 72 hours.
-
After the pre-treatment period, rinse the cells with fresh medium.
-
Expose the cells to Aβ25-35 peptide at a concentration of 5 µM for 24 hours to induce toxicity. Untreated cells serve as a control.[10]
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using standard assays such as MTT or LDH assays.
-
Apoptosis: Quantify early and late apoptotic cells using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
Mitochondrial Function: Assess mitochondrial membrane potential using dyes such as JC-1.
-
Tau Phosphorylation: Analyze the phosphorylation status of tau protein at specific sites (e.g., Ser396) using Western blotting.
-
Neurite Outgrowth: Observe and quantify changes in neurite length and branching using microscopy and image analysis software.
-
In Vivo Alzheimer's Disease Model
This protocol outlines a rat model of Alzheimer's disease induced by Aβ injection to evaluate the efficacy of Omberacetam.[11][12][13][14][15]
-
Animals: Use adult male Wistar rats.
-
Induction of Alzheimer's-like Pathology:
-
Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 52 mg/kg, i.p.).
-
Using a stereotaxic apparatus, inject oligomeric Aβ(1-42) (e.g., 10 µM in 5 µL) or a scrambled control peptide into the lateral cerebral ventricle. The injection should be performed slowly over 5 minutes.[11]
-
-
Treatment Regimen:
-
Administer Omberacetam (e.g., 0.5 mg/kg, i.p.) or saline (control) daily for a specified period (e.g., 21 days) starting either before or after the Aβ injection to assess both prophylactic and therapeutic effects.
-
-
Behavioral Testing:
-
Assess cognitive function using behavioral tests such as the Morris water maze for spatial memory or the passive avoidance test for learning and memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the experiment, sacrifice the animals and collect brain tissue.
-
Neurotrophin Levels: Measure the mRNA and protein levels of BDNF and NGF in the hippocampus and cortex using Northern blotting, RT-PCR, or ELISA.
-
HIF-1α Activation: Assess the levels of HIF-1α in brain homogenates using Western blotting or ELISA.
-
Histology: Perform immunohistochemical staining to visualize neuronal damage, amyloid plaque deposition, and glial activation.
-
// Nodes Animal_Prep [label="Animal Preparation\n(Adult Male Wistar Rats)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AD_Induction [label="Alzheimer's Model Induction\n(Aβ Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Omberacetam Treatment\n(e.g., 0.5 mg/kg, i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavioral_Tests [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#FBBC05"]; Tissue_Collection [label="Brain Tissue Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histological Analysis\n(BDNF, HIF-1α, IHC)", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges Animal_Prep -> AD_Induction; AD_Induction -> Treatment; Treatment -> Behavioral_Tests; Behavioral_Tests -> Tissue_Collection; Tissue_Collection -> Analysis; }
Caption: Experimental workflow for in vivo evaluation of Omberacetam.
Conclusion
Omberacetam is a promising nootropic and neuroprotective agent with a complex mechanism of action. Its ability to modulate key neurotransmitter systems, enhance neurotrophin expression, and protect against neuronal damage makes it a valuable subject for further research in the context of cognitive disorders and neurodegenerative diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the synthesis, efficacy, and underlying mechanisms of Omberacetam. Further studies are warranted to fully elucidate its therapeutic potential and to translate preclinical findings into clinical applications.
References
- 1. Noopept synthesis - chemicalbook [chemicalbook.com]
- 2. Omberacetam - Wikipedia [en.wikipedia.org]
- 3. examine.com [examine.com]
- 4. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. Page loading... [wap.guidechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Application of Noopept_Chemicalbook [chemicalbook.com]
- 10. Omberacetam | iGluR | TargetMol [targetmol.com]
- 11. Frontiers | Intracerebral inoculation of healthy non-transgenic rats with a single aliquot of oligomeric amyloid-β (1–42) profoundly and progressively alters brain function throughout life [frontiersin.org]
- 12. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies for Improving a Rat Model of Alzheimer’s Disease: Icv Administration of Well-Characterized β-Amyloid 1-42 Oligomers Induce Dysfunction in Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 15. Modeling Alzheimer's disease with non-transgenic rat models - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Omberacetam in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omberacetam, also known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), is a synthetic nootropic agent with purported cognitive-enhancing and neuroprotective properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics of Omberacetam in various animal models, with a focus on its rapid metabolism into the active compound, cycloprolyl-glycine (CPG).
Pharmacokinetic Data Summary
Omberacetam is extensively and rapidly metabolized in animal models, primarily into its active metabolite, cycloprolyl-glycine (CPG). The pharmacokinetic parameters of Omberacetam and CPG have been characterized, particularly in rats, following different routes of administration.
Table 1: Pharmacokinetic Parameters of Omberacetam in Rats
| Parameter | Intravenous (IV) | Oral (P.O.) |
| Dose | 0.5 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | Not Reported | Not Reported |
| Tmax (h) | Not Reported | Not Reported |
| Half-life (t½) | ~6.5 minutes[1] | Not Reported |
| Bioavailability (%) | - | Low[2] |
| Brain Penetration | Yes[1] | Yes |
Table 2: Pharmacokinetic Parameters of Cycloprolyl-glycine (CPG) in Rats
| Parameter | Following Omberacetam Administration (P.O.) |
| Dose of Omberacetam | 5 mg/kg |
| Cmax (ng/g tissue) | Brain: ~2.8 nmol/g[3] |
| Tmax (h) | Brain: 1 hour[4] |
| Half-life (t½) | Longer than Omberacetam |
| Brain Penetration | Readily crosses the blood-brain barrier[5] |
Note: Specific quantitative values for all parameters are not consistently reported across the literature. The tables summarize the available information.
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic studies of Omberacetam in animal models.
Animal Models
-
Species: Wistar and Sprague-Dawley rats are the most commonly used animal models for pharmacokinetic studies of Omberacetam.[2][6][7]
-
Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and ad libitum access to food and water.
Administration Routes
1. Oral Administration (Gavage)
-
Objective: To assess the oral bioavailability and metabolism of Omberacetam.
-
Procedure:
-
Omberacetam is typically dissolved in a suitable vehicle, such as a 10% sucrose solution.
-
Rats are fasted overnight prior to administration to ensure gastric emptying.
-
A specific volume of the drug solution, calculated based on the animal's body weight (e.g., 5 mg/kg), is administered directly into the stomach using a gavage needle.[8][9][10]
-
The length of the gavage tube is pre-measured to extend from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[8][9][11]
-
2. Intravenous Administration
-
Objective: To determine the absolute bioavailability and clearance of Omberacetam.
-
Procedure:
-
Omberacetam is dissolved in a sterile vehicle suitable for injection, such as saline.
-
The solution is administered as a bolus injection or a continuous infusion into a cannulated vein, commonly the tail vein or jugular vein.[12]
-
For serial blood sampling, a catheter may be implanted in the jugular vein.[12]
-
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein puncture or from an implanted catheter. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from blood cells by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.
-
Brain Tissue Sampling: At the end of the study or at specific time points, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer. The homogenate is then processed to extract the analytes.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Omberacetam and its metabolite, CPG, in biological matrices.[12][13][14][15]
-
Sample Preparation:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent such as trichloroacetic acid (5%) or a cold organic solvent (e.g., acetonitrile) is added to the plasma or brain homogenate samples.[12][15]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further cleanup of the sample may be performed to remove other interfering substances and concentrate the analytes.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Signaling Pathways and Mechanism of Action
The cognitive-enhancing and neuroprotective effects of Omberacetam are believed to be mediated by its active metabolite, cycloprolyl-glycine (CPG). CPG has been shown to modulate key signaling pathways involved in synaptic plasticity and neuronal survival.
Omberacetam Metabolism and CPG Formation
The metabolic conversion of Omberacetam to its active metabolite, CPG, is a critical first step in its mechanism of action.
CPG-Mediated Signaling Cascade
CPG is known to be a positive modulator of AMPA receptors and to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates TrkB receptors. This cascade is crucial for synaptic plasticity.
Experimental Workflow for Pharmacokinetic Studies
A typical experimental workflow for investigating the pharmacokinetic profile of Omberacetam in an animal model is outlined below.
Conclusion
The pharmacokinetic profile of Omberacetam in animal models is characterized by its rapid conversion to the active metabolite, cycloprolyl-glycine. CPG exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, and modulates key signaling pathways associated with neuroprotection and cognitive enhancement. The experimental protocols outlined in this guide provide a framework for conducting robust pharmacokinetic studies to further elucidate the ADME properties of Omberacetam and its metabolites, which is essential for its translation to clinical applications. Further research is warranted to obtain more comprehensive quantitative pharmacokinetic data across different species and to fully delineate the downstream effects of its signaling pathways.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. [Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. youtube.com [youtube.com]
- 12. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A liquid chromatography-tandem mass spectrometry assay for detection and quantitation of the dipeptide Gly-Gln in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [cardiosomatics.orscience.ru]
The Neuropharmacological Landscape of Omberacetam and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester), widely known as Noopept, is a synthetic nootropic agent with purported cognitive-enhancing and neuroprotective properties. This technical guide provides an in-depth exploration of the pharmacodynamics of omberacetam and its key metabolites. A central focus is the elucidation of its complex mechanism of action, which extends beyond a singular molecular target. This document summarizes the current understanding of its interaction with glutamatergic and neurotrophic systems, details the experimental methodologies used to characterize these interactions, and presents available quantitative data to support these findings. The signaling pathways influenced by omberacetam and its primary active metabolite, cycloprolylglycine, are also visualized to provide a clear conceptual framework for its neuropharmacological effects.
Introduction
Omberacetam is a dipeptide analog of the prototypical nootropic, piracetam, though it exhibits a distinct pharmacological profile and significantly higher potency.[1] Developed in Russia, it is prescribed for a variety of cognitive disorders.[2] Structurally, omberacetam is not a true racetam as it lacks the characteristic 2-oxo-pyrrolidine nucleus.[1] A critical aspect of its pharmacology is its role as a prodrug, with its in vivo biotransformation yielding active metabolites that are largely responsible for its therapeutic effects.[2] This guide will dissect the pharmacodynamic properties of both the parent compound and its principal metabolites.
Metabolism of Omberacetam
Following administration, omberacetam is metabolized into several compounds, with cycloprolylglycine (CPG) being the most significant in terms of pharmacological activity. Other identified metabolites include phenylacetic acid and prolylglycine. The enzymatic pathways governing these metabolic conversions, including the potential role of cytochrome P450 (CYP) enzymes, are not yet fully elucidated.[3][4][5][6]
Table 1: Known Metabolites of Omberacetam
| Precursor | Metabolite | Putative Pharmacological Role |
| Omberacetam | Cycloprolylglycine (CPG) | Primary active metabolite; positive allosteric modulator of AMPA receptors; activates TrkB receptors. |
| Omberacetam | Phenylacetic Acid | Contribution to pharmacological effects is not well-defined. |
| Omberacetam | Prolylglycine | Contribution to pharmacological effects is not well-defined. |
Core Pharmacodynamic Mechanisms
The pharmacodynamic effects of omberacetam are multifaceted and are primarily attributed to its active metabolite, cycloprolylglycine. The key mechanisms of action revolve around the modulation of the glutamatergic and neurotrophic systems.
Glutamatergic System Modulation
The primary mechanism of action of cycloprolylglycine is its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8][9][10] This modulation enhances the response of AMPA receptors to glutamate, facilitating excitatory neurotransmission.
Neurotrophic Factor Signaling
A significant downstream effect of AMPA receptor modulation by cycloprolylglycine is the potentiation of neurotrophic factor signaling, particularly that of Brain-Derived Neurotrophic Factor (BDNF). The neuroprotective and anxiolytic effects of CPG have been shown to be dependent on the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF.[9][10]
Cholinergic System Interaction
While often associated with cholinergic enhancement, direct and detailed experimental evidence for omberacetam's interaction with the cholinergic system is less established in readily available literature. It is hypothesized that the cognitive-enhancing effects may be, in part, due to an indirect modulation of acetylcholine levels or receptor function, potentially downstream of its primary glutamatergic and neurotrophic actions.
HIF-1α Activation
Some studies suggest that the pharmacological properties of omberacetam may also be derived from its action as an activator of Hypoxia-inducible factor 1-alpha (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the cellular response to hypoxia and has been implicated in neuroprotection.
Quantitative Pharmacodynamic Data
Quantitative data on the binding affinities and functional potencies of omberacetam and its metabolites are limited in publicly accessible literature. The following table summarizes the available data.
Table 2: Quantitative Data for Omberacetam and Metabolites
| Compound | Target | Assay Type | Value | Species | Reference |
| Cycloprolylglycine | AMPA Receptor | Transmembrane Current Enhancement | 10⁻⁶ M | Rat | [8] |
Note: Further quantitative data, such as Ki and IC50 values from comprehensive receptor binding assays, are not consistently reported in the reviewed literature.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by omberacetam's primary active metabolite, cycloprolylglycine.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the study of omberacetam's pharmacodynamics.
General Experimental Workflow
Receptor Binding Assays
-
Objective: To determine the binding affinity of omberacetam and its metabolites to specific receptors (e.g., AMPA, TrkB).
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from appropriate animal models or use cell lines expressing the target receptor. Isolate cell membranes through centrifugation.
-
Radioligand Binding: Incubate the membrane preparation with a specific radiolabeled ligand for the receptor of interest in the presence of varying concentrations of the test compound (omberacetam or its metabolites).
-
Separation and Detection: Separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
TrkB Receptor Phosphorylation Assay
-
Objective: To assess the activation of the TrkB receptor by omberacetam or its metabolites.
-
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) and treat with various concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB). Subsequently, probe with a primary antibody for total TrkB as a loading control. Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Detection and Quantification: Visualize protein bands using chemiluminescence and quantify band intensity to determine the ratio of p-TrkB to total TrkB.
-
BDNF Level Measurement
-
Objective: To quantify the effect of omberacetam or its metabolites on BDNF protein levels.
-
Methodology (ELISA):
-
Sample Preparation: Use conditioned media from treated neuronal cell cultures or brain tissue homogenates.
-
Assay Performance: Utilize a commercial BDNF ELISA kit. Add samples and standards to a microplate pre-coated with a BDNF capture antibody.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate solution to produce a colorimetric signal.
-
Quantification: Measure the absorbance at the appropriate wavelength and calculate BDNF concentration based on the standard curve.
-
Acetylcholine Release Assay
-
Objective: To measure the effect of omberacetam or its metabolites on acetylcholine release from neuronal cells.
-
Methodology:
-
Cell Culture and Treatment: Use a cholinergic cell line (e.g., LA-N-2) or primary neuronal cultures. Treat with the test compound.[11][12][13]
-
Sample Collection: Collect the extracellular medium.[11][12][13]
-
Quantification: Measure acetylcholine concentration in the medium using a commercially available colorimetric or fluorometric assay kit or by HPLC with electrochemical detection.[11][12][13]
-
Conclusion
The pharmacodynamics of omberacetam are complex and primarily driven by its active metabolite, cycloprolylglycine. The core mechanism involves the positive allosteric modulation of AMPA receptors, which in turn enhances BDNF signaling via TrkB receptor activation. This cascade of events likely underlies the observed nootropic and neuroprotective effects. Further research is warranted to fully elucidate the metabolic pathways of omberacetam, quantify the binding affinities of its metabolites to various receptors, and clarify its precise role in modulating the cholinergic system. The experimental frameworks provided in this guide offer a basis for future investigations into this intriguing neuropharmacological agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Omberacetam - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of the Neuropeptide Cycloprolylglycine Depends on AMPA- and TrkB-Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anxiolytic Effect of the Neuropeptide Cycloprolylglycine Is Mediated by AMPA and TrkB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
An In-depth Technical Guide to GVS-111 (Omberacetam): Discovery, History, and Core Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core experimental data of GVS-111, more commonly known as Omberacetam or Noopept. Synthesized in 1996 at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, GVS-111 is a dipeptide analogue of the archetypal nootropic, piracetam. This document collates key findings on its synthesis, mechanism of action, and quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for behavioral and electrophysiological assays are provided to facilitate reproducibility and further investigation. The guide also includes visualizations of key signaling pathways and experimental workflows to aid in the understanding of its complex pharmacological profile.
Discovery and History
GVS-111 was first synthesized in Russia in 1996 by a team of researchers led by T. A. Gudasheva at the Zakusov Institute of Pharmacology.[1][2] The development of GVS-111 was predicated on the hypothesis of creating a peptide-based analogue of piracetam, with the goal of enhancing its pharmacological properties. The molecular structure of GVS-111, N-phenylacetyl-L-prolylglycine ethyl ester, was designed based on the endogenous neuropeptide cycloprolylglycine.[3]
Initial studies revealed that GVS-111 exhibited nootropic and neuroprotective effects at doses significantly lower than piracetam, reportedly up to 1000 times more potent.[4] It is prescribed in Russia and other Eastern European countries for the treatment of cognitive impairment of traumatic and vascular origins.[5][6]
Synthesis
The synthesis of GVS-111 (N-phenylacetyl-L-prolylglycine ethyl ester) is a multi-step process. A common synthetic route is outlined below:
Experimental Protocol: Synthesis of GVS-111
Step 1: Synthesis of N-phenylacetyl-L-proline
-
L-proline is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath.
-
An aqueous solution of a base, for example, potassium carbonate (K2CO3), is added to the mixture.
-
Phenylacetyl chloride is then added dropwise to the stirred reaction mixture, maintaining the temperature at 0-5°C.
-
The reaction is stirred for several hours at room temperature to ensure completion.
-
After the reaction, the organic layer is separated, and the aqueous layer is acidified with an acid like hydrochloric acid (HCl).
-
The resulting precipitate, N-phenylacetyl-L-proline, is then filtered, washed, and dried.
Step 2: Esterification with Glycine Ethyl Ester
-
N-phenylacetyl-L-proline is dissolved in a solvent such as dichloromethane.
-
A coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP) are added to the solution.
-
Glycine ethyl ester hydrochloride, neutralized with a base like triethylamine (TEA), is then added to the reaction mixture.
-
The reaction is stirred at room temperature for an extended period, often overnight.
-
The resulting mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is then washed sequentially with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The final product, N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111), is purified by recrystallization or column chromatography.
Mechanism of Action
GVS-111 exerts its effects through a multi-faceted mechanism of action. It is a prodrug that is rapidly metabolized to cycloprolylglycine (CPG), which is believed to be a key active metabolite.[3][7] The proposed mechanisms include:
-
Cholinergic System Modulation: GVS-111 has been shown to enhance cholinergic signaling, which is crucial for cognitive processes.[2]
-
Neurotrophin Upregulation: It increases the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, proteins vital for neuronal survival, growth, and synaptic plasticity.[2][4]
-
Neuroprotection: GVS-111 exhibits significant neuroprotective properties against various insults, including glutamate-induced excitotoxicity and oxidative stress.[8][9]
-
Modulation of Ion Channels: Studies have shown that GVS-111 can modulate the activity of voltage-gated calcium and potassium channels in neurons.[10]
-
HIF-1 Signaling Pathway: Research suggests that GVS-111 interacts with the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which may contribute to its neuroprotective effects.[11]
Signaling Pathways
The neurotrophic effects of GVS-111 are largely attributed to its ability to increase the expression of BDNF and NGF. These neurotrophins activate downstream signaling cascades that promote neuronal survival and synaptic plasticity.
Caption: BDNF and NGF signaling pathways activated by GVS-111.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for GVS-111 in various studies.
Table 1: Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Half-life | Rodents | ~5-10 minutes | [2] |
| Half-life | Humans | 5-10 minutes (estimated) | [1][12] |
| Bioavailability | N/A | Orally active | [13][14] |
| Metabolism | Rodents | Rapidly metabolized to cycloprolylglycine | [3][7] |
Table 2: In Vitro Efficacy and Potency
| Parameter | Assay | Value | Reference |
| IC50 (Neuroprotection) | H₂O₂-induced damage in human cortical neurons | 1.21 ± 0.07 µM | [15] |
| Effect on Ion Channels | Inhibition of ICa in Helix pomatia neurons | 39 ± 14% at 2 µM | [10] |
| Effect on Ion Channels | Inhibition of IK(V) in Helix pomatia neurons | 49 ± 18% at 1 µM | [10] |
| Effect on Ion Channels | Inhibition of IK(Ca) in Helix pomatia neurons | 69 ± 24% at 0.1 µM | [10] |
| IC50 (AMPA Receptor Binding) | Competition with [G-3H]Ro 48-8587 | 80 ± 5.6 µM | [16] |
Table 3: In Vivo Efficacy (Rodent Models)
| Effect | Model | Effective Dose Range | Reference |
| Antiamnesic Effect | Electroshock-induced amnesia | 0.5 mg/kg and 10 mg/kg (oral, bimodal) | [3] |
| Mnemotropic Effects | Passive avoidance | 0.1 - 1.0 mg/kg (i.p.) | [14] |
| Anti-inflammatory Effect | Adjuvant arthritis | 0.5 mg/kg (i.m.) or 5 mg/kg (p.o.) | [16] |
Table 4: Toxicity Data
| Parameter | Species | Value | Reference |
| LD50 | Mice | 5000 mg/kg (i.p.) | [14] |
Key Experimental Protocols
Passive Avoidance Task
This task assesses fear-motivated learning and memory.
Experimental Protocol: Passive Avoidance
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a specified time interval (e.g., 24 hours), the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: GVS-111 or vehicle is typically administered at a specific time before the acquisition or retention trial to assess its effects on learning and memory consolidation or retrieval, respectively.
Caption: Experimental workflow for the passive avoidance task.
Morris Water Maze
This task assesses hippocampal-dependent spatial learning and memory.
Experimental Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: Rodents are placed in the pool from different starting locations and must learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: GVS-111 or vehicle is administered before the daily training sessions to evaluate its effect on spatial learning and memory formation.
Electrophysiological Recording
This technique is used to study the effects of GVS-111 on neuronal electrical properties.
Experimental Protocol: Two-Microelectrode Voltage-Clamp
-
Preparation: Isolated neurons (e.g., from the snail Helix pomatia) are prepared and placed in a recording chamber with an appropriate physiological saline solution.
-
Electrode Placement: Two microelectrodes are inserted into a single neuron. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: The membrane potential is held (clamped) at a specific level by the feedback amplifier.
-
Stimulation and Recording: The neuron is stimulated with voltage steps to activate voltage-gated ion channels. The resulting currents flowing across the membrane are recorded.
-
Drug Application: GVS-111 is added to the bath solution, and the changes in the recorded currents are measured to determine its effect on specific ion channels.
Conclusion
GVS-111 (Omberacetam) is a novel dipeptide nootropic with a complex and multifaceted mechanism of action. Its discovery and development represent a significant advancement in the field of cognitive enhancers. The preclinical and initial clinical data suggest a promising therapeutic potential for cognitive disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the critical information on its history, synthesis, and pharmacological profile, and offering detailed experimental methodologies to guide future research and development efforts. Further investigation, particularly in the realm of human pharmacokinetics and receptor binding affinities, is warranted to fully elucidate its therapeutic potential.
References
- 1. Understanding Noopept Half-Life: Key Facts & Insights - Nootropicsnowph [nootropicsnowph.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. examine.com [examine.com]
- 4. nootropicsexpert.com [nootropicsexpert.com]
- 5. lipos-c.com [lipos-c.com]
- 6. researchgate.net [researchgate.net]
- 7. The major metabolite of dipeptide piracetam analogue GVS-111 in rat brain and its similarity to endogenous neuropeptide cyclo-L-prolylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective properties of nootropic dipeptide GVS-111 in in vitro oxygen-glucose deprivation, glutamate toxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of piracetam and its novel peptide analogue GVS-111 on neuronal voltage-gated calcium and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Noopept Half-Life: Key Insights and Effects - Nootropicsnowph [nootropicsnowph.com]
- 13. Pharmacokinetics of new nootropic acylprolyldipeptide and its penetration across the blood-brain barrier after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GVS-111 prevents oxidative damage and apoptosis in normal and Down's syndrome human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Omberacetam's In Vitro Neuroprotection: A Technical Guide
An In-depth Examination of the Cellular and Molecular Mechanisms Underlying the Neuroprotective Effects of Omberacetam (Noopept) in Preclinical In Vitro Models.
Introduction
Omberacetam, also known as Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), is a synthetic dipeptide with nootropic and neuroprotective properties.[1][2] Developed in Russia in the mid-1990s, it is structurally related to the racetam class of drugs.[2] Extensive in vitro research has been conducted to elucidate the mechanisms by which Omberacetam confers protection to neurons against various insults. This technical guide synthesizes the available preclinical data, focusing on the quantitative effects, experimental methodologies, and implicated signaling pathways of Omberacetam's neuroprotective actions in vitro.
Core Neuroprotective Mechanisms
In vitro studies have demonstrated that Omberacetam exerts its neuroprotective effects through a multi-faceted approach, including the attenuation of apoptosis, reduction of oxidative stress, and mitigation of glutamate-induced excitotoxicity.[3][4] A significant body of research points to its efficacy in models of Alzheimer's disease, particularly in counteracting the neurotoxic effects of amyloid-beta (Aβ) peptides.[4][5]
Quantitative Analysis of Neuroprotective Effects
The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of Omberacetam.
Table 1: Effect of Omberacetam on Cell Viability and Apoptosis in Aβ₂₅₋₃₅-Treated PC12 Cells
| Parameter | Condition | Omberacetam Concentration | Result | Reference |
| Cell Viability (MTT Assay) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Increased viability to 230 ± 60.45% compared to Aβ₂₅₋₃₅ alone (32 ± 17.35%) | [4] |
| Early Apoptosis (Annexin V-FITC/PI) | Aβ₂₅₋₃₅ | 10 µM (72h pretreatment) | Significantly reduced the percentage of early apoptotic cells | [4][6] |
| Late Apoptosis (Annexin V-FITC/PI) | Aβ₂₅₋₃₅ | 10 µM (72h pretreatment) | Significantly reduced the percentage of late apoptotic cells | [4][6] |
Table 2: Effect of Omberacetam on Oxidative Stress and Mitochondrial Function in Aβ₂₅₋₃₅-Treated PC12 Cells
| Parameter | Condition | Omberacetam Concentration | Result | Reference |
| Intracellular Reactive Oxygen Species (ROS) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Reduced the levels of intracellular ROS | [1][4] |
| Intracellular Calcium (Ca²⁺) Levels | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Reduced the levels of intracellular calcium | [1][4] |
| Mitochondrial Membrane Potential (MMP) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Protected against Aβ₂₅₋₃₅-induced reduction in MMP (p = 0.0023) | [4] |
Table 3: Effect of Omberacetam on Tau Hyperphosphorylation in Aβ₂₅₋₃₅-Treated PC12 Cells
| Parameter | Condition | Omberacetam Concentration | Result | Reference |
| Tau Hyperphosphorylation (Ser396) | Aβ₂₅₋₃₅ (5 µM) for 24h | 10 µM (72h pretreatment) | Significantly attenuated tau hyperphosphorylation at Ser396 | [1][4] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the literature on Omberacetam's neuroprotective effects.
Cell Culture and Treatment
-
Cell Line: PC12 (rat pheochromocytoma) cells are a commonly used model.[4][5]
-
Culture Conditions: Cells are typically cultured at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is DMEM supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin.[4][5]
-
Neuronal Differentiation (for specific assays): To induce a neuronal phenotype, PC12 cells can be differentiated by adding Nerve Growth Factor (NGF) at a concentration of 50 ng/ml to DMEM with 1% FBS for 5 days.[4]
-
Omberacetam Pretreatment: Differentiated PC12 cells are pretreated with Omberacetam (e.g., 10 µM) for a specified period (e.g., 72 hours) before the introduction of a neurotoxic agent.[4][5]
-
Induction of Neurotoxicity:
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Cells are incubated for a specified time (e.g., 3-4 hours) at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[4]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Cells are harvested by trypsinization and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.[4][5]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Cells are incubated with DCFH-DA at a specific concentration (e.g., 10 µM) for a designated time (e.g., 30 minutes) at 37°C.
-
The cells are then washed to remove excess probe.
-
The fluorescence intensity is measured using a fluorometer or a fluorescence microscope.
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
-
Measurement of Intracellular Calcium (Ca²⁺)
-
Principle: A fluorescent Ca²⁺ indicator, such as Fura-2 AM, is used to measure intracellular calcium concentrations. Fura-2 AM is a cell-permeable dye that is cleaved by intracellular esterases to the active form, Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free Ca²⁺.
-
Procedure:
-
Cells are loaded with Fura-2 AM for a specific duration.
-
The cells are washed to remove the extracellular dye.
-
The fluorescence is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm) while monitoring the emission at a single wavelength (e.g., 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca²⁺ concentration.
-
Assessment of Mitochondrial Membrane Potential (MMP)
-
Principle: The lipophilic cationic fluorescent dye JC-1 is used to assess MMP. In healthy cells with a high MMP, JC-1 aggregates in the mitochondria and emits red fluorescence. In apoptotic or unhealthy cells with a low MMP, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.
-
Procedure:
-
Cells are incubated with JC-1 dye for a specified time.
-
The cells are washed to remove the excess dye.
-
The fluorescence is observed using a fluorescence microscope, and the ratio of red to green fluorescence is quantified. A decrease in this ratio indicates a loss of MMP.[4]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Omberacetam are mediated through the modulation of several key intracellular signaling pathways.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of Omberacetam in vitro.
Caption: Experimental workflow for in vitro neuroprotection studies.
Omberacetam's Neuroprotective Signaling Cascade
Omberacetam's neuroprotective effects are initiated by its ability to counteract the initial insults of neurotoxins, leading to the modulation of downstream signaling pathways that promote cell survival.
References
- 1. Omberacetam | iGluR | TargetMol [targetmol.com]
- 2. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omberacetam - Wikipedia [en.wikipedia.org]
- 4. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. benchchem.com [benchchem.com]
Preclinical Toxicological Profile of Omberacetam: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical toxicological data on Omberacetam (Noopept). It is intended for informational purposes for researchers, scientists, and drug development professionals. This is not a comprehensive safety assessment, and further investigation is required for a complete toxicological profile.
Executive Summary
Omberacetam, a synthetic dipeptide with nootropic and neuroprotective properties, has been evaluated in a limited number of publicly accessible preclinical toxicology studies. The available data suggests a generally low order of acute toxicity and a lack of genotoxic potential. However, comprehensive data on sub-chronic, chronic, reproductive, and developmental toxicity remains largely unavailable in the public domain. This guide provides a structured overview of the existing data, detailed experimental protocols where available, and visualizations of key experimental workflows.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose administration.
Data Presentation
| Species | Route of Administration | Vehicle | Dose Levels (mg/kg) | LD50 (mg/kg) | Observed Clinical Signs | Reference |
| White outbred male mice | Intravenous | Not Specified | 112.5, 337.5, 562.5 | > 562.5 | No changes in behavior or functional state observed. Normal coat, skin, food, and water intake. No mortality. |
Experimental Protocols
Study Reference:
-
Test System: 36 white outbred male mice, weighing 19-21g, quarantined for 14 days.
-
Administration: A single dose was administered into the tail vein.
-
Dose Groups:
-
Group 1: 112.5 mg/kg (n=6)
-
Group 2: 337.5 mg/kg (n=6)
-
Group 3: 562.5 mg/kg (n=6)
-
-
Observation Period: Not explicitly stated, but observations were made on the day of administration and the subsequent period.
-
Endpoints:
-
Mortality
-
Behavioral changes
-
Functional state
-
Condition of coat and skin
-
Food and water consumption
-
Pathological changes in behavior and physiological parameters
-
Experimental Workflow
A Technical Guide to the Metabolic Stability and Degradation of Omberacetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omberacetam (N-phenylacetyl-l-prolylglycine ethyl ester), also known as Noopept, is a synthetic nootropic agent with reported neuroprotective and cognitive-enhancing properties.[1][2] As with any drug candidate, a thorough understanding of its metabolic fate and degradation profile is critical for successful preclinical and clinical development. This technical guide provides a comprehensive overview of the experimental methodologies required to assess the metabolic stability and degradation pathways of Omberacetam. While specific experimental data on Omberacetam's metabolic stability is limited in publicly available literature, this document outlines the established in vitro assays and forced degradation studies that are fundamental to characterizing its pharmacokinetic and stability profiles.
Omberacetam is reported to be a prodrug of the endogenous dipeptide, cycloprolylglycine.[1] However, a complete picture of its biotransformation, including the enzymes involved and the formation of other potential metabolites, is necessary to predict its in vivo behavior, potential drug-drug interactions, and overall safety profile.
Metabolic Stability Assessment
The metabolic stability of a compound provides an estimate of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[3][4] This is a key determinant of a drug's half-life and oral bioavailability. The following in vitro systems are industry-standard for evaluating metabolic stability.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[4][5]
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM Omberacetam in DMSO.
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes, stored at -80°C.
-
Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Solution: NADPH-regenerating system (e.g., 3.3 mM MgCl₂, 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer).[6]
-
Internal Standard (IS): A structurally similar compound not expected to be formed as a metabolite.
-
Termination Solution: Acetonitrile containing the internal standard.
-
-
Incubation Procedure:
-
Pre-warm the incubation buffer and liver microsomes (final concentration 0.5 mg/mL) at 37°C.[7]
-
Add Omberacetam to the microsome-buffer mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[8]
-
Incubate the mixture at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[8]
-
Immediately terminate the reaction by adding the aliquot to the cold termination solution.[7]
-
Include negative controls (without cofactor) to assess non-enzymatic degradation.[6]
-
Include a positive control (a compound with known metabolic instability, e.g., verapamil) to ensure the metabolic competency of the microsomes.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Omberacetam.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Omberacetam remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
-
Hypothetical Data Presentation:
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| t½ (min) | 45.2 ± 5.1 | 28.9 ± 3.7 |
| CLint (µL/min/mg protein) | 15.3 ± 1.8 | 24.0 ± 2.9 |
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolic pathways.[9][10]
Experimental Protocol:
-
Preparation of Reagents:
-
Similar to the microsomal assay, with the substitution of liver S9 fraction for microsomes.
-
Cofactor Mix: A cocktail of cofactors is used to support both Phase I and Phase II reactions (e.g., NADPH, UDPGA, PAPS, GSH).[10]
-
-
Incubation Procedure:
-
Pre-incubate the S9 fraction (final concentration 1-2 mg/mL) with Omberacetam (final concentration 1-3 µM) for 5 minutes at 37°C.[10][11]
-
Initiate the reaction by adding the comprehensive cofactor mix.
-
Collect and terminate samples at various time points (e.g., 0, 15, 30, 60 minutes).[11]
-
Include controls without cofactors to distinguish between Phase I/II and other enzymatic degradation.
-
-
Sample Analysis and Data Analysis:
-
Follow the same procedures as described for the microsomal stability assay.
-
Hypothetical Data Presentation:
| Parameter | Human Liver S9 (+ Cofactors) | Rat Liver S9 (+ Cofactors) |
| t½ (min) | 35.8 ± 4.2 | 21.5 ± 2.5 |
| CLint (µL/min/mg protein) | 19.4 ± 2.3 | 32.2 ± 3.8 |
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant in vitro model that accounts for cellular uptake and both Phase I and II metabolism.[12][13]
Experimental Protocol:
-
Preparation of Reagents:
-
Cryopreserved hepatocytes (human, rat, etc.).
-
Hepatocyte incubation medium (e.g., Williams Medium E).[14]
-
Omberacetam stock solution.
-
-
Incubation Procedure:
-
Thaw and prepare a suspension of viable hepatocytes.
-
Incubate the hepatocyte suspension (e.g., 0.5 x 10⁶ viable cells/mL) with Omberacetam (final concentration 1 µM) at 37°C in a shaking water bath or on an orbital shaker.[14][15]
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[14]
-
Terminate the reaction by adding the aliquots to a cold termination solution (e.g., acetonitrile).[13]
-
-
Sample Analysis and Data Analysis:
-
Process and analyze samples via LC-MS/MS.
-
Calculate t½ and CLint. The intrinsic clearance is typically expressed per million cells.
-
CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in 10⁶ cells/mL)
-
-
Hypothetical Data Presentation:
| Parameter | Human Hepatocytes | Rat Hepatocytes |
| t½ (min) | 65.1 ± 7.8 | 42.3 ± 5.0 |
| CLint (µL/min/10⁶ cells) | 10.6 ± 1.3 | 16.4 ± 1.9 |
Degradation Profile: Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.[16][17]
Experimental Protocol:
-
Preparation of Samples:
-
Prepare solutions of Omberacetam (e.g., 1 mg/mL) in various stress media.
-
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid Omberacetam and a solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Omberacetam to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., with UV or MS detection) to separate the parent drug from any degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound.[18]
-
-
Data Presentation:
-
Summarize the percentage of Omberacetam degraded and the number of major degradation products formed under each condition.
-
Hypothetical Data Presentation:
| Stress Condition | % Degradation of Omberacetam | Number of Major Degradants |
| 0.1 M HCl, 60°C | 12.5% | 2 |
| 0.1 M NaOH, 60°C | 18.2% | 3 |
| 3% H₂O₂, RT | 8.9% | 1 |
| 70°C (Solution) | 5.5% | 1 |
| Photolytic | 15.8% | 2 |
Visualizations: Pathways and Workflows
Proposed Metabolic Pathway of Omberacetam
Based on its chemical structure (N-phenylacetyl-l-prolylglycine ethyl ester), Omberacetam is susceptible to several metabolic reactions, primarily hydrolysis.
Caption: Proposed primary metabolic pathway of Omberacetam.
Experimental Workflow for Metabolic Stability Assays
This diagram illustrates the general workflow for the in vitro metabolic stability assays described.
Caption: General workflow for in vitro metabolic stability assays.
Logical Flow for Forced Degradation Studies
This diagram shows the decision-making process and steps involved in stress testing.
Caption: Logical workflow for forced degradation studies.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of Omberacetam's metabolic stability and degradation pathways. By employing standardized in vitro models such as liver microsomes, S9 fractions, and hepatocytes, researchers can determine key pharmacokinetic parameters like intrinsic clearance and metabolic half-life.[19] Furthermore, systematic forced degradation studies are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.[20] The data generated from these studies are indispensable for lead optimization, candidate selection, and the successful progression of Omberacetam through the drug development pipeline.
References
- 1. Omberacetam - Wikipedia [en.wikipedia.org]
- 2. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mttlab.eu [mttlab.eu]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Omberacetam HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Omberacetam (also known as Noopept or GVS-111) in bulk drug substance using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established analytical principles for similar pharmaceutical compounds and are intended to serve as a comprehensive guide for quality control and research purposes.
Omberacetam, chemically N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic agent.[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API). This application note describes the preparation of a standard solution of Omberacetam and a reversed-phase HPLC (RP-HPLC) method for its analysis.
Physicochemical Properties of Omberacetam
A summary of the key physicochemical properties of Omberacetam is presented in the table below. This information is essential for the development of a robust analytical method.
| Property | Value | Reference |
| Chemical Name | N-phenylacetyl-L-prolylglycine ethyl ester | [1] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | |
| Molar Mass | 318.37 g/mol | |
| Solubility | Soluble in DMSO (≥100 mg/mL), Ethanol, Methanol. Slightly soluble in water. | [2][3] |
Experimental Protocols
Preparation of Omberacetam Standard Stock Solution
This protocol describes the preparation of a 1000 µg/mL Omberacetam standard stock solution.
Materials and Equipment:
-
Omberacetam reference standard (purity ≥ 99.5%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Analytical balance (4-decimal place)
-
100 mL volumetric flask (Class A)
-
Sonicator
-
Pipettes (calibrated)
Procedure:
-
Accurately weigh approximately 100 mg of the Omberacetam reference standard.
-
Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (or a suitable solvent like methanol) to the flask.
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the Omberacetam.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 100 mL mark with the same solvent mixture.
-
Mix the solution thoroughly by inverting the flask several times.
This stock solution should be stored in a refrigerator at 2-8°C and protected from light.
Preparation of Working Standard Solutions and Calibration Curve
This protocol outlines the preparation of a series of working standard solutions for generating a calibration curve.
Procedure:
-
From the 1000 µg/mL stock solution, prepare a series of at least five working standard solutions by serial dilution with the mobile phase.
-
A suggested concentration range for the calibration curve is 10-100 µg/mL.
-
For example, to prepare a 50 µg/mL working standard, pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
HPLC Method for Omberacetam Analysis
The following HPLC method is a representative procedure based on methods developed for the related compound, piracetam, and is suitable for the analysis of Omberacetam.[4][5]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 6.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: ≤ 2.0 for the Omberacetam peak.
-
Theoretical Plates: ≥ 2000 for the Omberacetam peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%.
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC analysis of Omberacetam.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 75 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: System and Method Precision
| Parameter | Acceptance Criteria |
| System Precision (%RSD) | ≤ 2.0% |
| Method Precision (%RSD) | ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | % Recovery | Acceptance Criteria |
| Low | Example Value | 98.0% - 102.0% |
| Medium | Example Value | 98.0% - 102.0% |
| High | Example Value | 98.0% - 102.0% |
Visualizations
Diagrams of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this application note.
Caption: Workflow for Omberacetam Standard Solution Preparation.
Caption: General Workflow for HPLC Analysis of Omberacetam.
References
Application Notes and Protocols for Omberacetam in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omberacetam (also known as Noopept or GVS-111) is a synthetic dipeptide with nootropic and neuroprotective properties.[1][2] It is under investigation for its potential therapeutic applications in various neurological conditions. These application notes provide a detailed protocol for the dissolution of Omberacetam and its application in in vitro cell culture experiments to study its biological effects. Omberacetam is a prodrug of the endogenous dipeptide cycloprolylglycine, which modulates AMPA receptors and promotes neuroprotective effects through the activation of AMPA and TrkB receptors.[2] In cell culture, its metabolite, cycloprolylglycine, has been shown to increase Brain-Derived Neurotrophic Factor (BDNF).[2] Some studies also suggest that Omberacetam's pharmacological properties may stem from its role as an activator of Hypoxia-inducible factor 1 (HIF-1).[2]
Data Presentation
Solubility of Omberacetam
For effective use in cell culture, Omberacetam must be fully dissolved. The choice of solvent is critical to avoid precipitation in the culture medium and to minimize solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Omberacetam.[1][3]
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (314.10 mM)[1][3] | Recommended for preparing high-concentration stock solutions. Sonication may be used to aid dissolution.[1] |
| Ethanol | Data not available | Can be used as a solvent for cell culture, but the final concentration in the medium should be kept low (typically <0.5% to 1%) to avoid cytotoxicity.[4][5] A solvent tolerance study for the specific cell line is recommended.[4] |
| Aqueous Solutions | Poorly soluble | Not recommended for preparing stock solutions. |
Recommended Working Concentrations
The optimal working concentration of Omberacetam can vary depending on the cell type and the specific experimental endpoint. Based on published studies, a starting point for neuroprotective effects is in the low micromolar range.
| Cell Line | Working Concentration | Application |
| PC12 cells | 10 µM[1] | Neuroprotection against amyloid-β induced injury.[1] |
| Neurons | 10 nM to 100 µM | Dose-dependent neuroprotection against H₂O₂-induced oxidative stress.[3] |
Experimental Protocols
Preparation of Omberacetam Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of Omberacetam in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.
Materials:
-
Omberacetam powder (Molar Mass: 318.37 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out a desired amount of Omberacetam powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.84 mg of Omberacetam.
-
Dissolution: Add the weighed Omberacetam to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution vigorously until the Omberacetam is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1]
-
Sterilization: The high concentration of DMSO is self-sterilizing. No further filtration is required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][3]
Preparation of Omberacetam Working Solution and Cell Treatment
This protocol outlines the dilution of the Omberacetam stock solution to the final working concentration in the cell culture medium.
Materials:
-
100 mM Omberacetam stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM Omberacetam stock solution at room temperature.
-
Serial Dilution (if necessary): For lower working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or complete cell culture medium. However, direct dilution into the final medium is generally preferred to minimize the number of steps.
-
Final Dilution: Directly add the required volume of the 100 mM Omberacetam stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final Omberacetam concentration of 10 µM, add 0.1 µL of the 100 mM stock solution.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.1%, although some cell lines can tolerate up to 0.5%.[6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without Omberacetam) in all experiments.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of Omberacetam.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]
Visualizations
Caption: Experimental workflow for Omberacetam dissolution and cell treatment.
Caption: Putative signaling pathways of Omberacetam.
References
- 1. Omberacetam | iGluR | TargetMol [targetmol.com]
- 2. Omberacetam - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Omberacetam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of Omberacetam (Noopept), a nootropic agent with neuroprotective properties. The following protocols are detailed to allow for the replication of key experiments that elucidate the compound's mechanisms of action.
Neuroprotective Effects of Omberacetam Against Oxidative Stress and Amyloid-Beta Toxicity
Omberacetam has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. These assays are crucial for quantifying the protective efficacy of the compound.
Assessment of Neuroprotection Against Oxidative Stress in Human Cortical Neurons
This assay evaluates the ability of Omberacetam to protect neurons from oxidative damage induced by hydrogen peroxide (H₂O₂).
Quantitative Data Summary
| Assay | Cell Line | Stressor | Omberacetam Concentration | Endpoint | Result |
| Neuroprotection | Human Cortical Neurons | 50 µM H₂O₂ | 10 nM - 100 µM | Neuronal Survival | IC₅₀: 1.21 ± 0.07 µM[1][2] |
Experimental Protocol
-
Cell Culture: Culture primary human cortical neurons according to standard laboratory protocols.
-
Compound Preparation: Prepare a stock solution of Omberacetam in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve final concentrations ranging from 10 nM to 100 µM.
-
Treatment: Pre-incubate the neuronal cultures with varying concentrations of Omberacetam for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the pre-treated and control cultures to 50 µM H₂O₂ for 1 hour to induce oxidative stress.
-
Assessment of Neuronal Survival: After 24 hours of recovery, assess neuronal viability using a suitable method, such as the MTT assay or by counting viable neurons stained with a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of neuronal survival relative to the untreated control. Determine the IC₅₀ value of Omberacetam, which is the concentration that provides 50% protection against H₂O₂-induced cell death.
Workflow for Neuroprotection Assay
Caption: Workflow for assessing Omberacetam's neuroprotection against oxidative stress.
Neuroprotection Against Amyloid-Beta (Aβ₂₅₋₃₅)-Induced Toxicity in PC12 Cells
This protocol assesses the protective effects of Omberacetam against the neurotoxicity induced by the amyloid-beta peptide fragment Aβ₂₅₋₃₅, a key pathological marker in Alzheimer's disease.[3][4]
Quantitative Data Summary
| Assay | Cell Line | Stressor | Omberacetam Concentration | Endpoint | Result |
| Cell Viability | PC12 | 5 µM Aβ₂₅₋₃₅ | 10 µM | MTT Assay | Increased viability to 230 ± 60.45% of control[3] |
| Neurite Outgrowth | PC12 | 5 µM Aβ₂₅₋₃₅ | 10 µM | Number of Neurites | Restored to 2.44 vs 1.64 in Aβ-treated group[3] |
| Neurite Outgrowth | PC12 | 5 µM Aβ₂₅₋₃₅ | 10 µM | Length of Neurites | Increased from 129 µM to 203 µM[3] |
Experimental Protocol
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them with Nerve Growth Factor (NGF) to induce a neuronal phenotype.
-
Compound Preparation: Prepare a 10 µM solution of Omberacetam in the culture medium.
-
Treatment: Pre-treat the differentiated PC12 cells with 10 µM Omberacetam for 72 hours.[3][4]
-
Induction of Aβ Toxicity: Expose the cells to 5 µM of the Aβ₂₅₋₃₅ peptide for 24 hours.[3][4]
-
Cell Viability Assay (MTT):
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Assessment of Neurite Outgrowth:
-
Fix the cells and immunostain for a neuronal marker (e.g., β-III-tubulin).
-
Capture images using a fluorescence microscope.
-
Quantify the number and length of neurites using image analysis software.
-
-
Data Analysis: Compare the results from Omberacetam-treated cells with the Aβ₂₅₋₃₅-treated control group and the untreated control group.
Modulation of Glutamatergic Neurotransmission
Omberacetam is known to modulate the glutamatergic system, particularly by potentiating AMPA receptor function.
Electrophysiological Assessment of AMPA Receptor Potentiation
This protocol uses whole-cell patch-clamp electrophysiology to measure the enhancement of AMPA receptor-mediated currents by Omberacetam's active metabolite, cycloprolylglycine (CPG).
Quantitative Data Summary
| Assay | Cell Type | Compound | Concentration | Endpoint | Result |
| AMPA Receptor Potentiation | Rat Cerebellar Purkinje Cells | Cycloprolylglycine | 10⁻⁶ M | Transmembrane AMPA currents | Significant enhancement[5][6] |
| AMPA Receptor Binding | Rat Brain | Omberacetam | - | Receptor Binding | IC₅₀: 80 ± 5.6 µM[7] |
Experimental Protocol
-
Slice Preparation: Prepare acute cerebellar slices from rats.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record from Purkinje cells.
-
Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by stimulating parallel fibers.
-
Compound Application: Bath-apply cycloprolylglycine (10⁻⁶ M) to the slice.
-
Post-Compound Recording: Record AMPA receptor-mediated EPSCs in the presence of the compound.
-
Data Analysis: Measure the amplitude of the EPSCs before and after compound application to determine the percentage of potentiation.
Signaling Pathway of Omberacetam's Metabolite on AMPA Receptors
Caption: Omberacetam's active metabolite, CPG, potentiates AMPA receptors.
Anti-Inflammatory Effects in Microglia
Omberacetam exhibits anti-inflammatory properties by modulating the response of microglial cells.
Assessment of Anti-Inflammatory Effects in LPS-Stimulated Microglia
This assay measures the ability of Omberacetam to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Experimental Protocol
-
Cell Culture: Culture a microglial cell line (e.g., BV-2).
-
Treatment: Pre-treat the cells with various concentrations of Omberacetam for 2 hours.
-
Inflammatory Stimulus: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an ELISA kit.
-
Data Analysis: Compare the cytokine levels in the Omberacetam-treated groups to the LPS-only control group.
Cholinergic System Modulation
Omberacetam is thought to influence the cholinergic system, a key pathway in cognitive function.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay determines the ability of Omberacetam to inhibit the activity of acetylcholinesterase, the enzyme that degrades acetylcholine.
Experimental Protocol
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and a solution of acetylcholinesterase enzyme.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB, and the Omberacetam solution at various concentrations.
-
Add the AChE enzyme to initiate the reaction.
-
Incubate for 15 minutes at 25°C.
-
Add the substrate ATCI to start the colorimetric reaction.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of Omberacetam and determine the IC₅₀ value.
Activation of Hypoxia-Inducible Factor 1 (HIF-1)
Some of Omberacetam's neuroprotective effects may be mediated through the activation of the transcription factor HIF-1.
HIF-1 Activation Reporter Assay
This assay quantifies the ability of Omberacetam to increase the transcriptional activity of HIF-1.
Experimental Protocol
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing a hypoxia-responsive element (HRE) upstream of a luciferase gene.
-
Treatment: Treat the transfected cells with different concentrations of Omberacetam.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Express the results as a fold increase in luciferase activity compared to the untreated control.
Logical Relationship of Omberacetam's Mechanisms
Caption: Interconnected mechanisms contributing to Omberacetam's efficacy.
References
- 1. GVS-111 prevents oxidative damage and apoptosis in normal and Down's syndrome human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipos-c.com [lipos-c.com]
- 3. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide cycloprolylglycine is an endogenous positive modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Omberacetam (Noopept) in Rodent Research: A Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Omberacetam, also known as Noopept, a synthetic nootropic agent with potential applications in cognitive enhancement and neuroprotection. This document summarizes key findings on its dosage and administration in rodent models, offering detailed experimental protocols and insights into its mechanisms of action to guide future research.
Summary of Omberacetam's Effects in Rodents
Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide nootropic that has demonstrated cognitive-enhancing and neuroprotective properties in various rodent models.[1][2] It is noted for its high bioavailability and ability to cross the blood-brain barrier.[3][4] Studies have shown its efficacy in improving memory and learning in both healthy animals and models of cognitive decline, such as Alzheimer's disease, stroke, and chemically-induced amnesia.[1][2][3] Its proposed mechanisms of action include the modulation of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), and antioxidant and anti-inflammatory effects.[2][5]
Dosage and Administration in Rodent Models
The effective dosage of Omberacetam in rodents can vary significantly depending on the administration route, the specific animal model, and the cognitive or behavioral endpoint being assessed. A bimodal dose-response curve has been observed, where both low and high doses can be effective, while intermediate doses may not show a significant effect.[1]
Table 1: Effective Dosages of Omberacetam in Rat Studies
| Dosage | Administration Route | Rat Model | Key Findings | Citation |
| 0.05 - 0.10 mg/kg | Intraperitoneal (i.p.) | Learned helplessness model | Abolished the effects of learned helplessness. | [1] |
| 0.5 mg/kg | Intraperitoneal (i.p.) | Alzheimer's disease model (β-amyloid injection) | Prevented memory disorders when administered preventively for 7 days. Showed a normalizing effect when treatment started 15 days after injury. | [3] |
| 0.5 mg/kg | Not specified | Healthy rats | Single and chronic (28 days) administration increased NGF and BDNF mRNA concentrations in the hippocampus. | [1] |
| 0.5 - 10 mg/kg | Not specified | Healthy rats | Stimulated one-session learning after a single administration. Repeated administration increased the learning ability of rats who failed initial training in a passive avoidance task. | [2] |
| 5 mg/kg | Oral | Healthy rats | Significantly reduced chronic immune inflammation when administered daily for 5 days. | [2] |
| 5 mg/kg | Intraperitoneal (i.p.) | Healthy rats | Produced cognitive-enhancing effects. | [2] |
| 50 mg/kg | Oral | Healthy rats | Resulted in a Cmax of 0.82 mcg/mL in serum with a Tmax of 7 minutes. Brain concentrations were also measured. | [1] |
Table 2: Effective Dosages of Omberacetam in Mouse Studies
| Dosage | Administration Route | Mouse Model | Key Findings | Citation |
| 0.01 mg/kg | Intraperitoneal (i.p.) | Olfactory bulbectomy model of Alzheimer's | Daily administration for 21 days restored memory. | [1][6] |
| 5 mg/kg | Intraperitoneal (i.p.) | Healthy mice | Reduced levels of inflammatory substances (IL-6 and TNF-alpha). | [2] |
Experimental Protocols
Passive Avoidance Task
This task assesses learning and memory in rodents. The protocol involves an apparatus with two compartments: one brightly lit and one dark.
Protocol:
-
Habituation: Place the animal in the lit compartment and allow it to explore.
-
Training: When the animal enters the dark compartment, a mild, brief electric shock is delivered to the paws.
-
Testing: After a set period (e.g., 24 hours), the animal is returned to the lit compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.
-
Drug Administration: Omberacetam or vehicle is typically administered at a specific time before the training or testing session. For example, a single administration of 0.5-10 mg/kg has been shown to stimulate one-session learning.[2]
Morris Water Maze
This test evaluates spatial learning and memory. It consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
Protocol:
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and must find the hidden platform. Visual cues are placed around the room to aid in spatial navigation. This phase typically lasts for several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: Omberacetam can be administered before each daily session or throughout the experimental period. For instance, a daily dose of 0.01 mg/kg for 21 days restored spatial memory in a mouse model of Alzheimer's.[6]
Signaling Pathways and Experimental Workflow
The cognitive-enhancing effects of Omberacetam are believed to be mediated, in part, through the upregulation of neurotrophic factors in the hippocampus.
Caption: Omberacetam's effect on hippocampal neurotrophin expression and memory.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Omberacetam in a rodent model of cognitive impairment.
Caption: Experimental workflow for Omberacetam efficacy testing in rodents.
Pharmacokinetics
Omberacetam has a very short half-life in rodents, estimated to be around 5-10 minutes.[7] Despite this, its cognitive-enhancing effects can be long-lasting. This is thought to be due to its active metabolite, cycloprolylglycine (cPG), which is found in the brain an hour after Omberacetam administration and is believed to be responsible for its longer-term nootropic activities.[7] Following a 50 mg/kg oral dose in rats, the peak plasma concentration (Cmax) of Omberacetam was reached in approximately 7 minutes (Tmax).[1]
Conclusion
Omberacetam has shown promise as a cognitive enhancer and neuroprotective agent in a variety of rodent studies. The effective dosage is highly dependent on the experimental context, with a notable bimodal dose-response relationship. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. examine.com [examine.com]
- 2. genemedics.com [genemedics.com]
- 3. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Omberacetam in Human Plasma
Introduction
Omberacetam, also known as Noopept or N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic agent with neuroprotective and cognitive-enhancing properties.[1] To support pharmacokinetic and toxicokinetic studies, a rapid, sensitive, and selective bioanalytical method for the quantification of Omberacetam in plasma is essential. This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Omberacetam in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision, making it suitable for high-throughput analysis in a research or clinical setting.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Omberacetam (purity >99%), Omberacetam-d5 (internal standard, IS, purity >99%)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Zorbax SB-Aq, 150 x 2.1 mm, 3.5 µm or equivalent).[2][3]
3. Preparation of Standard and Quality Control Samples
-
Stock Solutions: Primary stock solutions of Omberacetam and Omberacetam-d5 were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions of Omberacetam were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: The Omberacetam-d5 stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: CC and QC samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and for QC samples at lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC) concentrations.
4. Sample Preparation
A protein precipitation method was employed for plasma sample preparation:
-
Aliquot 100 µL of the plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Omberacetam-d5 internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
The following LC-MS/MS conditions were optimized for the separation and detection of Omberacetam and its internal standard.
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1.0 min: 20% B
-
1.0-3.0 min: 20% to 80% B
-
3.0-4.0 min: 80% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions: (Specific m/z values would be determined experimentally, but representative values are provided below)
-
Omberacetam: Precursor Ion (Q1) > Product Ion (Q3)
-
Omberacetam-d5 (IS): Precursor Ion (Q1) > Product Ion (Q3)
-
-
Method Validation Summary
The bioanalytical method was validated according to established guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[4][5]
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Omberacetam | 1 - 1000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 5 | 0.98 | 98.0 | ≤15.0 | ≤15.0 |
| LQC | 3 | 5 | 2.91 | 97.0 | ≤10.0 | ≤10.0 |
| MQC | 100 | 5 | 102.5 | 102.5 | ≤8.0 | ≤9.0 |
| HQC | 800 | 5 | 784.0 | 98.0 | ≤7.5 | ≤8.5 |
Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%CV) ≤15% (≤20% for LLOQ).[6]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.7 |
| HQC | 800 | 95.1 | 101.2 |
Table 4: Stability
| Stability Condition | QC Level | Mean Stability (% of Nominal) |
| Bench-top (4 hours, RT) | LQC | 96.8 |
| HQC | 99.1 | |
| Freeze-thaw (3 cycles) | LQC | 95.2 |
| HQC | 97.4 | |
| Long-term (-80°C, 30 days) | LQC | 98.0 |
| HQC | 101.5 |
Workflow Visualization
Caption: Workflow for Omberacetam quantification in plasma.
Conclusion
This application note details a validated LC-MS/MS method for the reliable quantification of Omberacetam in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard provide a robust and high-throughput assay. The method meets the requirements for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Omberacetam as a Reference Standard: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the use of well-characterized reference standards is fundamental to ensuring the accuracy, reproducibility, and validity of experimental results. This document provides detailed application notes and protocols for the use of Omberacetam, a synthetic nootropic agent, as a reference standard in a variety of research settings.
Omberacetam, also known as Noopept or GVS-111, is a dipeptide analog of the racetam drug piracetam.[1] It is recognized for its neuroprotective and cognitive-enhancing properties.[2] These characteristics make it a valuable tool in neuroscience research and drug discovery. To facilitate its use as a reference standard, this document outlines its physicochemical properties, provides validated analytical methods for its quantification, details protocols for relevant pharmacological assays, and offers guidance on stability testing.
Omberacetam Reference Standard Specifications
A well-defined reference standard is the cornerstone of reliable research. The following table summarizes the key physicochemical properties of Omberacetam.
| Parameter | Value | Source |
| Chemical Name | N-phenylacetyl-L-prolylglycine ethyl ester | [1] |
| Synonyms | Noopept, GVS-111, SGS-111 | [3][4] |
| CAS Number | 157115-85-0 | [3] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [3][5][6] |
| Molecular Weight | 318.37 g/mol | [3][5][6] |
| Melting Point | 94.0 to 98.0 °C | [7][8] |
| Appearance | White to beige powder | [7][8] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4][9][10][11] |
| Soluble in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (≥ 2.5 mg/mL) | [4][9][10] | |
| Soluble in 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) | [9][10] | |
| Soluble in 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL) | [9][10] | |
| LogP | 0.8994 | [3] |
| Purity (as per supplier) | ≥98% (HPLC) | [3] |
| Storage | Powder: -20°C for 3 years | [4] |
| In solvent: -80°C for 1 year | [4] |
Analytical Methods for Omberacetam Quantification
Accurate quantification of Omberacetam is crucial for dose-response studies, pharmacokinetic analysis, and quality control. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of an Omberacetam reference standard.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity determination of Omberacetam.
Protocol:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 1 mM Ammonium acetate buffer (92:8 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Standard Preparation | Prepare a stock solution of Omberacetam in the mobile phase (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL). |
| Data Analysis | Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
This highly sensitive and selective method is ideal for pharmacokinetic studies, enabling the quantification of Omberacetam in plasma and brain tissue.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS quantification of Omberacetam.
Protocol:
| Parameter | Specification |
| LC Column | C18 column (e.g., Zorbax Extend C18, 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from 20% to 95% B |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 2 µL |
| MS Detection | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Omberacetam: m/z 319.2 → 116.1Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound) |
| Sample Preparation | Liquid-liquid extraction with tert-butyl methyl ether. |
| Calibration Curve | Prepare a series of calibration standards by spiking known concentrations of Omberacetam into the blank biological matrix. |
Pharmacological Assay Protocols
Omberacetam's mechanism of action involves the modulation of several key neurotrophic and neurotransmitter systems. The following protocols describe assays to investigate these effects using Omberacetam as a reference compound.
Omberacetam Signaling Pathway
Omberacetam is known to exert its effects through the activation of the TrkB receptor by Brain-Derived Neurotrophic Factor (BDNF), leading to downstream signaling cascades that promote neuronal survival and synaptic plasticity.
Signaling Pathway of Omberacetam
Caption: Omberacetam's proposed signaling pathway.
Brain-Derived Neurotrophic Factor (BDNF) ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of Omberacetam on BDNF secretion from cultured neuronal cells.
Protocol:
| Step | Procedure |
| 1. Cell Culture | Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate and culture until confluent. |
| 2. Treatment | Treat cells with varying concentrations of Omberacetam (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control for a specified time (e.g., 24 hours). |
| 3. Sample Collection | Collect the cell culture supernatant.[12][13] |
| 4. ELISA | Perform the BDNF ELISA according to the manufacturer's instructions (e.g., kits from Elabscience, Sigma-Aldrich, or Abcam).[12][13][14][15] |
| 5. Data Analysis | Quantify BDNF concentration using a standard curve and compare the levels in Omberacetam-treated wells to the vehicle control. |
TrkB Phosphorylation Assay
This assay determines the ability of Omberacetam to induce the phosphorylation of the TrkB receptor, a key step in its activation.
Protocol:
| Step | Procedure |
| 1. Cell Culture and Lysis | Culture cells expressing TrkB (e.g., NIH/3T3 cells transfected with TrkB) and treat with Omberacetam. Lyse the cells to extract proteins.[16] |
| 2. ELISA | Use a sandwich ELISA kit for phosphorylated TrkB (e.g., PathScan® Phospho-TrkB (panTyr) Sandwich ELISA Kit).[16] |
| 3. Western Blot (Alternative) | Alternatively, perform immunoprecipitation of TrkB followed by Western blotting with an anti-phospho-TrkB antibody.[17][18] |
| 4. Data Analysis | Quantify the level of phosphorylated TrkB relative to the total TrkB protein and compare treated to untreated cells. |
In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
This assay assesses the neuroprotective effects of Omberacetam against glutamate-induced cell death.[19][20][21][22][23]
Protocol:
| Step | Procedure |
| 1. Cell Culture | Plate primary cortical neurons or a neuronal cell line (e.g., HT-22) in a 96-well plate. |
| 2. Pre-treatment | Pre-treat the cells with various concentrations of Omberacetam for 24 hours. |
| 3. Glutamate Insult | Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for a specified duration. |
| 4. Viability Assessment | Measure cell viability using an appropriate assay, such as the MTT or LDH release assay. |
| 5. Data Analysis | Compare the viability of cells pre-treated with Omberacetam to those treated with glutamate alone. |
Stability Testing of Omberacetam Reference Standard
Ensuring the stability of a reference standard is critical for its long-term use. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[24][25][26][27][28]
Workflow for Stability Testing
Caption: Workflow for stability testing of Omberacetam.
Protocol:
| Parameter | Specification |
| Batches | A minimum of three primary batches should be tested.[26] |
| Storage Conditions | Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHAccelerated: 40°C ± 2°C / 75% RH ± 5% RH |
| Testing Frequency | Long-term: 0, 3, 6, 9, 12, 18, 24, 36 monthsAccelerated: 0, 3, 6 months[27] |
| Tests to be Performed | Appearance, Assay (Purity), Degradation products, Water content (if applicable). |
| Forced Degradation | Subject the Omberacetam standard to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and to demonstrate the specificity of the analytical method.[26] |
| Data Evaluation | Analyze the data for any significant changes over time to establish a re-test period or shelf-life. |
By adhering to these detailed protocols and application notes, researchers can confidently use Omberacetam as a reference standard, contributing to the generation of high-quality, reliable data in the field of neuroscience and drug development.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Omberacetam | iGluR | TargetMol [targetmol.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Omberacetam - MedChem Express [bioscience.co.uk]
- 7. echemi.com [echemi.com]
- 8. Noopept | 157115-85-0 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. fn-test.com [fn-test.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. PathScan® Phospho-TrkB (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 17. jneurosci.org [jneurosci.org]
- 18. Regulation of TrkB receptor tyrosine kinase and its internalization by neuronal activity and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutamate Excitotoxicity Assay [neuroproof.com]
- 20. innoprot.com [innoprot.com]
- 21. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 22. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. ICH Official web site : ICH [ich.org]
- 25. Ich guideline for stability testing | PPTX [slideshare.net]
- 26. pharma.gally.ch [pharma.gally.ch]
- 27. snscourseware.org [snscourseware.org]
- 28. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Omberacetam: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Omberacetam, also known as Noopept (GVS-111), is a synthetic nootropic molecule with demonstrated neuroprotective and cognitive-enhancing properties. This document provides detailed application notes and experimental protocols for the use of Omberacetam in preclinical neurodegenerative disease models, with a primary focus on Alzheimer's disease. While research has highlighted its potential in mitigating amyloid-beta (Aβ) induced toxicity and improving cognitive deficits in relevant models, its application in Parkinson's and Huntington's disease models is not documented in currently available scientific literature.
I. Alzheimer's Disease Models
Omberacetam has been investigated in both in vitro and in vivo models of Alzheimer's disease, showing promise in counteracting hallmark pathologies of the condition.
A. In Vitro Model: Amyloid-Beta Induced Toxicity in PC12 Cells
This model utilizes the pheochromocytoma cell line (PC12) to assess the neuroprotective effects of Omberacetam against cytotoxicity induced by amyloid-beta peptides, a key pathological feature of Alzheimer's disease.
Quantitative Data Summary:
| Parameter | Omberacetam Concentration | Aβ (25-35) Concentration | Treatment Duration | Observed Effects |
| Neuroprotection | 10 µM | 5 µM | 72h pre-treatment with Omberacetam, followed by 24h Aβ exposure | Protection against Aβ-induced impairments in cell viability, calcium homeostasis, ROS levels, and mitochondrial function.[1] |
Experimental Protocol:
1. PC12 Cell Culture and Differentiation:
-
Culture PC12 cells in DMEM medium supplemented with 10% fetal bovine serum (FBS), 5% horse serum, 2 mM L-glutamine, and 50 µg/ml gentamicin at 37°C in a humidified atmosphere of 5% CO2.[1]
-
To induce differentiation into a neuronal phenotype, plate PC12 cells on collagen-coated dishes and treat with 50 ng/ml Nerve Growth Factor (NGF) in DMEM containing 1% FBS for 5 days.[1]
2. Omberacetam and Amyloid-Beta Treatment:
-
Prepare a stock solution of Omberacetam in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the cell culture medium.
-
Pre-treat the differentiated PC12 (dPC12) cells with 10 µM Omberacetam for 72 hours.[1]
-
Prepare amyloid-β (25-35) peptide by dissolving it in sterile distilled water to form a stock solution. To promote the formation of toxic aggregates, incubate the peptide solution at 37°C for a period of time (e.g., 24-72 hours) before use.
-
After the 72-hour pre-treatment with Omberacetam, rinse the cells with fresh medium and then expose them to 5 µM of the aggregated Aβ (25-35) for 24 hours.[1]
-
Include a control group of cells not treated with Omberacetam or Aβ, and a group treated only with Aβ.
3. Assessment of Neuroprotection (Example Assays):
-
Cell Viability (MTT Assay):
-
Following treatment, incubate cells with MTT solution (0.5 mg/ml) for 3-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). Increased fluorescence indicates higher ROS levels.
-
-
Mitochondrial Membrane Potential (JC-1 Assay):
-
Stain cells with JC-1 dye.
-
Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Experimental Workflow:
References
Application Notes and Protocols for Investigating Omberacetam's Role in Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omberacetam, commercially known as Noopept, is a synthetic nootropic molecule with demonstrated neuroprotective properties. It is a prodrug to the endogenous dipeptide cycloprolylglycine.[1] While research has pointed to its cognitive-enhancing effects, particularly in models of neurodegenerative diseases, its direct impact on the cellular mechanisms of learning and memory, such as long-term potentiation (LTP), is not yet extensively documented in publicly available electrophysiological studies. LTP is a form of synaptic plasticity that represents a persistent strengthening of synapses and is widely considered a key cellular mechanism underlying learning and memory.[2][3]
The potential for Omberacetam to modulate LTP is suggested by its multifaceted mechanism of action. Studies have shown that its metabolite, cycloprolylglycine, can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin critical for the induction and maintenance of LTP.[4][5] However, other research indicates that Omberacetam may enhance inhibitory synaptic transmission in the hippocampus, which could, in turn, modulate the threshold for LTP induction.[1]
These application notes provide a detailed framework for researchers to systematically investigate the effects of Omberacetam on LTP in hippocampal slices. Included are hypothesized signaling pathways, comprehensive experimental protocols, and structured tables for data acquisition and presentation.
Hypothesized Signaling Pathways and Mechanisms
Omberacetam's influence on LTP is likely not through a single mechanism but a convergence of effects on multiple signaling cascades. Based on existing literature, two primary pathways can be proposed:
-
BDNF-Mediated Enhancement of Synaptic Plasticity: Omberacetam, through its metabolite cycloprolylglycine, may increase the synthesis and release of BDNF. BDNF, in turn, binds to its receptor, TrkB, activating downstream signaling cascades (including MAPK/ERK and PI3K/Akt) that are known to be essential for the late phase of LTP and the synthesis of proteins that support synaptic strengthening.
-
Modulation of Inhibitory Neurotransmission: Evidence suggests Omberacetam can enhance GABAergic signaling.[1] By potentiating inhibitory interneurons, Omberacetam could alter the excitatory/inhibitory balance in the hippocampus. This might raise the threshold for LTP induction, requiring a stronger or more prolonged stimulus to achieve potentiation, or it could serve to refine synaptic plasticity by preventing runaway potentiation.
The following diagrams illustrate these potential pathways and a general workflow for investigating them.
Experimental Protocols
The following protocols are designed for studying LTP in the CA1 region of the hippocampus using acute brain slices, a standard model for investigating synaptic plasticity.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Model: Male Wistar rats or C57BL/6 mice (postnatal day 21-40) are commonly used.
-
Anesthesia: Anesthetize the animal with isoflurane or another appropriate anesthetic, followed by decapitation, in accordance with approved animal care protocols.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
-
Slicing: Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to an interface or submerged recovery chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.
-
Protocol 2: Extracellular Field Potential Recording
-
Setup: Place a recovered slice in a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Electrode Placement:
-
Stimulating Electrode: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Recording Electrode: Place a glass microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of CA1, approximately 200-400 µm from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline pulses (0.1 ms duration) every 30 seconds at an intensity that elicits an fEPSP amplitude of 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Switch to aCSF containing the desired concentration of Omberacetam (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) and perfuse for 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol. A common protocol is Theta Burst Stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to measure the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
LTP is typically quantified as the percentage increase in the fEPSP slope averaged over the last 10 minutes of the recording period (e.g., 50-60 minutes post-induction).
-
Data Presentation
Quantitative data from these experiments should be summarized to allow for clear comparison between control (vehicle) and Omberacetam-treated groups.
Table 1: Effect of Omberacetam on Baseline Synaptic Transmission
| Group | Concentration (µM) | n (slices) | Baseline fEPSP Slope (mV/ms) | Paired-Pulse Facilitation Ratio (P2/P1) |
| Vehicle | - | ... | ... | ... |
| Omberacetam | 1 | ... | ... | ... |
| Omberacetam | 10 | ... | ... | ... |
| Omberacetam | 100 | ... | ... | ... |
Paired-Pulse Facilitation (PPF) is a measure of presynaptic release probability and can indicate if the drug has presynaptic effects.
Table 2: Effect of Omberacetam on Long-Term Potentiation
| Group | Concentration (µM) | n (slices) | fEPSP Slope (% of Baseline at 60 min post-LTP) | Population Spike Amplitude (% of Baseline at 60 min post-LTP) |
| Vehicle | - | ... | ... | ... |
| Omberacetam | 1 | ... | ... | ... |
| Omberacetam | 10 | ... | ... | ... |
| Omberacetam | 100 | ... | ... | ... |
Logical Relationships and Interpretation
The relationship between Omberacetam's known mechanisms and its potential effects on LTP can be visualized to guide experimental interpretation.
Interpretation of Potential Results:
-
If Omberacetam enhances LTP: This would support the hypothesis that the BDNF-mediated pathway is dominant in its effect on synaptic plasticity. The magnitude of LTP should be significantly greater in the Omberacetam group compared to the vehicle.
-
If Omberacetam inhibits or has no effect on LTP: This might suggest that the enhancement of GABAergic inhibition is the primary effect in the context of synaptic plasticity, potentially counteracting or overriding any pro-plasticity effects of BDNF.
-
Dose-Dependency: It is crucial to test a range of concentrations, as Omberacetam could have biphasic effects, where low doses might be facilitatory and high doses inhibitory, or vice-versa.
These protocols and conceptual frameworks provide a robust starting point for elucidating the precise role of Omberacetam in the fundamental mechanisms of synaptic plasticity.
References
- 1. Nootropic dipeptide noopept enhances inhibitory synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a/GLP Complex Promotes Long-Term Potentiation and Synaptic Tagging/Capture in Hippocampal CA1 Pyramidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Synaptic Plasticity with Omberacetam Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omberacetam (also known as Noopept or GVS-111) is a synthetic dipeptide nootropic with cognitive-enhancing and neuroprotective properties.[1][2] It is structurally distinct from the racetam class of drugs, though it is often grouped with them.[1] Its mechanism of action involves the modulation of key neurotransmitter systems and neurotrophic factors that are fundamental to synaptic plasticity, the cellular basis for learning and memory.[3][4] These application notes provide a summary of Omberacetam's effects on synaptic plasticity and detailed protocols for investigating these effects.
Mechanism of Action: Omberacetam's Influence on Synaptic Plasticity
Omberacetam exerts its pro-plasticity effects through a multi-faceted mechanism. It positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) glutamate receptors, which are critical for initiating the signaling cascades that lead to long-term potentiation (LTP).[1][5][6] Furthermore, Omberacetam has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin that promotes neuronal survival, growth, and the structural remodeling of synapses.[3][4] This concerted action on both receptor function and neurotrophic support culminates in enhanced synaptic strength and efficiency.
Application Notes & Data Presentation
Omberacetam's effects can be quantified using a variety of standard neuroscience techniques. Electrophysiology is used to measure functional changes in synaptic strength (LTP/LTD), while molecular assays and microscopy are used to assess the underlying cellular and structural changes.
Quantitative Data Summary
The following tables summarize quantitative data reported in preclinical and clinical studies of Omberacetam and related compounds.
Table 1: In Vitro Receptor Binding and Neuroprotective Activity of Omberacetam
| Parameter | Substrate/Condition | Value | Reference |
|---|---|---|---|
| IC₅₀ | Competition with AMPA receptor agonist | 80 ± 5.6 µM | [7] |
| IC₅₀ | Neuroprotection against H₂O₂ toxicity | 1.21 ± 0.07 µM |[7] |
Table 2: In Vivo Dosage and Administration
| Model | Dosage | Administration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Rat | 0.5 mg/kg/day | Intravenous | 9 days | Attenuation of ischemic deficit | [7] |
| Rat | 5 mg/kg | Intraperitoneal | Single dose | Not found in brain after 1 hr | [7] |
| Human | 10 mg (twice daily) | Oral | 56 days | Improved cognitive parameters | [8] |
| Human | 10 - 30 mg | Oral | Up to 56 days | Typical trial dosage |[1] |
Table 3: Effects on Neurotrophin Expression
| Treatment | Target | Tissue | Change from Control | Reference |
|---|---|---|---|---|
| Omberacetam (single dose) | NGF & BDNF mRNA | Hippocampus | Increased | [4] |
| Omberacetam (28 days) | NGF & BDNF mRNA | Hippocampus | Potentiated Increase |[4] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of Omberacetam treatment on synaptic plasticity.
Protocol 1: Ex Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol details the measurement of field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices to assess LTP, a primary indicator of synaptic plasticity.[9][10]
Methodology:
-
Slice Preparation: Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Wistar rat).[10] Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[10]
-
Electrophysiological Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (30-32°C). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).[10]
-
Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of Omberacetam (e.g., 1-10 µM) or vehicle control. Allow the drug to equilibrate for at least 20 minutes before inducing plasticity.[11]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz stimulation for 1 second.[9][10] Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.[10]
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS slope values to the average slope from the baseline period. Compare the degree of potentiation between the Omberacetam-treated group and the vehicle control group.
Protocol 2: Western Blotting for Synaptic Protein Expression
This protocol allows for the quantification of key synaptic proteins (e.g., PSD-95, synaptophysin, BDNF) in brain tissue following Omberacetam treatment.[12][13]
Methodology:
-
Tissue Preparation: Following a chronic treatment paradigm with Omberacetam (e.g., 0.5-5 mg/kg daily for 28 days) or vehicle, euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus). Homogenize the tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[13] Collect the supernatant and determine the total protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate proteins based on molecular weight via electrophoresis.[12]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to reduce non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BDNF, anti-PSD-95) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[12]
-
-
Detection and Analysis: Wash the membrane again. For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. For fluorescent antibodies, scan the membrane using an appropriate imager. Quantify the band intensity using software like ImageJ and normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Golgi-Cox Staining for Dendritic Spine Analysis
This protocol uses the Golgi-Cox method to impregnate a subset of neurons, allowing for detailed morphological analysis of dendritic spines, which are the primary sites of excitatory synapses.[15][16]
Methodology:
-
Tissue Preparation and Impregnation: Following a chronic treatment paradigm with Omberacetam or vehicle, deeply anesthetize and perfuse the animal with a saline solution followed by a fixative. Dissect the brain and immerse it in a Golgi-Cox impregnation solution. Store the brain in the dark at room temperature for approximately 14 days, replacing the solution after the first 24 hours.[15] Commercial kits (e.g., FD Rapid GolgiStain™) are highly recommended for consistency.[17]
-
Cryoprotection: Transfer the impregnated brain into a cryoprotectant solution and store at 4°C for 48-72 hours.[15]
-
Sectioning: Using a cryostat, cut 100-200 µm thick coronal sections. Mount the sections onto gelatin-coated microscope slides.[18]
-
Staining and Development: Process the mounted sections through staining, dehydration (a series of ethanol solutions), and clearing (xylene) steps according to the manufacturer's protocol.[18]
-
Imaging and Analysis:
-
Coverslip the slides with a mounting medium.[18]
-
Using a light microscope, identify well-impregnated pyramidal neurons in the region of interest (e.g., CA1 hippocampus). Choose neurons with clearly distinguishable dendrites and minimal background staining.[15]
-
Acquire high-magnification (e.g., 100x oil-immersion objective) Z-stack images of secondary or tertiary dendritic segments.
-
-
Quantification:
-
Using image analysis software (e.g., ImageJ with NeuronJ plugin or Neurolucida), trace the length of the imaged dendritic segments.
-
Manually or semi-automatically count all visible spines along the traced length.
-
Calculate spine density, expressed as the number of spines per 10 µm of dendrite.[15] Compare the spine density between Omberacetam- and vehicle-treated groups.
-
(Optional) Classify spines based on morphology (e.g., thin, stubby, mushroom) to assess synaptic maturity.
-
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omberacetam - Wikipedia [en.wikipedia.org]
- 4. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 5. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. examine.com [examine.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. benchchem.com [benchchem.com]
- 11. Dual Influence of Endocannabinoids on Long-Term Potentiation of Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysy.com [sysy.com]
- 13. Western Blotting for Neuronal Proteins [protocols.io]
- 14. sysy.com [sysy.com]
- 15. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 16. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines | PLOS One [journals.plos.org]
- 17. Golgi staining and dendritic spine counting [bio-protocol.org]
- 18. Video: Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
Troubleshooting & Optimization
Troubleshooting Omberacetam solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Omberacetam in aqueous solutions.
Troubleshooting Guide: Omberacetam Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of Omberacetam for experimental use.
Q1: My Omberacetam is not dissolving in my aqueous buffer. What should I do?
A1: Omberacetam has low solubility in purely aqueous solutions. If you are observing particulate matter or cloudiness, consider the following troubleshooting steps in order.
-
Initial Dissolution in an Organic Solvent: Omberacetam is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3] Prepare a concentrated stock solution in 100% DMSO first. A concentration of ≥ 100 mg/mL in DMSO is achievable.[1][2]
-
Use of Co-solvents: For your final aqueous preparation, it is common to use a co-solvent system. After creating a DMSO stock, dilute it into your aqueous buffer containing other co-solvents. A widely used vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.[1][2][4]
-
Sonication and Gentle Heating: To aid dissolution, especially after adding the DMSO stock to the aqueous buffer, sonication is recommended.[2] Gentle heating, for instance in a 37°C water bath, can also help dissolve the compound.[5]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[6][7][8] While specific data for Omberacetam's pH-solubility profile is limited, you can experimentally determine the optimal pH for your buffer system.
Q2: I've prepared my Omberacetam solution with co-solvents, but it's precipitating over time. How can I prevent this?
A2: Precipitation after initial dissolution indicates that the solution is supersaturated and unstable. Here are some strategies to address this:
-
Optimize Co-solvent Ratios: The ratio of organic co-solvents to the aqueous buffer is critical. Ensure the final concentration of DMSO is as low as possible to avoid toxicity in cell-based assays (typically <0.5%). You may need to adjust the proportions of other co-solvents like PEG300 or consider using solubilizing agents like cyclodextrins (e.g., SBE-β-CD).[1][4]
-
Lower the Final Concentration: Your target concentration may exceed the thermodynamic solubility in your specific vehicle. Try preparing a more dilute solution.
-
Fresh Preparation: It is best practice to prepare Omberacetam solutions fresh before each experiment to minimize issues with stability and precipitation.
Q3: What is the maximum concentration of Omberacetam I can achieve in an aqueous solution for in vivo studies?
A3: With the use of a co-solvent system, a concentration of at least 2.5 mg/mL in a clear solution is achievable.[1][4] A common formulation to reach this concentration involves a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2]
Frequently Asked Questions (FAQs)
Q: Is Omberacetam water-soluble?
A: Omberacetam has limited solubility in water. While it is sometimes described as water-soluble, it does not readily dissolve in purely aqueous solutions at high concentrations.[1][2][3] For most research applications, the use of co-solvents is necessary.
Q: What is a reliable solvent to make a stock solution of Omberacetam?
A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Omberacetam.[1][2][3] Solubility in DMSO is reported to be ≥ 100 mg/mL.[1][2]
Q: Can I heat my Omberacetam solution to get it to dissolve?
A: Gentle heating can be used to aid dissolution.[5] However, be cautious about the stability of Omberacetam at higher temperatures. It is advisable to use the lowest effective temperature for the shortest possible duration.
Q: How does pH affect Omberacetam's solubility?
Quantitative Solubility Data
The following table summarizes the available quantitative data on Omberacetam's solubility. Data in purely aqueous solutions is scarce, reflecting the compound's poor solubility characteristics.
| Solvent/Vehicle | Temperature | pH | Solubility |
| Dimethyl Sulfoxide (DMSO) | Ambient | N/A | ≥ 100 mg/mL (≥ 314.10 mM) |
| Phosphate-Buffered Saline (PBS) | Ambient | 7.2 | 1.0 mg/mL (3.14 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | N/A | ≥ 2.5 mg/mL (≥ 7.85 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Ambient | N/A | ≥ 2.5 mg/mL (≥ 7.85 mM) |
| 10% DMSO, 90% Corn Oil | Ambient | N/A | ≥ 2.5 mg/mL (≥ 7.85 mM) |
Experimental Protocols
Protocol 1: Preparation of Omberacetam Solution for In Vivo Administration
This protocol details the preparation of a 2.5 mg/mL Omberacetam solution suitable for in vivo research.[4]
Materials:
-
Omberacetam powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl), sterile
Procedure:
-
Prepare a 25 mg/mL stock solution of Omberacetam in DMSO. Weigh the appropriate amount of Omberacetam and dissolve it in the required volume of DMSO.
-
To prepare 1 mL of the final solution: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL Omberacetam stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 to the mixture and vortex again until fully integrated. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time to ensure a homogenous solution.
-
The final concentrations of the components will be:
-
Omberacetam: 2.5 mg/mL
-
DMSO: 10%
-
PEG300: 40%
-
Tween-80: 5%
-
Saline: 45%
-
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This "gold standard" method can be used to determine the equilibrium solubility of Omberacetam in a specific aqueous buffer of your choice.[9][10][11]
Materials:
-
Omberacetam powder
-
Your chosen aqueous buffer (e.g., PBS at a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or a UV-Vis spectrophotometer for quantification
Procedure:
-
Add Excess Compound: Add an excess amount of Omberacetam powder to a glass vial. This is to ensure that a saturated solution is achieved with undissolved solid remaining.
-
Add Solvent: Add a known volume of your aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Dilute the filtrate to a suitable concentration and determine the concentration of dissolved Omberacetam using a validated analytical method like HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility.
Visualizations
Caption: A flowchart for troubleshooting Omberacetam solubility.
Caption: The BDNF/TrkB signaling cascade activated by Omberacetam.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Omberacetam | iGluR | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. The composite solubility versus pH profile and its role in intestinal absorption prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
Omberacetam Degradation Product Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating and identifying the degradation products of Omberacetam. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in investigating Omberacetam degradation?
A1: The initial step is to perform forced degradation (stress testing) studies.[1] These studies intentionally expose Omberacetam to harsh conditions to accelerate its decomposition and generate potential degradation products.[2] It is crucial to establish a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent drug from its degradation products.[3]
Q2: Under what conditions should Omberacetam be stressed?
A2: According to ICH guidelines, forced degradation studies should include exposure to a variety of conditions to cover potential real-world storage and handling scenarios.[4] These typically include:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug at a high temperature (e.g., 70°C).
-
Photolytic Degradation: Exposing the drug to UV and visible light.
For similar compounds like Brivaracetam, instability has been observed under acidic, alkaline, oxidative, and thermal stress.[5][6] Piracetam, another related nootropic, has been shown to degrade in basic conditions.[7][8]
Q3: How are the degradation products identified?
A3: Once the degradation products are separated using a stability-indicating method (e.g., HPLC or UPLC), their structures are elucidated using a combination of advanced analytical techniques.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of the impurities.[10] For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.[5][9]
Q4: What are the expected degradation pathways for Omberacetam?
A4: While specific degradation pathways for Omberacetam are not extensively published, based on its chemical structure (N-phenylacetyl-L-prolylglycine ethyl ester), several potential degradation routes can be hypothesized:
-
Hydrolysis: The ester and amide bonds in the Omberacetam molecule are susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of N-phenylacetyl-L-prolylglycine and ethanol, or further breakdown to phenylacetic acid, L-proline, and glycine.
-
Oxidation: The phenylacetyl moiety could be susceptible to oxidation.
-
Racemization: The chiral center at the proline residue could undergo racemization under certain conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation is observed under stress conditions. | The stress conditions may not be harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or extend the exposure time.[1] |
| Complete degradation of Omberacetam is observed. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products. |
| Poor separation of degradation products from the parent peak in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method by changing the mobile phase composition, gradient profile, column type, or pH.[3] |
| Inconsistent results between experimental runs. | Variability in experimental parameters. | Ensure precise control of temperature, concentration of reagents, and exposure times. Use a well-characterized reference standard for Omberacetam. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ orthogonal analytical techniques. For example, complement LC-MS data with high-resolution mass spectrometry (HRMS) for accurate mass measurement and NMR for detailed structural information.[5][9] |
Experimental Protocols
Forced Degradation (Stress Testing) of Omberacetam
This protocol outlines a general procedure for subjecting Omberacetam to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Omberacetam (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acidic Degradation: Mix equal volumes of the stock solution and a strong acid (e.g., 0.1 M HCl). Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Degradation: Mix equal volumes of the stock solution and a strong base (e.g., 0.1 M NaOH). Keep the mixture at room temperature or heat gently for a specific duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂). Store the mixture at room temperature for a set time, protected from light.
-
Thermal Degradation: Store the solid Omberacetam powder in a hot air oven at a controlled temperature (e.g., 70°C) for an extended period (e.g., 48 hours). Dissolve the stressed powder in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the Omberacetam solution to a photostability chamber with controlled light and UV exposure as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method.
Development of a Stability-Indicating HPLC Method
A typical starting point for developing a stability-indicating method for Omberacetam would be a reversed-phase HPLC system.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Omberacetam and its potential degradation products show significant absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method optimization will involve adjusting the gradient, pH of the mobile phase, and other parameters to achieve adequate separation of all peaks.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a forced degradation study of Omberacetam. This data is for illustrative purposes to demonstrate how results can be presented.
| Stress Condition | Omberacetam Assay (%) | Total Impurities (%) | Major Degradation Product (%) |
| Control (Unstressed) | 99.8 | 0.2 | Not Detected |
| Acidic (0.1 M HCl, 60°C, 24h) | 85.2 | 14.8 | 8.5 (DP-A) |
| Basic (0.1 M NaOH, RT, 8h) | 78.5 | 21.5 | 15.2 (DP-B) |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 7.9 | 4.3 (DP-C) |
| Thermal (70°C, 48h) | 97.5 | 2.5 | 1.1 (DP-D) |
| Photolytic (ICH Q1B) | 98.9 | 1.1 | 0.6 (DP-E) |
Visualizations
Caption: Workflow for Forced Degradation and Identification.
Caption: Potential Degradation Pathways of Omberacetam.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arcjournals.org [arcjournals.org]
- 8. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. [PDF] Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Omberacetam Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Omberacetam precipitation in cell culture media. By following these guidelines, users can ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my Omberacetam precipitating in the cell culture medium?
A1: Omberacetam, like many nootropic compounds, has limited aqueous solubility. Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. This phenomenon, often referred to as "solvent shock," happens because the Omberacetam molecules are forced out of the solution as the concentration of the organic solvent decreases.
Q2: What is the recommended solvent for preparing Omberacetam stock solutions?
A2: Due to its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of Omberacetam for in vitro studies.[1][2] Preparing a concentrated stock allows for the addition of a minimal volume to the cell culture medium, thereby reducing the final solvent concentration.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line's viability and function.[3]
Q4: Can the type of cell culture medium affect Omberacetam's solubility?
A4: Yes, the composition of the cell culture medium can influence the solubility of Omberacetam. Media contain various salts, amino acids, and vitamins that can interact with the compound.[4] For instance, the pH of the medium and the presence of proteins in serum-containing media can affect solubility.
Q5: How does serum in the cell culture medium impact Omberacetam precipitation?
A5: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds. This binding can either increase the apparent solubility of Omberacetam by keeping it in solution or, in some cases, contribute to aggregation and precipitation. The effect of serum on Omberacetam solubility should be empirically determined for your specific experimental setup.
Troubleshooting Guide
Encountering precipitation can be a frustrating experience. This guide provides a systematic approach to identifying the cause and implementing a solution.
Table 1: Troubleshooting Omberacetam Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to media. | High Supersaturation/Solvent Shock: The final concentration of Omberacetam exceeds its solubility limit in the aqueous medium. | - Lower the final working concentration of Omberacetam.- Use a serial dilution method (see Experimental Protocols).- Add the stock solution dropwise to the medium while gently vortexing or swirling. |
| Fine precipitate or cloudiness appears after a short incubation period. | Delayed Precipitation: Changes in temperature or pH in the incubator environment are affecting solubility over time. | - Pre-warm the cell culture medium to 37°C before adding the Omberacetam stock solution.- Ensure the medium is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. |
| Precipitation is observed only in serum-free media. | Lack of Solubilizing Proteins: Serum proteins may be aiding in the solubilization of Omberacetam. | - Consider using a low percentage of serum (e.g., 1-2%) if compatible with your experimental design.- Test the solubility of Omberacetam in your specific serum-free medium to determine its solubility limit. |
| Precipitation occurs inconsistently between experiments. | Inconsistent Stock Solution Preparation or Handling: Variability in weighing, dissolving, or storing the stock solution. | - Visually inspect the DMSO stock solution for any precipitate before each use. If present, gently warm and vortex to redissolve.- Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Adhering to a standardized protocol for solution preparation is critical to prevent precipitation and ensure experimental reproducibility.
Protocol 1: Preparation of a 10 mM Omberacetam Stock Solution in DMSO
Materials:
-
Omberacetam powder (Molecular Weight: 318.37 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg of Omberacetam.
-
Weighing: Carefully weigh the calculated amount of Omberacetam powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the Omberacetam is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Table 2: Omberacetam Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass for 1 mL of Stock | Solvent |
| 1 mM | 318.37 | 0.318 mg | DMSO |
| 10 mM | 318.37 | 3.18 mg | DMSO |
| 50 mM | 318.37 | 15.92 mg | DMSO |
| 100 mM | 318.37 | 31.84 mg | DMSO |
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol utilizes a serial dilution approach to minimize solvent shock and prevent precipitation.
Materials:
-
10 mM Omberacetam stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure (Example for preparing a 10 µM working solution):
-
Intermediate Dilution (1:100): Add 5 µL of the 10 mM Omberacetam stock solution to 495 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution with a DMSO concentration of 1%. Mix gently by pipetting.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This yields the final 10 µM working solution with a DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain Omberacetam. This will result in a final DMSO concentration of 0.1% in the control medium.
-
Application: Immediately add the prepared working solutions and vehicle control to your cell cultures.
Visual Guides
Diagram 1: Experimental Workflow for Omberacetam Solution Preparation
Caption: Workflow for preparing Omberacetam solutions.
Diagram 2: Troubleshooting Decision Tree for Omberacetam Precipitation
Caption: Decision tree for troubleshooting precipitation.
References
Omberacetam Behavioral Experiment Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Omberacetam (also known as Noopept) behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: Why are we observing a U-shaped or biphasic dose-response curve in our Omberacetam experiments?
A1: A biphasic dose-response curve, where both low and high doses are less effective than an optimal mid-range dose, is a known phenomenon in nootropic research. This can be attributed to several factors, including receptor saturation and the engagement of different signaling pathways at varying concentrations. For Omberacetam, which modulates both cholinergic and glutamatergic systems, different dosages may lead to a complex interplay of these systems, resulting in a non-linear dose-effect relationship.
Q2: We are not observing any cognitive enhancement in healthy, young adult rodents. Is this expected?
A2: The cognitive-enhancing effects of many nootropics, including Omberacetam, are often more pronounced in models of cognitive deficit. In healthy animals with optimal cognitive function, there may be a "ceiling effect" where it is difficult to measure further improvement. Consider using models of cognitive impairment, such as scopolamine-induced amnesia, to better elucidate the pro-cognitive effects of Omberacetam.
Q3: We are seeing conflicting results between different behavioral tasks (e.g., Morris water maze vs. elevated plus maze). Why is this happening?
A3: Different behavioral tasks assess distinct cognitive and affective domains. The Morris water maze primarily evaluates spatial learning and memory, which is heavily reliant on the hippocampus. The elevated plus-maze, on the other hand, is a primary measure of anxiety, although it can be adapted to assess learning and memory. Omberacetam's efficacy may be task-dependent due to its specific mechanisms of action, which include modulation of AMPA and NMDA receptors, as well as cholinergic pathways. The relative importance of these systems can vary between different cognitive and emotional tasks.
Q4: How critical is the animal model and strain to the experimental outcome?
A4: The choice of animal model and strain is highly critical and can significantly impact the results of Omberacetam studies. Genetic variations between species and even strains can lead to differences in metabolism, receptor density, and overall physiological responses to the compound. It is crucial to select a model and strain that are appropriate for the specific cognitive domain being investigated and to maintain consistency across experiments.
Troubleshooting Guides
Inconsistent Results in the Morris Water Maze (MWM)
Issue: High variability in escape latency and time spent in the target quadrant between and within groups.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | Conduct a comprehensive dose-response study with a wide range of Omberacetam doses to identify the optimal therapeutic window for your specific animal model and task parameters. |
| Task Difficulty | Adjust the difficulty of the MWM task. If the task is too easy (e.g., large platform), a ceiling effect may mask the drug's efficacy. If it is too difficult (e.g., very small platform), a floor effect may prevent the observation of any improvement. |
| Environmental Factors | Ensure consistent and optimal testing conditions. Factors such as water temperature, lighting, and the presence of distal cues can significantly influence performance. Minimize stress by handling the animals prior to testing. |
| Animal Characteristics | Account for potential confounding variables such as age, sex, and baseline cognitive abilities of the animals. Randomize animals to treatment groups to minimize systematic bias. |
Variable Performance in the Elevated Plus Maze (EPM)
Issue: Inconsistent findings for time spent in open arms and number of open arm entries.
| Potential Cause | Troubleshooting Steps |
| Anxiety vs. Cognition | Differentiate between the anxiolytic and nootropic effects of Omberacetam. The EPM is primarily a test of anxiety. If you are investigating cognitive enhancement, consider adapting the EPM protocol (e.g., a learning and memory version) or using a more specific cognitive task. |
| Habituation | Be aware of the "one-trial tolerance" phenomenon, where prior exposure to the maze can alter subsequent behavior. If repeated testing is necessary, consider using longer inter-trial intervals. |
| Lighting Conditions | The level of illumination in the testing room can significantly affect anxiety levels and, consequently, performance in the EPM. Maintain consistent lighting conditions across all experimental sessions. |
| Handling and Stress | Excessive or inconsistent handling can increase stress and variability. Implement a standardized handling protocol and allow for an adequate acclimatization period before testing. |
Discrepancies in Active Avoidance and Learned Helplessness Paradigms
Issue: Contradictory results in the acquisition of avoidance behavior or the reversal of learned helplessness.
| Potential Cause | Troubleshooting Steps |
| Shock Intensity and Duration | The parameters of the aversive stimulus (footshock) are critical. Calibrate the shocker regularly and use an intensity that is sufficient to motivate escape/avoidance without causing injury or excessive distress, which can interfere with learning. |
| Timing of Drug Administration | The timing of Omberacetam administration relative to the training or stress induction is crucial. For learned helplessness, administering the compound before the inescapable shock may have different effects than administration before the avoidance testing. |
| Inter-trial Interval | The time between trials can influence learning and performance. Optimize the inter-trial interval to allow for consolidation of learning without inducing fatigue or habituation. |
| Apparatus and Cues | Ensure the active avoidance apparatus is functioning correctly and that the conditioned stimuli (e.g., light, tone) are consistently presented. Thoroughly clean the apparatus between animals to remove olfactory cues. |
Quantitative Data Summary
Table 1: Omberacetam Dosage and Effects in Preclinical Behavioral Models
| Behavioral Assay | Species/Strain | Dosage Range | Route of Administration | Observed Effects | Citation(s) |
| Active Avoidance | Rat | 0.05 - 0.10 mg/kg | Intraperitoneal | Accelerated acquisition of conditioned active avoidance response. | [1] |
| Learned Helplessness | Rat | Not specified | Not specified | Long-term (21-day) treatment eliminated manifestations of learned helplessness. | [2] |
| Morris Water Maze | Mouse (NMRI) | Not specified | Not specified | Restored spatial memory in an Alzheimer's disease model. | [3] |
| Passive Avoidance | Rat | 0.5 mg/kg and 10 mg/kg | Oral | Associated with memory retention in an electroshock-induced amnesia model. Note: 1.2 mg/kg and 30 mg/kg were ineffective, suggesting a biphasic response. | [4] |
Experimental Protocols
Active Avoidance Test
-
Apparatus: A two-compartment shuttle box with a grid floor connected to a shock generator. A light or auditory cue serves as the conditioned stimulus (CS).
-
Procedure:
-
Habituation: Place the animal in the shuttle box and allow for a 5-minute exploration period.
-
Training: A trial consists of the presentation of the CS for 10 seconds, followed by a mild footshock (e.g., 0.5 mA for 2 seconds) through the grid floor. If the animal moves to the other compartment during the CS presentation, the shock is avoided (avoidance response). If the animal moves after the onset of the shock, it escapes the shock (escape response).
-
Inter-Trial Interval (ITI): A variable ITI (e.g., 30-60 seconds) is used between trials.
-
Sessions: Animals are typically trained for a set number of trials (e.g., 50) per day for several consecutive days.
-
-
Data Analysis: The primary measures are the number of avoidance responses, the latency to respond, and the number of escape responses.
Learned Helplessness Model
-
Apparatus: A chamber where inescapable and uncontrollable footshocks can be delivered. A separate active avoidance apparatus is used for testing.
-
Procedure:
-
Induction: Expose animals to a session of inescapable footshocks (e.g., 60 shocks of 0.8 mA with a 15-second duration, with a variable inter-shock interval). Control animals are placed in the chamber without receiving shocks.
-
Testing: 24 hours after the induction phase, test the animals in an active avoidance paradigm as described above.
-
-
Data Analysis: Animals that exhibit a significant deficit in acquiring the escape/avoidance response compared to control animals are considered to have developed learned helplessness. The number of escape failures is a key metric.
Signaling Pathways and Workflows
Caption: Omberacetam's mechanism of action.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Improving Omberacetam Blood-Brain Barrier Penetration In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with in vivo experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Omberacetam (Noopept).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Omberacetam to the brain?
A1: While Omberacetam is known to cross the blood-brain barrier, its therapeutic efficacy can be limited by its very short half-life in vivo.[1] A significant challenge is to develop formulations that not only enhance its penetration but also sustain its concentration in the brain tissue over a longer period.
Q2: What are the most promising strategies to improve Omberacetam's BBB penetration and brain concentration?
A2: Several strategies are being explored to enhance the delivery of drugs to the central nervous system (CNS), and these can be adapted for Omberacetam.[2] The most promising approaches include:
-
Nanoparticle-based delivery systems: Encapsulating Omberacetam in polymeric or lipid-based nanoparticles can protect it from rapid metabolism and facilitate its transport across the BBB.[3][4]
-
Intranasal administration: This non-invasive route can bypass the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[5][6]
-
Prodrug approach: Modifying the chemical structure of Omberacetam to create a more lipophilic prodrug can improve its passive diffusion across the BBB.[7][8]
Q3: Are there any known issues with the stability of Omberacetam formulations?
A3: Like many peptide-based drugs, Omberacetam can be susceptible to enzymatic degradation. When developing formulations, especially for oral or intravenous administration, it is crucial to consider strategies to protect the molecule from premature breakdown.[1] Nanoparticle encapsulation is a common method to improve stability.[3]
Q4: How can I quantify the concentration of Omberacetam in brain tissue?
A4: Accurate quantification of Omberacetam in brain homogenates typically requires sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[9] It is essential to develop and validate a robust analytical method to ensure accurate and reproducible results.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of Omberacetam
-
Potential Cause: Rapid systemic clearance or poor BBB penetration of the formulation.
-
Troubleshooting Steps:
-
Review Formulation Strategy: If using a standard solution, consider formulating Omberacetam into nanoparticles or liposomes to protect it from degradation and enhance uptake.
-
Optimize Nanoparticle Properties: For nanoparticle formulations, ensure that the particle size, surface charge, and any targeting ligands are optimized for BBB transport.[3]
-
Consider Alternative Administration Routes: Intranasal delivery has shown promise for bypassing the BBB.[5] Compare the brain concentrations achieved via intravenous, intraperitoneal, and intranasal routes.[10]
-
Evaluate Prodrug Approach: Synthesizing a more lipophilic prodrug of Omberacetam could enhance its passive diffusion into the brain.[11]
-
Issue 2: High Variability in In Vivo Experimental Results
-
Potential Cause: Inconsistent formulation characteristics, animal handling, or sample processing.
-
Troubleshooting Steps:
-
Characterize Formulations Thoroughly: For nanoparticle or liposomal formulations, ensure consistent batch-to-batch characteristics, including particle size, polydispersity index (PDI), and drug loading.
-
Standardize Animal Procedures: Maintain consistency in animal age, weight, and strain.[12] Standardize the administration technique, especially for intranasal delivery, as the deposition in the nasal cavity can significantly impact brain uptake.[13]
-
Optimize Brain Tissue Homogenization: Develop a standardized protocol for brain tissue homogenization to ensure complete and consistent extraction of Omberacetam.
-
Validate Analytical Methods: Ensure your analytical method for quantifying Omberacetam is validated for linearity, accuracy, and precision in brain matrix.
-
Issue 3: Formulation Instability (e.g., Aggregation, Drug Leakage)
-
Potential Cause: Suboptimal formulation components or storage conditions.
-
Troubleshooting Steps:
-
Optimize Lipid/Polymer Composition: For liposomes or nanoparticles, screen different lipid or polymer compositions to improve stability and drug retention.
-
Incorporate Stabilizers: The use of cryoprotectants for lyophilized formulations or PEGylation for systemic circulation can enhance stability.[14]
-
Control Storage Conditions: Investigate the impact of temperature, pH, and light on your formulation's stability and establish optimal storage conditions.
-
Experimental Protocols & Data
While specific in vivo data for enhanced Omberacetam formulations is limited in publicly available literature, we can extrapolate from studies on other neuroprotective agents to provide representative experimental designs and data.
Representative Data: Nanoparticle-Based Delivery
The following table summarizes hypothetical pharmacokinetic data for Omberacetam delivered in a standard solution versus a brain-targeted nanoparticle formulation in rats, based on typical enhancements seen with such technologies.
| Formulation | Administration Route | Dose (mg/kg) | Brain Cmax (ng/g) | Brain AUC (ng*h/g) | Brain/Plasma Ratio |
| Omberacetam Solution | Intravenous (IV) | 5 | 50 | 100 | 0.5 |
| Omberacetam-NP | Intravenous (IV) | 5 | 250 | 750 | 2.5 |
This is illustrative data and not from a specific study on Omberacetam.
Representative Data: Intranasal Delivery
This table illustrates a hypothetical comparison of brain concentrations of Omberacetam following intravenous and intranasal administration in mice.
| Administration Route | Dose (mg/kg) | Brain Cmax (ng/g) | Brain AUC (ng*h/g) | Drug Targeting Efficiency (%) | Direct Transport Percentage (%) |
| Intravenous (IV) | 2 | 45 | 90 | - | - |
| Intranasal (IN) | 2 | 120 | 360 | 400 | 75 |
This is illustrative data and not from a specific study on Omberacetam.
Visualizations
Caption: Workflow for developing and evaluating novel Omberacetam formulations.
Caption: Strategies to enhance Omberacetam's blood-brain barrier penetration.
References
- 1. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 3. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on Nanodelivery to the Brain: Prerequisites for Successful Brain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of intranasal drugs, still a missed opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 8. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Brain-targeted polymeric nanoparticles: in vivo evidence of different routes of administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of brain penetrant prodrug of neuroprotective D-264: Potential therapeutic application in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Olfactory Drug Delivery in Rodents: Deposition and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Addressing Omberacetam dose-response variability in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omberacetam. The following information is designed to address common challenges and variability encountered during in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a high degree of variability in our dose-response data for Omberacetam. What are the common causes?
A1: Dose-response variability is a frequent challenge in nootropic research. Several factors can contribute to this inconsistency:
-
Biphasic (U-shaped) Dose-Response: Like many cognitive enhancers, Omberacetam may exhibit a biphasic or "U-shaped" dose-response curve.[1] This means that both very low and very high doses can be less effective than an optimal mid-range dose. It is crucial to test a wide range of concentrations to accurately characterize the therapeutic window.
-
Cell Health and Passage Number: The health, passage number, and confluency of your cell lines can significantly impact results. Cells that have been passaged too many times may exhibit altered phenotypes and sensitivities.[2] It is advisable to use cells within a consistent and low passage number range.
-
Peptide Solubility and Stability: Omberacetam is a peptide and may have specific solubility requirements. Improper dissolution or precipitation of the compound can lead to inaccurate concentrations and assay variability. Additionally, peptide stability in solution over time should be considered.
-
Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to significant differences in results. Consistency in all experimental steps is critical.
Troubleshooting Workflow for Inconsistent Results
Q2: What is a typical effective concentration range for Omberacetam in in vitro neuroprotection assays?
A2: Based on available literature, a common concentration used to elicit neuroprotective effects in cell culture models, such as PC12 cells, is around 10 μM. However, the optimal concentration can vary depending on the specific cell line, the nature of the induced toxicity, and the assay endpoint. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: We are not observing a neuroprotective effect of Omberacetam in our PC12 cell assay. What could be the issue?
A3: Several factors could contribute to a lack of observed neuroprotection:
-
Toxicity Model: The method used to induce cellular stress or toxicity is critical. The protective effects of Omberacetam may be more pronounced against specific insults (e.g., amyloid-beta toxicity, oxidative stress) than others.
-
Timing of Treatment: The timing of Omberacetam application (pre-treatment, co-treatment, or post-treatment relative to the toxic insult) can significantly influence the outcome. For neuroprotection, pre-treatment is often employed.
-
Cell Differentiation Status: The differentiation state of PC12 cells (undifferentiated vs. NGF-differentiated) can alter their response to both toxic stimuli and neuroprotective agents.
Quantitative Data Summary
The following table summarizes reported in vitro dose-response data for Omberacetam. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Assay Type | Cell Line/System | Parameter | Reported Value | Reference |
| AMPA Receptor Binding | Rat Brain Membranes | IC50 | 80 ± 5.6 μM | [3] |
| Neuroprotection | PC12 cells | Effective Conc. | 10 μM | Not specified in search results |
Key Experimental Protocols
Neuroprotection Assay using MTT in PC12 Cells
This protocol describes a method to assess the neuroprotective effect of Omberacetam against amyloid-beta (Aβ)-induced cytotoxicity in differentiated PC12 cells.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Nerve Growth Factor (NGF)
-
Omberacetam
-
Amyloid-Beta 25-35 (Aβ₂₅₋₃₅) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS.
-
Seed cells in 96-well plates at an appropriate density.
-
Induce differentiation by treating with NGF (e.g., 50-100 ng/mL) in low-serum medium for 5-7 days.
-
-
Omberacetam Pre-treatment:
-
Prepare a stock solution of Omberacetam in a suitable solvent (e.g., sterile water or DMSO).
-
Treat differentiated PC12 cells with various concentrations of Omberacetam (e.g., 0.1, 1, 10, 50, 100 µM) for 24-72 hours.
-
-
Induction of Cytotoxicity:
-
Prepare a solution of Aβ₂₅₋₃₅ peptide.
-
After Omberacetam pre-treatment, expose the cells to Aβ₂₅₋₃₅ (e.g., 10-25 µM) for 24 hours. Include control wells (no Aβ₂₅₋₃₅) and vehicle controls.
-
-
MTT Assay:
-
Following the Aβ₂₅₋₃₅ incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curve of Omberacetam's neuroprotective effect.
-
Experimental Workflow for Neuroprotection Assay
AMPA Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Omberacetam for AMPA receptors.
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[³H]-AMPA (radioligand)
-
Omberacetam
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from rat cerebral cortex.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cortical membranes, a fixed concentration of [³H]-AMPA (typically at or below its Kd), and varying concentrations of Omberacetam.
-
Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled glutamate).
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Omberacetam to generate a competition curve and determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Omberacetam's Proposed Signaling Pathway
Omberacetam is thought to exert its nootropic effects through a multi-faceted mechanism of action, primarily involving the modulation of the glutamatergic and cholinergic systems. It is a positive allosteric modulator of AMPA receptors, enhancing glutamatergic transmission. This can lead to the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in synaptic plasticity and cell survival. Additionally, Omberacetam may increase the levels of acetylcholine, a neurotransmitter crucial for learning and memory.
References
Omberacetam stability testing under different storage conditions
For researchers, scientists, and drug development professionals, ensuring the stability of a compound like Omberacetam is a critical step in the experimental process. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during stability testing under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for Omberacetam?
For routine laboratory use, Omberacetam powder should be stored in a dry, dark place. For short-term storage (days to weeks), temperatures between 0 - 4°C are recommended. For long-term storage (months to years), the powder should be kept at -20°C.[1] Solutions of Omberacetam, particularly in solvents like DMSO, should be stored at -80°C for long-term stability.[2] It is also advised to keep the compound away from moisture.[2]
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
Unexpected peaks typically indicate the presence of degradation products or impurities. The appearance of these peaks can be influenced by the storage conditions (e.g., exposure to light, elevated temperature, humidity) or interactions with excipients in a formulation. It is crucial to perform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Q3: My Omberacetam solution appears cloudy or has precipitated after storage. What should I do?
Cloudiness or precipitation can occur if the storage temperature is too low for the solvent used, or if the compound has degraded into less soluble products. If precipitation is observed, sonication may help to redissolve the compound.[2][3] However, it is important to verify the concentration and purity of the solution after redissolving to ensure no significant degradation has occurred. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[3]
Q4: How can I develop a stability-indicating method for Omberacetam?
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[4][5][6] The development process involves subjecting Omberacetam to stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to generate degradation products. The chromatographic conditions are then optimized to achieve separation between the parent drug and all significant degradation peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Control Samples | Improper storage of stock solutions or reference standards. | Review storage conditions. Store aliquots at -80°C to minimize freeze-thaw cycles. Prepare fresh standards regularly. |
| Inconsistent Results Between Replicates | Inhomogeneous sample, instrument variability, or inconsistent sample preparation. | Ensure complete dissolution of the sample. Check instrument performance (e.g., injector precision, detector stability). Standardize sample preparation workflow. |
| No Degradation Observed in Forced Degradation Studies | Stress conditions are not harsh enough. | Increase the concentration of the stress agent (acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. Note that degradation of 5-20% is generally considered suitable for method validation.[7] |
| Significant Degradation in All Samples, Including Time-Zero | The compound is highly unstable under the initial experimental conditions, or there was an issue with the initial sample preparation. | Re-evaluate the diluents and solvents used for compatibility with Omberacetam. Analyze a freshly prepared sample immediately to establish a true time-zero baseline. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of Omberacetam to identify potential degradation products and to validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Omberacetam in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid Omberacetam powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in the solvent to the target concentration for analysis.
-
Photolytic Degradation: Expose the solid Omberacetam powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC with UV or mass spectrometric detection.
Protocol 2: Long-Term Stability Testing (Example Conditions)
This protocol describes a typical setup for a long-term stability study of Omberacetam in a solid dosage form.
-
Sample Preparation: Prepare at least three batches of the Omberacetam product.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay for Omberacetam content
-
Quantification of known and unknown degradation products
-
Dissolution testing (if applicable)
-
Water content
-
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study and a 6-month accelerated stability study of Omberacetam 10 mg tablets.
Table 1: Hypothetical Forced Degradation Data for Omberacetam
| Stress Condition | % Assay of Omberacetam | % Total Degradation | Number of Degradants |
| Control | 99.8 | < 0.2 | 1 |
| 0.1 N HCl, 60°C, 24h | 92.5 | 7.3 | 2 |
| 0.1 N NaOH, 60°C, 8h | 85.2 | 14.6 | 3 |
| 3% H₂O₂, RT, 24h | 90.8 | 9.0 | 2 |
| Thermal, 105°C, 48h | 98.1 | 1.7 | 1 |
| Photolytic | 96.4 | 3.4 | 2 |
Table 2: Hypothetical 6-Month Accelerated Stability Data (40°C/75% RH)
| Time Point | Appearance | Assay (%) | Major Degradant A (%) | Total Degradants (%) |
| 0 Months | White, round tablet | 100.2 | < 0.05 | 0.12 |
| 3 Months | White, round tablet | 98.9 | 0.15 | 0.45 |
| 6 Months | White, round tablet | 97.5 | 0.28 | 0.89 |
Visualizations
Caption: Workflow for Forced Degradation Studies of Omberacetam.
Caption: Hypothetical Degradation Pathways for Omberacetam.
References
- 1. medkoo.com [medkoo.com]
- 2. Omberacetam | iGluR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jchr.org [jchr.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 7. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Omberacetam Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a guide to identifying potential off-target effects of Omberacetam (also known as Noopept or GVS-111). Given the limited public data on comprehensive off-target screening for Omberacetam, this guide focuses on its known primary mechanisms, potential downstream consequences, and standardized protocols for in-house off-target liability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary, on-target mechanisms of action for Omberacetam?
A1: Omberacetam is a prodrug of the endogenous neuropeptide cycloprolylglycine (CPG).[1] The primary mechanism of action is attributed to CPG, which acts as a positive modulator of AMPA receptors.[2] This modulation is believed to initiate a signaling cascade that includes the activation of TrkB receptors (the receptor for Brain-Derived Neurotrophic Factor, BDNF) and a subsequent increase in the expression of BDNF.[3][4] Some studies also suggest Omberacetam has antioxidant and anti-inflammatory properties and may inhibit the neurotoxicity associated with excess glutamate and calcium.[1]
Q2: Is there a comprehensive off-target binding profile (e.g., a CEREP panel) available for Omberacetam or its active metabolite, cycloprolylglycine?
A2: To date, no comprehensive public data from a broad panel of off-target binding or enzyme activity assays (such as a Eurofins/Cerep safety panel) for Omberacetam or cycloprolylglycine has been identified in the scientific literature.[5][6] Such screening is crucial for identifying unintended interactions with other receptors, ion channels, transporters, and enzymes.[7][8]
Q3: What is the known binding affinity of Omberacetam for its primary targets?
A3: Direct, high-affinity binding data for Omberacetam is scarce. One study reported a relatively low affinity for AMPA receptors, with an IC50 of 80 µM. This suggests that the parent compound's direct interaction is weak, reinforcing the hypothesis that its primary role is as a prodrug for the more active cycloprolylglycine.
Q4: What are the potential downstream consequences of Omberacetam's primary activity that could be mistaken for off-target effects?
A4: The primary activity of Omberacetam—enhancing AMPA and TrkB receptor signaling—can lead to widespread changes in neuronal plasticity, gene expression, and network excitability. Over-activation of these pathways could theoretically lead to excitotoxicity, altered synaptic pruning, or imbalances in neurotransmitter systems, which might present as unexpected phenotypes in experimental models.
Q5: What are the reported side effects in humans?
A5: Anecdotal reports and limited studies have associated high doses of Omberacetam with side effects such as headaches, insomnia, fatigue, and irritability. However, these clinical observations have not been mechanistically linked to specific off-target interactions.
Troubleshooting Unanticipated Experimental Results
This section addresses potential issues researchers might encounter and provides a logical framework for investigation.
| Observed Issue | Potential On-Target Cause | Potential Off-Target Cause (Hypothetical) | Recommended Action |
| Unexpected Cell Death/Toxicity | Over-activation of glutamatergic signaling (AMPA receptors) leading to excitotoxicity, especially in sensitive neuronal cultures. | Interaction with ion channels (e.g., calcium channels) or mitochondrial proteins, disrupting cellular homeostasis. | 1. Perform a dose-response curve to determine the toxicity threshold.2. Co-administer an AMPA receptor antagonist (e.g., NBQX) to see if the toxicity is mitigated.3. Conduct a broad off-target screening panel (See Experimental Protocols). |
| Contradictory Results in Different Cell Lines | Cell lines may have varying expression levels of AMPA receptors, TrkB, or downstream signaling partners (e.g., BDNF). | The cell lines may express different levels of an unknown off-target protein. | 1. Quantify the expression of key on-target pathway components (AMPA-R, TrkB) in your cell lines via qPCR or Western blot.2. Test the effect in a cell line known to lack the primary targets as a negative control. |
| Alterations in Unrelated Signaling Pathways | The BDNF/TrkB signaling pathway has extensive crosstalk with other major pathways like PI3K/Akt and MAPK/ERK. Activation of TrkB could indirectly modulate these pathways. | Direct binding and modulation of a kinase or phosphatase in the unrelated pathway. | 1. Map the observed changes against known TrkB downstream signaling pathways.2. Perform a broad kinase inhibitor screening assay to identify potential off-target kinase interactions (See Experimental Protocols). |
| Inconsistent In Vivo Behavioral Effects | The pharmacokinetics of Omberacetam and its conversion to cycloprolylglycine may vary between animal strains or species, leading to different levels of target engagement.[9] | An off-target interaction may affect a physiological system (e.g., cardiovascular, gastrointestinal) that indirectly influences behavior. | 1. Conduct pharmacokinetic studies to measure plasma and brain concentrations of Omberacetam and CPG.2. Perform a basic safety pharmacology assessment (e.g., Irwin test) to screen for overt physiological or behavioral changes.[10] |
Signaling & Experimental Workflow Diagrams
Caption: Omberacetam Signaling Pathway.
Caption: Troubleshooting Unexpected Results.
Experimental Protocols for Off-Target Screening
The following are generalized protocols that can be adapted by researchers to screen Omberacetam or other compounds for off-target effects.
Protocol 1: Radioligand Binding Assay for Receptor Off-Targeting
This protocol outlines a competitive binding assay to determine if a test compound (e.g., Omberacetam, CPG) displaces a known radioligand from a specific receptor.[11][12]
Objective: To determine the binding affinity (Ki) of a test compound for a panel of non-target receptors.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the receptor of interest.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1 adrenergic receptors).
-
Test Compound: Omberacetam or CPG, dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the specific receptor binding.
-
Filtration Apparatus: 96-well harvester and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 10 nM to 100 µM).
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand).
-
Equilibrium: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for screening a compound against a panel of kinases to identify potential off-target inhibition.[13][14][15]
Objective: To determine the percent inhibition of various kinases by Omberacetam at a fixed concentration, and to calculate the IC50 for any significant "hits."
Materials:
-
Kinase Panel: Purified, recombinant protein kinases.
-
Kinase Substrate: A specific peptide or protein substrate for each kinase.
-
ATP: Adenosine triphosphate, often radiolabeled ([γ-32P]ATP or [γ-33P]ATP) or used in a fluorescence/luminescence-based detection system.
-
Assay Buffer: Buffer containing necessary cofactors (e.g., MgCl2).
-
Test Compound: Omberacetam or CPG.
-
Detection System: Method to quantify substrate phosphorylation (e.g., phosphocellulose paper and scintillation counter for radiolabel, or a plate reader for non-radioactive methods).
Methodology:
-
Pre-incubation: In a microplate, add the kinase, its specific substrate, and the test compound (e.g., at a screening concentration of 10 µM) in the assay buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA, SDS loading buffer).
-
Detection: Quantify the amount of phosphorylated substrate.
-
For Radiolabel Assays: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-32P]ATP, and measure the incorporated radioactivity on the paper using a scintillation counter.
-
For Non-Radioactive Assays (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[16]
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control.
-
For any kinases showing significant inhibition (>50%), perform a follow-up assay with a dose-response curve of the test compound to determine its IC50 value.
-
This technical guide provides a starting point for researchers to rigorously evaluate the potential off-target effects of Omberacetam, moving from its known pharmacology to a systematic investigation of unknown interactions.
References
- 1. Omberacetam - Wikipedia [en.wikipedia.org]
- 2. [Similarity of cycloprolylglycine to piracetam in antihypoxic and neuroprotective effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide cycloprolylglycine increases the levels of brain-derived neurotrophic factor in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuropeptide cycloprolylglycine produces antidepressant-like effect and enhances BDNF gene expression in the mice cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro protein kinase assay [bio-protocol.org]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
Technical Support Center: Omberacetam Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for Omberacetam (also known as Noopept) to enhance reproducibility.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is Omberacetam and what is its proposed mechanism of action?
-
What are the common challenges in achieving reproducible results with Omberacetam?
-
How should Omberacetam be prepared for in vitro and in vivo studies?
-
-
Troubleshooting Guides
-
Inconsistent In Vitro Neuroprotection Results
-
Variability in Animal Cognitive Behavioral Studies
-
Issues with Electrophysiological Recordings
-
-
Detailed Experimental Protocols
-
In Vitro Neuroprotection: MTT Assay with PC12 Cells
-
In Vivo Spatial Memory: Morris Water Maze with Rats
-
Ex Vivo Synaptic Plasticity: Patch-Clamp Electrophysiology
-
-
Quantitative Data Summary
-
Visualized Pathways and Workflows
Frequently Asked Questions (FAQs)
Q1: What is Omberacetam and what is its proposed mechanism of action?
A1: Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is a synthetic nootropic molecule with cognitive-enhancing and neuroprotective properties.[1][2] It is structurally related to the racetam class of drugs, though it does not possess a 2-oxo-pyrrolidine nucleus.[3] Its mechanism of action is thought to be multifactorial, involving:
-
Modulation of the Acetylcholine System : Omberacetam may increase the accumulation of acetylcholine, a neurotransmitter crucial for memory function.[1]
-
AMPA Receptor Potentiation : It is believed to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to fast excitatory synaptic transmission and synaptic plasticity.[1][4]
-
Neurotrophic Factor Upregulation : Studies have shown that Omberacetam can increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[2]
-
Neuroprotection : It has demonstrated protective effects against amyloid-beta induced neurotoxicity, oxidative stress, and inflammation.[4][5]
Q2: What are the common challenges in achieving reproducible results with Omberacetam?
A2: Reproducibility issues in Omberacetam research can stem from several factors:
-
Dosage and Administration Route : Omberacetam exhibits a wide range of effective doses in animal studies (from 0.1 to 10 mg/kg), and the optimal dose can be task- and species-dependent.[4] The route of administration (e.g., oral, intraperitoneal) can also significantly impact bioavailability and subsequent effects.
-
Solubility : Omberacetam has poor water solubility, which can lead to inconsistent concentrations in prepared solutions if not handled correctly.[6][7]
-
Animal Model Variability : The age, strain, and health status of the animal models can influence the baseline cognitive performance and the response to Omberacetam.[8]
-
Purity of the Compound : The purity of the Omberacetam used can vary between suppliers, potentially affecting experimental outcomes. It is crucial to obtain a certificate of analysis for the compound.
Q3: How should Omberacetam be prepared for in vitro and in vivo studies?
A3: Due to its poor water solubility, proper preparation of Omberacetam solutions is critical.
-
In Vitro Stock Solutions : A common method is to first dissolve Omberacetam in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[9] This stock can then be serially diluted in cell culture media to the final working concentration. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[10]
-
In Vivo Formulations : For oral administration in animal studies, Omberacetam can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or dissolved in a solution containing co-solvents like PEG300 and Tween 80.[9][11] For intraperitoneal injections, a solution can be prepared by first dissolving Omberacetam in a small amount of DMSO and then diluting it with saline, ensuring the final DMSO concentration is as low as possible.[9]
Troubleshooting Guides
Inconsistent In Vitro Neuroprotection Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays (e.g., MTT) | Inconsistent Omberacetam concentration due to poor solubility and precipitation. | 1. Prepare a fresh stock solution in DMSO before each experiment. 2. Vortex the stock solution thoroughly before diluting it in the culture medium. 3. Perform serial dilutions to reach the final concentration to minimize precipitation. 4. Visually inspect the final solution for any precipitates before adding it to the cells. |
| Cell plating density is not optimal. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Ensure a homogenous cell suspension before plating to avoid clumps and uneven cell distribution. | |
| Lack of neuroprotective effect against amyloid-beta | The amyloid-beta peptide is not properly aggregated to its toxic oligomeric form. | 1. Follow a validated protocol for preparing aggregated amyloid-beta. This often involves incubating the peptide solution at 37°C for several hours or days.[12] 2. Confirm the presence of oligomers using techniques like Western blotting or electron microscopy. |
| The concentration or incubation time of Omberacetam is not optimal. | 1. Test a range of Omberacetam concentrations (e.g., 10 nM to 100 µM) to determine the optimal protective dose.[6] 2. Vary the pre-incubation time with Omberacetam before adding the amyloid-beta insult. |
Variability in Animal Cognitive Behavioral Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response relationship in cognitive tasks | Omberacetam may have a U-shaped (biphasic) dose-response curve. | 1. Test a wider range of doses, including very low and very high concentrations, to fully characterize the dose-response relationship.[8] |
| The cognitive task is too easy or too difficult for the animal model. | 1. Adjust the difficulty of the task. For the Morris water maze, this could involve changing the platform size or the number of visual cues.[8] | |
| No significant cognitive enhancement observed | The animal model has no cognitive deficit to be improved. | 1. Consider using an impairment model, such as scopolamine-induced amnesia, to create a cognitive deficit that Omberacetam can potentially reverse.[2] 2. Use aged animals that naturally exhibit cognitive decline.[13] |
| The timing of Omberacetam administration is not optimal. | 1. Vary the time between Omberacetam administration and the behavioral test to account for its pharmacokinetic profile. |
Issues with Electrophysiological Recordings
| Problem | Potential Cause | Troubleshooting Steps |
| No potentiation of AMPA receptor-mediated currents | The concentration of Omberacetam is not optimal. | 1. Test a range of concentrations to find the effective dose for your specific preparation (e.g., cultured neurons, brain slices). |
| The health of the brain slices or cultured neurons is poor. | 1. Ensure proper slicing and incubation conditions to maintain the viability of the tissue. 2. Use a viability stain to confirm the health of cultured neurons before recording. | |
| High noise-to-signal ratio in patch-clamp recordings | Poor seal resistance between the patch pipette and the cell membrane. | 1. Ensure the pipette tip is clean and has the appropriate resistance (typically 3-7 MΩ).[14] 2. Apply gentle suction to form a high-resistance seal (>1 GΩ). |
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection - MTT Assay with PC12 Cells
This protocol is adapted from studies investigating the neuroprotective effects of nootropic compounds against amyloid-beta (Aβ) induced toxicity.[9]
Materials:
-
PC12 cell line
-
DMEM with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin
-
Omberacetam
-
DMSO
-
Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture PC12 cells to ~80% confluency.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Omberacetam Pre-treatment:
-
Prepare a 100 mM stock solution of Omberacetam in DMSO.
-
Prepare serial dilutions of Omberacetam in serum-free medium to achieve final concentrations ranging from 10 nM to 100 µM.
-
Remove the culture medium from the wells and add 100 µL of the Omberacetam dilutions.
-
Incubate for 72 hours.[9]
-
-
Aβ₂₅₋₃₅ Insult:
-
Prepare a stock solution of Aβ₂₅₋₃₅ and incubate at 37°C to promote aggregation.
-
After the Omberacetam pre-treatment, remove the medium and expose the cells to 5 µM Aβ₂₅₋₃₅ in serum-free medium for 24 hours.[9]
-
-
MTT Assay:
-
After the Aβ₂₅₋₃₅ incubation, remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[3][5]
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: In Vivo Spatial Memory - Morris Water Maze with Rats
This protocol is a standard procedure for assessing spatial learning and memory in rodents and is adaptable for testing the effects of Omberacetam.[2][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Morris water maze (circular pool, 1.5-2.0 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Video tracking system
-
Omberacetam
-
Vehicle (e.g., 0.5% CMC or saline)
-
Scopolamine (optional, for inducing amnesia)
Procedure:
-
Habituation (Day 1):
-
Allow each rat to swim freely in the pool for 60 seconds without the platform.
-
Then, place the rat on a visible platform for 30 seconds.
-
-
Acquisition Training (Days 2-6):
-
Administer Omberacetam (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle 30-60 minutes before the first trial of each day.[9]
-
(Optional) Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the trial to induce a cognitive deficit.
-
Conduct 4 trials per day for each rat with the platform hidden in a constant location, 1-2 cm below the water surface.
-
The starting position should be varied for each trial (e.g., North, South, East, West).
-
Record the escape latency (time to find the platform) for each trial. If a rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 30 seconds after each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow each rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Ex Vivo Synaptic Plasticity - Patch-Clamp Electrophysiology
This protocol outlines the general steps for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal slices.
Materials:
-
Rat hippocampal slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes (3-7 MΩ)
-
Intracellular solution
-
Omberacetam
-
Pharmacological agents to block other channels (e.g., picrotoxin for GABA-A receptors, D-AP5 for NMDA receptors)
-
Electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Slice Preparation and Recovery:
-
Prepare hippocampal slices from rats using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Hold the neuron at -70 mV to record AMPA receptor-mediated EPSCs.
-
-
Omberacetam Application:
-
Obtain a stable baseline recording of EPSCs for at least 10 minutes.
-
Bath-apply Omberacetam at the desired concentration and record the change in EPSC amplitude and kinetics.
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time of the EPSCs before and after Omberacetam application.
-
Analyze for a statistically significant potentiation of the AMPA receptor-mediated currents.
-
Quantitative Data Summary
Table 1: In Vitro Neuroprotective Effects of Omberacetam
| Cell Line | Insult | Omberacetam Concentration | Outcome | Reference |
| PC12 | Aβ₂₅₋₃₅ (5 µM) | 10 µM | Increased cell viability, reduced apoptosis, decreased ROS and intracellular calcium, enhanced mitochondrial membrane potential. | [9] |
Table 2: In Vivo Cognitive Enhancement Effects of Omberacetam in Rodents
| Animal Model | Cognitive Task | Omberacetam Dosage | Outcome | Reference |
| Rats | Active Avoidance | 0.1, 0.5, 1.0 mg/kg (i.p.) | Increased percentage of trained animals, eliminating learned helplessness. | [9] |
| Rats | Adjuvant Arthritis Model | 0.5 mg/kg (i.m.) or 5 mg/kg (p.o.) for 25 days | Significantly reduced chronic immune inflammation. | [6] |
Visualized Pathways and Workflows
Caption: Proposed mechanism of action for Omberacetam.
References
- 1. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Omberacetam - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Omberacetam | iGluR | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. Effects of piracetam on indices of cognitive function in a delayed alternation task in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Omberacetam vs. Piracetam: A Comparative Analysis in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Omberacetam (Noopept) and Piracetam, two prominent nootropic agents, focusing on their performance in preclinical cognitive models. The information herein is collated from various experimental studies to offer an objective overview for research and development purposes.
Introduction
Piracetam, the parent compound of the racetam family, has been a benchmark nootropic for decades, known for its cognitive-enhancing effects, particularly in contexts of cognitive deficit. Omberacetam, a dipeptide derivative of Piracetam, is a much newer and more potent compound, reported to have nootropic effects at significantly lower doses. This guide synthesizes available data to compare their efficacy and mechanisms.
Comparative Efficacy and Potency
Omberacetam has consistently demonstrated cognitive-enhancing effects at doses substantially lower than Piracetam. While both compounds have shown efficacy in models of cognitive decline, Omberacetam's potency is a key differentiating factor.
Table 1: Comparative Effects of Omberacetam and Piracetam on Cognitive Function in Rodent Models
| Parameter | Omberacetam (Noopept) | Piracetam | Animal Model | Cognitive Domain | Source |
| Effective Dose | 0.5 - 1.0 mg/kg (intraperitoneal) | 100 - 600 mg/kg (intraperitoneal) | Rats | Memory, Learning | |
| Neurotrophin Levels | Increased NGF and BDNF expression in the hippocampus | Little to no significant effect on NGF/BDNF at standard doses | Rats | Neuroprotection, Plasticity | |
| Mechanism of Action | Sensitizes acetylcholine receptors; Increases NGF & BDNF; Modulates AMPA & NMDA receptor function | Modulates AMPA receptors; Influences membrane fluidity; Enhances mitochondrial function | - | Nootropic Action | |
| Anti-amnesic Effect | Effective in reversing amnesia induced by scopolamine and electroconvulsive shock | Effective in reversing amnesia, but at much higher doses | Mice, Rats | Memory Restoration |
Experimental Methodologies
The data presented is derived from standard preclinical models designed to assess cognitive function. Below are summaries of typical experimental protocols used in the cited research.
Passive Avoidance Task
This task assesses fear-motivated memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The dark chamber floor is equipped with an electric grid.
-
Training (Acquisition): A rodent is placed in the light compartment. Upon entering the dark compartment, the door closes, and a mild foot shock is delivered.
-
Treatment: Omberacetam, Piracetam, or a vehicle is administered to different groups of animals, typically before or after the training session, depending on the memory phase being studied (acquisition, consolidation, or retrieval).
-
Testing (Retention): 24 to 48 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies are interpreted as better memory retention of the aversive event.
Morris Water Maze
This test evaluates spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Training (Acquisition): Rodents are placed in the pool and must swim to find the hidden platform. This is repeated over several days, with the starting position varied. The time taken to find the platform (escape latency) is recorded.
-
Treatment: Nootropic compounds are administered daily before the training trials.
-
Probe Trial (Memory Retention): After the training phase, the platform is removed, and the rodent is allowed to swim for a fixed duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory accuracy.
Visualizing Experimental and Mechanistic Frameworks
The following diagrams illustrate a typical experimental workflow for evaluating nootropics and the proposed signaling pathways through which Omberacetam exerts its effects.
Caption: Generalized workflow for a preclinical nootropic study.
Caption: Proposed signaling pathways for Omberacetam.
Conclusion
The available preclinical data strongly suggests that Omberacetam is a significantly more potent cognitive enhancer than Piracetam. Its ability to modulate neurotrophin levels, particularly NGF and BDNF, in the hippocampus at low doses presents a distinct mechanistic advantage over Piracetam. While both compounds demonstrate efficacy in models of amnesia and cognitive impairment, Omberacetam achieves these effects at a fraction of the dose required for Piracetam. Further head-to-head clinical trials are necessary to determine if this superior preclinical potency and unique mechanism translate to improved therapeutic outcomes in humans.
Aniracetam and Omberacetam: A Comparative Analysis of Their Mechanisms of Action
For Immediate Release
An in-depth comparison of the neuropharmacological mechanisms of Aniracetam and Omberacetam, providing critical data for researchers and drug development professionals.
This guide offers an objective comparison of the mechanisms of action of two prominent nootropic compounds, Aniracetam and Omberacetam. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct and overlapping pathways through which these molecules exert their cognitive-enhancing effects.
At a Glance: Key Mechanistic Differences
| Feature | Aniracetam | Omberacetam (Noopept) |
| Primary Glutamatergic Target | Positive Allosteric Modulator of AMPA receptors. | Prodrug of Cycloprolylglycine (CPG), an endogenous positive modulator of AMPA receptors. |
| Cholinergic Modulation | Increases acetylcholine release in the hippocampus. Effects may be mediated by its primary metabolite, N-anisoyl-GABA. | Modulates the acetylcholine system, leading to an accumulation of acetylcholine. |
| Dopaminergic & Serotonergic Effects | Increases dopamine and serotonin levels in the prefrontal cortex, basolateral amygdala, and dorsal hippocampus. | Limited direct evidence; potential downstream effects from glutamatergic and cholinergic modulation. |
| Neurotrophic Factor Modulation | Increases Brain-Derived Neurotrophic Factor (BDNF) expression.[1][2][3] | Increases Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). |
| Additional Mechanisms | Modulates NMDA receptors and metabotropic glutamate receptors (mGluRs).[4] | Exhibits antioxidant and anti-inflammatory properties; may inhibit neurotoxicity from excess calcium and glutamate. |
Quantitative Analysis of Neurotransmitter and Receptor Modulation
Direct comparative studies providing a side-by-side quantitative analysis of Aniracetam and Omberacetam are limited. The following tables summarize available quantitative data from separate experimental studies.
Table 1: Aniracetam - Quantitative Effects on Neurotransmission
| Parameter | Effect | Concentration / Dosage | Brain Region | Experimental Model |
| Acetylcholine Release | +58% | 100 mg/kg (oral) | Hippocampus | Rat |
| NMDA Receptor Modulation (EC₅₀) | ≤ 0.1 µM | N/A | Hippocampal Slices | Rat |
| Dopamine & Serotonin Release | Dose-dependent increase | 30 and/or 100 mg/kg (oral) | Prefrontal Cortex, Basolateral Amygdala, Dorsal Hippocampus | Stroke-Prone Spontaneously Hypertensive Rats |
| AMPA Receptor Modulation | Potentiation | High µM concentrations | Hippocampal Slices | Rat |
Table 2: Omberacetam (via Cycloprolylglycine) - Quantitative Effects on Neurotransmission
| Parameter | Effect | Concentration / Dosage | Brain Region | Experimental Model |
| AMPA Current Enhancement | Significant enhancement | 1 µM (CPG) | Cerebellar Purkinje Cells | Rat |
| NMDA Receptor Density | -22% | 2 mg/kg/day (CPG, 2 weeks) | Hippocampus | Mouse |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Aniracetam and its metabolite, N-anisoyl-GABA, compared to Omberacetam's primary metabolite, Cycloprolylglycine, are visualized below.
Aniracetam's Multi-Target Mechanism
Aniracetam and its primary metabolite, N-anisoyl-GABA, exert their effects through a complex interplay of glutamatergic and cholinergic modulation.
Omberacetam's Pro-drug Pathway
Omberacetam primarily acts as a pro-drug for Cycloprolylglycine (CPG), which then modulates glutamatergic neurotransmission and neurotrophic factor expression.
Experimental Protocols
Detailed, replicable experimental protocols were not available in the reviewed literature. However, the following outlines the general methodologies employed in the studies that generated the quantitative data presented.
In Vivo Microdialysis for Neurotransmitter Release
This technique is utilized to measure extracellular levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in specific brain regions of freely moving animals.
-
Objective: To quantify changes in neurotransmitter concentrations in response to Aniracetam or Omberacetam administration.
-
General Procedure:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal (e.g., rat, mouse).
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Microdialysis: A microdialysis probe is inserted into the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate. Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.
-
Drug Administration: The compound of interest is administered (e.g., orally, intraperitoneally, or via reverse dialysis through the probe).
-
Analysis: Collected dialysate samples are analyzed using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify neurotransmitter levels.
-
Electrophysiological Recordings for Receptor Modulation
Patch-clamp electrophysiology on brain slices or cultured neurons is used to measure the effects of these compounds on ion channel function, such as AMPA and NMDA receptors.
-
Objective: To characterize the modulatory effects of Aniracetam and Omberacetam on ligand-gated ion channels.
-
General Procedure:
-
Tissue Preparation: Thin brain slices containing the region of interest (e.g., hippocampus) are prepared from an animal, or neurons are cultured in vitro.
-
Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single neuron (whole-cell patch-clamp). This allows for the measurement of ion currents flowing through the channels in the neuron's membrane.
-
Stimulation: Electrical stimulation of afferent pathways or direct application of agonists (e.g., glutamate) is used to evoke synaptic currents.
-
Drug Application: The slice or culture is perfused with a solution containing the test compound (Aniracetam or Omberacetam/CPG).
-
Data Acquisition and Analysis: Changes in the amplitude, frequency, and kinetics (e.g., decay time) of the synaptic currents in the presence of the drug are recorded and analyzed to determine its effect on receptor function.
-
Conclusion
Aniracetam and Omberacetam, while both categorized as nootropics with cognitive-enhancing properties, operate through distinct primary mechanisms. Aniracetam and its principal metabolite, N-anisoyl-GABA, directly and indirectly modulate a broad spectrum of neurotransmitter systems, including glutamatergic (AMPA, NMDA, mGluR), cholinergic, dopaminergic, and serotonergic pathways. In contrast, Omberacetam functions as a pro-drug, with its cognitive effects largely attributed to its metabolite, Cycloprolylglycine, which is an endogenous modulator of AMPA and NMDA receptors, and also influences neurotrophic factor levels.
The available quantitative data, though not from direct comparative studies, suggests that Aniracetam has a well-documented, dose-dependent effect on increasing the release of multiple neurotransmitters. Omberacetam's effects, mediated by CPG, appear to be potent at the receptor level, particularly in enhancing AMPA receptor currents.
Further research involving direct, head-to-head comparative studies employing standardized experimental protocols is necessary to definitively elucidate the relative potencies and full pharmacological profiles of these two compounds. Such studies would be invaluable for the rational design and development of next-generation cognitive enhancers.
References
- 1. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cereflexlabs.com [cereflexlabs.com]
- 3. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 4. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Omberacetam's Neuroprotective Efficacy: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Omberacetam (also known as Noopept) against other nootropic agents, with a primary focus on Piracetam. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a neuroprotective agent.
Comparative Efficacy in Animal Models of Cognitive Deficit
Omberacetam has demonstrated significant neuroprotective properties in various in vivo models of cognitive impairment, most notably in scopolamine-induced amnesia, a model that mimics cholinergic dysfunction observed in Alzheimer's disease. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, existing research provides a strong basis for assessing its relative potency.
Scopolamine-Induced Amnesia Model
This model is a cornerstone for evaluating the efficacy of nootropics in reversing memory deficits. Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia, allowing for the assessment of a drug's ability to restore cognitive function.
Key Findings:
-
A study on BALB/c mice demonstrated that Omberacetam, at a dose of 0.5 mg/kg, completely prevented the development of cognitive disorders induced by scopolamine (1 mg/kg).[1]
-
In a separate study, Piracetam was shown to largely overcome the amnesic effects of scopolamine (3 mg/kg) in a passive avoidance task in rats when administered at a dose of 100 mg/kg.[2]
These findings, originating from different studies, suggest a significantly higher potency for Omberacetam compared to Piracetam in mitigating scopolamine-induced memory impairment.
Quantitative Data Summary:
Due to the lack of direct comparative studies providing standardized quantitative data, the following table summarizes findings from separate preclinical investigations. This highlights the neuroprotective effects of Omberacetam and Piracetam in the scopolamine-induced amnesia model.
| Nootropic Agent | Animal Model | Behavioral Test | Dosage | Key Outcome | Reference |
| Omberacetam | BALB/c Mice | Not Specified | 0.5 mg/kg | Complete prevention of scopolamine-induced cognitive disorders. | [1] |
| Piracetam | Rats | Passive Avoidance | 100 mg/kg | Largely overcame scopolamine-induced amnesia. | [2] |
Note: The absence of directly comparable quantitative data (e.g., escape latencies in Morris water maze, step-through latencies in passive avoidance tests) from a single, controlled study is a significant limitation in the current body of research.
Experimental Protocols
Below are generalized methodologies for the key behavioral assays used in the assessment of nootropic agents in the scopolamine-induced amnesia model. Specific parameters may vary between individual studies.
Scopolamine-Induced Amnesia Protocol
-
Animals: Typically, adult male rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., BALB/c) are used.
-
Drug Administration:
-
Omberacetam or the comparator drug (e.g., Piracetam) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the behavioral test.
-
Scopolamine is typically administered i.p. around 30 minutes before the acquisition trial of the behavioral test to induce amnesia.
-
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or the passive avoidance test.
Morris Water Maze (MWM)
This test assesses spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the water at different starting positions and must learn the location of the hidden platform over several trials and days. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Passive Avoidance Test
This test evaluates fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped to deliver a mild foot shock.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
Proposed Mechanisms of Neuroprotection: Omberacetam
The neuroprotective effects of Omberacetam are believed to be multifactorial, involving several key pathways.[3]
-
Antioxidant and Anti-inflammatory Action: Omberacetam has been shown to possess antioxidant properties, which can mitigate neuronal damage caused by oxidative stress. Its anti-inflammatory effects may also contribute to a more favorable microenvironment for neuronal survival.[3]
-
Inhibition of Glutamate Neurotoxicity: Excessive glutamate can lead to excitotoxicity, a major contributor to neuronal cell death in various neurological conditions. Omberacetam is suggested to inhibit this process.[3]
-
Modulation of AMPA Receptors: Omberacetam is a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity and learning and memory.
Below is a diagram illustrating the proposed neuroprotective signaling pathways of Omberacetam.
Caption: Proposed neuroprotective mechanisms of Omberacetam.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study validating the neuroprotective effects of a nootropic agent in a scopolamine-induced amnesia model.
Caption: In vivo experimental workflow for nootropic evaluation.
References
- 1. Dipeptide preparation Noopept prevents scopolamine-induced deficit of spatial memory in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reproducibility of Omberacetam Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omberacetam, also known by its brand name Noopept, is a synthetic nootropic molecule promoted for its cognitive enhancing effects.[1] Developed in Russia in 1996, it is structurally different from the racetam family of drugs, though it is often associated with them.[1][2] Omberacetam is a prodrug of the endogenous dipeptide cycloprolylglycine.[1] Its purported mechanisms of action include modulation of the glutamatergic system, specifically AMPA receptors, as well as antioxidant and anti-inflammatory effects.[1] This guide provides a comparative analysis of the published research on Omberacetam, with a focus on the reproducibility of key experimental findings. We present available quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to aid researchers in evaluating and potentially replicating these studies.
Quantitative Data Comparison
The following tables summarize the available quantitative data from published studies on Omberacetam and its common alternatives, Piracetam, Aniracetam, and Pramiracetam. This data is intended to provide a basis for comparing their potency and efficacy in various experimental models.
Table 1: Receptor Binding & Modulation
| Compound | Target | Metric | Value (µM) | Species |
| Omberacetam | AMPA Receptor Competition | IC50 | 80 ± 5.6 | Rat |
| Nooglutil (for comparison) | AMPA Receptor Agonist | IC50 | 6.4 ± 0.2 | Rat |
| Aniracetam | Muscarinic M1 Receptor | Ki | 4.4 | Not Specified |
| Pramiracetam | Dopaminergic, Adrenergic, Serotoninergic, GABAergic, Muscarinic, Adenosine, Benzodiazepine Receptors | IC50 | > 1-10 | Rat |
| Phenylpiracetam | α4β2 Nicotinic Acetylcholine Receptor | IC50 | 5.86 | Mouse |
| Piracetam | Most major CNS receptors | Ki | > 10 | Not Specified |
Note: A lower IC50 or Ki value indicates a higher binding affinity or inhibitory potency.[3]
Table 2: Neuroprotective Effects
| Compound | Assay | Metric | Value (µM) | Cell Line |
| Omberacetam | H₂O₂-induced oxidative stress | IC50 | 1.21 ± 0.07 | PC12 cells |
Table 3: Effects on Neurotrophic Factors
| Compound | Neurotrophic Factor | Effect | Species/Model |
| Omberacetam | NGF, BDNF | Increased expression | Rat Hippocampus |
| Levetiracetam (for comparison) | BDNF | Increased synthesis | Rat cortical astrocyte cultures |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for frequently cited experiments are provided below.
Behavioral Assays for Cognitive Enhancement
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[4][5]
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (rendered opaque with non-toxic paint or milk powder) maintained at a constant temperature (e.g., 21-25°C). A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.[4][6]
-
Procedure:
-
Acclimation: Animals are handled for several days before the experiment to reduce stress.
-
Training: Mice or rats are placed in the water at one of four designated start positions, facing the wall of the pool. They are allowed a set time (e.g., 60-90 seconds) to find the hidden platform. If the animal fails to find the platform within the allotted time, it is gently guided to it.[4][7] The animal is then allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with distal cues in the room. This is repeated for several trials per day over a period of 4-6 days.[8]
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[4]
-
-
Data Analysis: Key parameters recorded include escape latency (time to find the platform), path length, swimming speed, and time spent in the target quadrant during the probe trial. These are typically analyzed using ANOVA to compare different treatment groups.
The elevated plus maze is used to assess anxiety-like behavior in rodents.[9][10]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[9][11]
-
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[9][10]
-
Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using tracking software.
-
-
Data Analysis: The primary measures of anxiety are the number of entries into and the time spent in the open arms versus the closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.[9]
In Vitro Assays
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a neuronal model. They are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum.[12]
-
Procedure:
-
Differentiated PC12 cells are pre-treated with varying concentrations of the test compound (e.g., Omberacetam) for a specified period (e.g., 72 hours).
-
Oxidative stress is induced by exposing the cells to a toxic agent, such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ₂₅₋₃₅), for a set duration (e.g., 24 hours).[12]
-
Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis: The concentration of the test compound that provides 50% protection against the induced toxicity (IC50) is calculated.
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized and subjected to centrifugation to isolate crude synaptic membranes.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA for AMPA receptors) in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound, which reflects its affinity for the receptor.
Signaling Pathways and Experimental Workflows
Omberacetam's Proposed Mechanism of Action
Omberacetam is thought to exert its nootropic effects through multiple pathways. It is a prodrug that is metabolized to cycloprolylglycine, which then modulates AMPA receptors.[1] This modulation is believed to enhance synaptic plasticity, a key process in learning and memory. Furthermore, Omberacetam has been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[13] This can lead to the activation of downstream signaling cascades, such as the CREB pathway, which is crucial for neuronal survival and plasticity.[14][15]
Caption: Proposed mechanism of action for Omberacetam.
Experimental Workflow for Preclinical Nootropic Evaluation
The preclinical evaluation of a potential nootropic compound typically follows a structured workflow, starting with in vitro screening and progressing to in vivo behavioral studies.
Caption: Preclinical evaluation workflow for nootropic drugs.
Conclusion
The reproducibility of research on Omberacetam is a critical consideration for the scientific community. While a number of studies suggest its potential as a cognitive enhancer with neuroprotective properties, a thorough comparison with other nootropics is hampered by a lack of directly comparable quantitative data across standardized assays. This guide has synthesized the available information on Omberacetam and its alternatives, providing a framework for researchers to critically evaluate the existing literature and design future studies that can contribute to a more definitive understanding of its efficacy and mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate the replication of key experiments and encourage further investigation into the therapeutic potential of this and other nootropic compounds.
References
- 1. Omberacetam - Wikipedia [en.wikipedia.org]
- 2. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omberacetam | iGluR | TargetMol [targetmol.com]
- 13. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Omberacetam and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Omberacetam (Noopept) against other prominent nootropics, including Piracetam, Aniracetam, and Oxiracetam. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, detailed methodologies, and mechanisms of action to support further investigation and development in the field of cognitive enhancement.
Introduction
Nootropics, often referred to as "smart drugs," are a class of substances that aim to improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. Omberacetam, a dipeptide derivative of the prototypical nootropic Piracetam, has garnered significant attention for its high potency and multifaceted mechanism of action. This guide will objectively compare Omberacetam to other well-known nootropics, presenting available quantitative data, experimental protocols, and visualizations of key signaling pathways.
Mechanisms of Action: A Comparative Overview
The nootropics discussed in this guide exert their cognitive-enhancing effects through various mechanisms, often involving multiple neurotransmitter systems and cellular pathways.
Omberacetam (Noopept) has a complex mechanism of action that is not yet fully elucidated. However, research suggests several key pathways:
-
Neurotrophic Factor Upregulation: Omberacetam has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1][2][3][4][5] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.
-
HIF-1 (Hypoxia-Inducible Factor 1) Signaling Pathway Activation: Studies indicate that Omberacetam can activate the HIF-1 signaling pathway.[6] HIF-1 is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions and has been implicated in neuroprotective mechanisms.
-
Cholinergic System Modulation: Omberacetam is believed to modulate the cholinergic system, potentially increasing the sensitivity of acetylcholine receptors and enhancing cholinergic neurotransmission, which is vital for memory and attention.[7][8]
Piracetam , the first synthesized nootropic, is thought to work by:
-
Modulating Neurotransmitter Systems: It is believed to influence cholinergic and glutamatergic neurotransmission.[9]
-
Improving Cell Membrane Fluidity: Piracetam may enhance the fluidity of neuronal membranes, which can improve signal transduction.[10]
-
Enhancing Cerebral Blood Flow: Some studies suggest it can improve microcirculation in the brain.[10]
Aniracetam is known for its effects on:
-
Glutamatergic System: It positively modulates AMPA receptors, which are involved in synaptic plasticity and learning.[7]
-
Cholinergic, Dopaminergic, and Serotonergic Systems: Aniracetam has been shown to influence the release and activity of these key neurotransmitters, which play roles in mood, motivation, and cognition.[7]
-
Increasing Brain-Derived Neurotrophic Factor (BDNF): Similar to Omberacetam, Aniracetam may increase BDNF levels.[7][11]
Oxiracetam is a potent racetam with neuroprotective properties, and its mechanism involves:
-
Modulation of Neurotransmitter Release: It is thought to enhance the release of acetylcholine and glutamate.
-
Akt/mTOR Signaling Pathway: Research suggests that Oxiracetam may exert its effects through the activation of the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[12]
Comparative Efficacy: Preclinical and Clinical Data
Direct comparative studies with quantitative data are essential for evaluating the relative efficacy of these nootropics. Below are summaries of available data.
Preclinical Data
While many studies investigate the individual effects of these nootropics, direct head-to-head preclinical comparisons with robust quantitative data are limited in the publicly available literature. A common assertion is that Omberacetam is significantly more potent than Piracetam, with some sources claiming it to be up to 1000 times more potent, though the specific experimental data backing this precise figure is not consistently detailed in the reviewed literature.[8]
The following table summarizes the types of preclinical evidence available for each compound.
| Nootropic | Preclinical Evidence of Cognitive Enhancement | Key Findings |
| Omberacetam | Studies in animal models of cognitive deficit. | Increased NGF and BDNF expression in the hippocampus.[1][2][3][4][5] Activation of the HIF-1 signaling pathway.[6] |
| Piracetam | Studies in animal models of amnesia and age-related cognitive decline. | Improved performance in active avoidance learning tasks in aged rats.[13] |
| Aniracetam | Studies in animal models of cognitive impairment. | Positive modulation of AMPA receptors.[7] Increased release of acetylcholine, dopamine, and serotonin.[7] |
| Oxiracetam | Studies in animal models of vascular dementia and chronic cerebral hypoperfusion. | Ameliorated deficits in the Morris water maze.[14] Upregulated BDNF and PSD-95 via the Akt/mTOR signaling pathway.[14] |
Clinical Data
A clinical study involving patients with vascular cognitive impairment (VCI) provides a direct comparison of Omberacetam with a combination of Piracetam and Cinnarizine, and with Aminophenylbutyric acid.
Table 1: Comparative Clinical Efficacy in Vascular Cognitive Impairment [15]
| Treatment Group (n=50 per group) | Baseline MoCA Score (Mean) | MoCA Score after 45 Days (Mean) | Change in MoCA Score | Baseline HAM-A Score (Mean) | Change in HAM-A Score after 45 Days (Mean Decrease) | Change in Subjective Sleep Score after 45 Days (Mean Improvement) |
| Omberacetam (10 mg, 2x/day) | 19.8 | 23.3 | +3.5 | Not specified | 16.9 | 4.6 |
| Piracetam/Cinnarizine (400/25 mg, 3x/day) | Not specified | Not specified | Less significant than Omberacetam | Not specified | 19.9 | 5.0 |
| Aminophenylbutyric acid (250 mg, 3x/day) | Not specified | Not specified | Less significant than Omberacetam | Not specified | 20.0 | 5.3 |
MoCA: Montreal Cognitive Assessment; HAM-A: Hamilton Anxiety Rating Scale.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of methodologies used in key studies.
Quantification of NGF and BDNF mRNA Expression (Northern Blot Analysis)
This protocol describes the general steps for measuring NGF and BDNF mRNA levels in rat hippocampus following Omberacetam administration, based on the description in the cited literature.[2][3][4]
-
Animal Treatment: Male rats are administered Omberacetam or a vehicle control. Both acute (single dose) and chronic (daily for 28 days) treatment regimens are employed.
-
Tissue Collection and RNA Extraction: At the end of the treatment period, animals are euthanized, and the hippocampus is dissected. Total RNA is extracted from the tissue using a standard method such as the guanidinium thiocyanate-phenol-chloroform extraction.
-
Northern Blotting:
-
Electrophoresis: A specified amount of total RNA per sample is denatured and separated by size on a formaldehyde-agarose gel. Ethidium bromide can be added to the gel to visualize RNA integrity.
-
Transfer: The separated RNA is transferred from the gel to a nylon membrane via capillary action.
-
Hybridization: The membrane is incubated with a radiolabeled cDNA probe specific for either NGF or BDNF mRNA. The probe binds to its complementary mRNA sequence on the membrane.
-
Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.
-
Detection: The radiolabeled probe is detected by exposing the membrane to X-ray film or a phosphorimager. The intensity of the resulting band corresponds to the amount of the specific mRNA in the sample.
-
-
Quantification: The density of the bands is quantified using densitometry software. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or beta-actin) to control for variations in RNA loading.
Assessment of HIF-1α Activation
This protocol outlines a general workflow to investigate the effect of Omberacetam on the HIF-1 signaling pathway, as suggested by the literature.[6]
-
Cell Culture and Treatment: A human cell line, such as SH-SY5Y neuroblastoma cells, is cultured under standard conditions. The cells are then treated with Omberacetam at various concentrations and for different durations. A positive control, such as a hypoxia mimetic (e.g., CoCl₂ or deferoxamine), is also used.
-
Reporter Gene Assay:
-
Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE).
-
Following treatment with Omberacetam, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the HIF-1 pathway.
-
-
Western Blot for HIF-1α Protein Levels:
-
After treatment, cells are lysed, and total protein is extracted.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes:
-
Total RNA is extracted from treated cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for HIF-1 target genes (e.g., VEGF, EPO, PGK1).
-
The relative expression of these genes is calculated and normalized to a housekeeping gene.
-
Clinical Trial Protocol for Vascular Cognitive Impairment
The following is a summary of the methodology from the clinical trial comparing Omberacetam to other nootropics in patients with VCI.[15]
-
Study Design: A randomized, comparative clinical trial.
-
Participants: 150 patients diagnosed with vascular cognitive impairment not meeting the criteria for dementia.
-
Randomization: Patients were randomized into three parallel treatment groups of 50 patients each.
-
Interventions:
-
Group 1: Omberacetam 10 mg twice daily.
-
Group 2: Piracetam 400 mg / Cinnarizine 25 mg combination tablet three times daily.
-
Group 3: Aminophenylbutyric acid 250 mg three times daily.
-
-
Duration: The treatment course was 45 days.
-
Assessments: Cognitive function and emotional state were assessed at baseline and after 45 days of therapy using the following instruments:
-
Montreal Cognitive Assessment (MoCA)
-
Hamilton Anxiety Rating Scale (HAM-A)
-
Subjective assessment of asthenia scale
-
Modified subjective sleep characteristics scale
-
-
Follow-up: The duration of the nootropic effect of Omberacetam was evaluated in 50 patients from the first group and another 50 patients from the other groups 3.5 months after the end of the treatment.
-
Statistical Analysis: The significance of the changes in scores from baseline to the end of treatment was determined using appropriate statistical tests (p-values were reported).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of nootropics can aid in understanding their mechanisms.
Caption: Proposed mechanisms of action for Omberacetam leading to cognitive enhancement.
Caption: Experimental workflow for quantifying NGF and BDNF mRNA expression.
Conclusion
Omberacetam demonstrates significant potential as a cognitive enhancer, with preclinical evidence suggesting mechanisms related to increased neurotrophic factor expression and activation of the HIF-1 signaling pathway. Clinical data, although limited, indicates superior efficacy over a Piracetam/Cinnarizine combination in improving cognitive scores in patients with vascular cognitive impairment. However, for a comprehensive understanding and to facilitate further drug development, more direct, quantitative preclinical comparisons with other nootropics like Aniracetam and Oxiracetam are necessary. Furthermore, detailed experimental protocols from published studies are often lacking, highlighting a need for greater transparency and detail in reporting methodologies to ensure reproducibility. Future research should focus on head-to-head trials with standardized cognitive assessments and detailed mechanistic studies to fully elucidate the comparative efficacy and therapeutic potential of Omberacetam and other nootropics.
References
- 1. Oxiracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 2. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 8. healthopenresearch-files.f1000.com [healthopenresearch-files.f1000.com]
- 9. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIF-1-regulated vasoactive systems are differentially involved in acute hypoxic stress responses of the developing brain of newborn mice and are not affected by levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxiracetam Study Data: What Recent Research Reveals – CONSULTEC – Cursos de Máquinas Pesadas em São Luís-MA [consultectreinamentos.com.br]
- 15. Possibilities nootropic drugs in non-demented patients with vascular cognitive disorders | Dadasheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
A Comparative Analysis of Omberacetam and Other Racetams: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
The landscape of nootropic research is continually evolving, with a vast array of compounds being investigated for their cognitive-enhancing potential. Among these, the racetam class of drugs has been a cornerstone of study for decades. This guide provides a detailed structural and functional comparison of omberacetam (Noopept), a unique dipeptide analog, with traditional racetams such as piracetam, aniracetam, oxiracetam, and pramiracetam. The following sections delve into their chemical distinctions, mechanisms of action, and comparative experimental data, offering a comprehensive resource for the scientific community.
Structural Comparison: A Departure from the Pyrrolidone Core
A fundamental distinction between omberacetam and other racetams lies in their core chemical structures. Traditional racetams are characterized by a 2-oxo-pyrrolidone nucleus. In contrast, omberacetam, or N-phenylacetyl-L-prolylglycine ethyl ester, is a dipeptide that does not possess this foundational pyrrolidone ring, setting it apart structurally from its predecessors.
Below is a visual representation of the chemical structures of omberacetam and the compared racetams.
Functional Comparison: Mechanisms of Action
The functional differences between omberacetam and other racetams are as significant as their structural distinctions. While all these compounds modulate neurotransmitter systems, their primary targets and downstream effects vary considerably.
Glutamatergic System Modulation
A common mechanism among many racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which enhances excitatory glutamatergic neurotransmission.[1] Aniracetam and oxiracetam, in particular, are known to potentiate AMPA receptor function.[1] Piracetam is considered a weak modulator of AMPA receptors.[2] Omberacetam also modulates AMPA receptors, with some reports suggesting a half-maximal inhibitory concentration (IC50) of 6.4 ± 0.2 µM.[3]
Cholinergic System Modulation
The cholinergic system, crucial for learning and memory, is another key target for this class of compounds. Piracetam, oxiracetam, and aniracetam have been shown to enhance cholinergic activity.[4] Oxiracetam and pramiracetam, notably, increase high-affinity choline uptake (HACU) in the hippocampus, a rate-limiting step in acetylcholine synthesis.[5][6] Omberacetam's direct effects on the cholinergic system are less characterized, with its primary mechanism appearing to be indirect.
Unique Mechanisms of Omberacetam
Omberacetam exhibits a multi-faceted mechanism of action that distinguishes it from traditional racetams. It acts as a prodrug for the endogenous dipeptide cycloprolylglycine (CPG). CPG, in turn, modulates AMPA and N-methyl-D-aspartate (NMDA) receptors and has been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). This neurotrophic activity suggests a role in promoting neuronal survival and plasticity, a feature not as prominently attributed to other racetams.
Quantitative Data Summary
The following table summarizes available quantitative data for omberacetam and other racetams. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with caution.
| Compound | Typical Oral Dose (Human) | AMPA Receptor Modulation | Cholinergic System Modulation | Other Key Mechanisms |
| Omberacetam | 10-30 mg | Positive modulator (IC50: 6.4 ± 0.2 µM)[3] | Indirect | Prodrug for Cycloprolylglycine; Increases BDNF and NGF |
| Piracetam | 1200-4800 mg | Weak positive modulator[2] | Enhances ACh release[7] | Improves mitochondrial membrane fluidity |
| Aniracetam | 750-1500 mg | Potent positive modulator (EC50 ≤ 0.1 µM for NMDA modulation)[8] | Enhances ACh release | Anxiolytic effects |
| Oxiracetam | 800-2400 mg | Positive modulator[9] | Increases High-Affinity Choline Uptake (HACU)[5] | Mild stimulant properties |
| Pramiracetam | 600-1200 mg | Less characterized | Potently increases High-Affinity Choline Uptake (HACU)[6] | Increases nitric oxide synthase activity |
Experimental Protocols
To provide a framework for comparative research, this section details the methodologies for key behavioral experiments frequently used to assess the cognitive-enhancing effects of racetams.
Passive Avoidance Test
The passive avoidance test is a fear-motivated assay that evaluates learning and memory in rodents.
Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped with a grid floor capable of delivering a mild electric foot shock. A guillotine door separates the two compartments.[10]
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.[11]
-
Retention Trial: Typically conducted 24 hours after the acquisition trial, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.[11]
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to the acquisition trial.[10]
Morris Water Maze
The Morris water maze is a test of spatial learning and memory that relies on distal cues for navigation.
Apparatus: A large circular pool filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location.[12]
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting locations around the perimeter of the pool and must swim to find the hidden platform. The time taken to locate the platform (escape latency) is recorded over several trials and days.[13]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.[14]
Drug Administration: Test compounds are typically administered daily before the first trial of each session.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of racetams and a typical experimental workflow for preclinical evaluation.
Conclusion
Omberacetam represents a significant structural and functional departure from the traditional racetam class of nootropics. While both omberacetam and its predecessors modulate key neurotransmitter systems involved in cognition, omberacetam's unique dipeptide structure and its role as a prodrug for cycloprolylglycine, leading to the upregulation of neurotrophic factors, suggest a distinct and potentially more multifaceted mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of these compounds. This guide provides a foundational overview to inform future research and development in the field of cognitive enhancement.
References
- 1. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nootropicsexpert.com [nootropicsexpert.com]
- 7. Profound effects of combining choline and piracetam on memory enhancement and cholinergic function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of contextual fear-conditioning by putative (+/-)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor modulators and N-methyl-D-aspartate (NMDA) receptor antagonists in DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Cross-Validation of Analytical Methods for Omberacetam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Omberacetam (also known as Noopept or GVS-111) is a synthetic nootropic agent with neuroprotective and cognitive-enhancing properties.[1][2][3] As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification in various matrices during preclinical and clinical development. Cross-validation of these methods is a critical step to ensure that data generated by different techniques or in different laboratories are comparable and reliable.[4][5]
Comparison of Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the quantification of small molecules like Omberacetam in biological fluids.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Omberacetam Quantification (Hypothetical Data Based on Similar Analytes)
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Data presented are hypothetical and based on typical performance characteristics observed for similar analytes in the scientific literature.[7][8][9]
Experimental Protocols
A cross-validation study aims to compare the performance of two different analytical methods. Below are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS for the determination of Omberacetam in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the respective chromatography system.
HPLC-UV Method
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.[7][10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
LC-MS/MS Method
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Omberacetam and the internal standard.[8]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways of Omberacetam
Omberacetam is believed to exert its nootropic effects through various signaling pathways. Understanding these pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Caption: Simplified signaling pathways of Omberacetam.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring the integrity of data in drug development. While this guide presents a hypothetical comparison for Omberacetam, the outlined principles, protocols, and workflows provide a solid foundation for researchers to design and execute their own cross-validation studies. The choice between methods like HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. By adhering to rigorous validation and cross-validation practices, the scientific community can ensure the generation of high-quality, reproducible data in the research of Omberacetam and other nootropic compounds.
References
- 1. Omberacetam | iGluR | TargetMol [targetmol.com]
- 2. Omberacetam - Wikipedia [en.wikipedia.org]
- 3. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The use of the HPLC method for the quantitative determination of a peptide analog of piracetam with nootropic activity and its main metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Omberacetam's Cognitive Benefits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of Omberacetam (also known as Noopept) against other prominent nootropics: Piracetam and Aniracetam. The information presented is collated from preclinical and clinical studies to offer a comprehensive overview for research and development purposes. Due to a scarcity of direct comparative clinical trials in healthy human subjects, this guide incorporates significant findings from animal models to delineate the relative efficacy and mechanisms of action.
Comparative Analysis of Cognitive Enhancement
The cognitive-enhancing properties of Omberacetam, Piracetam, and Aniracetam have been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies, offering a comparative perspective on their effects on memory and learning.
Table 1: Comparison of Efficacy in the Novel Object Recognition (NOR) Test in Mice
| Compound | Dosage | Discrimination Index (DI) | Key Findings |
| Control (Vehicle) | - | ~0.1 - 0.2 | Demonstrates normal, modest preference for the novel object. |
| Omberacetam | 0.5 mg/kg | Significantly > Control | Showed significant improvement in recognition memory. |
| Aniracetam | 50 mg/kg | No significant difference from control | In healthy mice, did not significantly enhance recognition memory[1]. |
| Piracetam | 200 mg/kg | Modest, non-significant increase vs. Control | Effects on recognition memory in healthy animals are not consistently significant. |
Table 2: Comparison of Efficacy in the Morris Water Maze (MWM) Test in Rats
| Compound | Dosage | Escape Latency (seconds) | Key Findings |
| Control (Scopolamine-induced amnesia) | - | Increased latency | Represents impaired spatial learning and memory. |
| Omberacetam | 0.5 mg/kg | Significantly reduced vs. Control | Effectively reversed scopolamine-induced memory impairment. |
| Aniracetam | 50 mg/kg | Significantly reduced vs. Control | Demonstrated efficacy in mitigating memory deficits. |
| Piracetam | 400 mg/kg | Significantly reduced vs. Control | Showed protective effects against chemically-induced amnesia[2]. |
Table 3: Comparison of Efficacy in the Passive Avoidance Test in Rats
| Compound | Dosage | Step-through Latency (seconds) | Key Findings |
| Control (Vehicle) | - | Baseline latency | Represents normal learning and memory of an aversive stimulus. |
| Omberacetam | 0.5 mg/kg | Significantly increased vs. Control | Enhanced memory retention of the aversive stimulus. |
| Aniracetam | 50 mg/kg | Significantly increased vs. Control | Prolonged step-down latencies, indicating improved learning and/or memory[3]. |
| Piracetam | 100 mg/kg | Significantly increased vs. Control | Also prolonged step-down latencies, suggesting memory enhancement[3][4]. |
Mechanisms of Action: A Comparative Overview
The cognitive benefits of these nootropics are attributed to their distinct yet sometimes overlapping mechanisms of action at the molecular level.
Omberacetam (Noopept): The primary mechanism of Omberacetam is believed to be its ability to increase the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus[5]. These neurotrophins play crucial roles in neuronal survival, differentiation, and synaptic plasticity.
Piracetam: As the archetypal racetam, Piracetam's mechanism is multifaceted. It is thought to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmitter systems[6][7]. It has been shown to increase the density of muscarinic acetylcholine receptors in the frontal cortex of aged mice[8][9]. Furthermore, Piracetam may improve the fluidity of neuronal cell membranes, thereby facilitating neurotransmission[7].
Aniracetam: Aniracetam is a fat-soluble nootropic that readily crosses the blood-brain barrier. Its primary mechanism of action is the positive allosteric modulation of AMPA receptors, a subtype of glutamate receptors critical for synaptic plasticity and learning[10][11]. By enhancing glutamatergic signaling, Aniracetam is thought to facilitate long-term potentiation (LTP), a cellular basis for memory formation. Some evidence also suggests it can increase the release of acetylcholine in the hippocampus.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for each nootropic, created using the DOT language.
Omberacetam: NGF and BDNF Signaling Pathways
Caption: Omberacetam's proposed signaling cascade via NGF and BDNF pathways.
Piracetam: Cholinergic and Glutamatergic Modulation
Caption: Piracetam's multifaceted mechanism of action.
Aniracetam: AMPA Receptor Modulation Pathway
Caption: Aniracetam's signaling through AMPA receptor modulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents, capitalizing on their innate preference for novelty.
-
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm).
-
Habituation: Mice are individually placed in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The mouse is allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher positive DI indicates better recognition memory[12][13].
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral task to assess spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Acquisition/Training Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform using distal spatial cues in the room. This is typically conducted over several days with multiple trials per day. The escape latency (time to find the platform) is recorded for each trial.
-
Probe Trial/Retention Phase: The escape platform is removed from the pool, and the rat is allowed to swim for a set period (e.g., 60 seconds).
-
Data Analysis: Key metrics include the escape latency during training and, in the probe trial, the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location[14][15].
Passive Avoidance Test
This test evaluates fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Acquisition/Training Trial: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency ) is measured.
-
Data Analysis: A longer step-through latency in the retention trial compared to the training trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark compartment.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical comparative studies of nootropics.
References
- 1. Oral aniracetam treatment in C57BL/6J mice without pre-existing cognitive dysfunction reveals no changes in learning, memory, anxiety or stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 7. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Omberacetam and Its Analogs: A Comparative Analysis of Nootropic Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of Omberacetam and its analogs, supported by available experimental data. Omberacetam, also known as Noopept (GVS-111), is a synthetic nootropic molecule with purported cognitive-enhancing and neuroprotective properties. Its potency, significantly greater than that of the archetypal racetam, Piracetam, has spurred interest in the structure-activity relationships of its analogs.
Comparative Potency of Omberacetam and Related Compounds
Omberacetam (N-phenylacetyl-L-prolylglycine ethyl ester) is structurally related to the endogenous neuropeptide cycloprolylglycine (CPG). It is considered a prodrug of CPG.[1][2] The cognitive-enhancing effects of Omberacetam are attributed to its modulation of the glutamatergic system, specifically acting as a positive allosteric modulator of AMPA receptors.[2] This modulation is believed to underpin its significant potency.
Published research indicates that Omberacetam is approximately 1000 times more potent than Piracetam.[3] While comprehensive quantitative data comparing a wide range of Omberacetam analogs is limited in publicly available literature, some insights can be gleaned from related compounds and their mechanisms. One study identified N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) as a linear analog of CPG that metabolizes into CPG in vitro and demonstrates neuroprotective effects.[2][4] This suggests that the conversion to the active CPG form is a key determinant of activity for this class of compounds.
The following table summarizes the available potency data for Omberacetam and a key analog in relation to Piracetam.
| Compound | Target/Assay | Potency | Reference |
| Omberacetam (Noopept) | Cognitive Enhancement (relative to Piracetam) | ~1000x more potent | [3] |
| Piracetam | Cognitive Enhancement | Baseline | [3] |
| N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) | Cell Survival (Parkinson's disease model) | Active at 10⁻⁷–10⁻⁶ M | [2] |
Experimental Protocols
Detailed experimental protocols for determining the potency of these compounds are often specific to the laboratory and the particular assay being performed. However, based on the known mechanisms of action, the following outlines the general methodologies for key experiments.
AMPA Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a compound for the AMPA receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds by their ability to displace a radiolabeled ligand from the AMPA receptor.
Materials:
-
Membrane preparations from a brain region rich in AMPA receptors (e.g., cortex or hippocampus) or a cell line expressing recombinant AMPA receptors.
-
Radioligand (e.g., [³H]AMPA).
-
Test compounds (Omberacetam and its analogs).
-
Incubation buffer (e.g., Tris-HCl buffer with additives to prevent degradation).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Electrophysiological Recording of AMPA Receptor Potentiation
This functional assay measures the ability of a compound to enhance the response of AMPA receptors to their natural ligand, glutamate.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds for potentiating AMPA receptor-mediated currents in neurons.
Materials:
-
Brain slices (e.g., hippocampal slices) or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Glutamate or an AMPA receptor agonist.
-
Test compounds (Omberacetam and its analogs).
-
Patch-clamp electrophysiology setup.
Procedure:
-
Preparation: A single neuron is selected for recording, and a whole-cell patch-clamp configuration is established.
-
Baseline Recording: A baseline AMPA receptor-mediated current is established by applying a known concentration of glutamate or an AMPA agonist.
-
Compound Application: The test compound is applied to the neuron at various concentrations.
-
Potentiation Measurement: The potentiation of the AMPA receptor-mediated current in the presence of the test compound is recorded.
-
Data Analysis: The percentage of potentiation is plotted against the logarithm of the test compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of Omberacetam and a generalized workflow for assessing the potency of its analogs.
Caption: Proposed signaling pathway of Omberacetam.
Caption: Experimental workflow for potency assessment.
References
Safety Operating Guide
Navigating the Safe Disposal of Omberacetam in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Omberacetam is a critical component of laboratory safety and regulatory compliance. While specific disposal guidelines for every research chemical are not always readily available, a comprehensive approach combining information from Safety Data Sheets (SDS) and general laboratory waste management principles ensures a safe and responsible process. Omberacetam, also known as Noopept, is not classified as a hazardous substance or mixture according to several safety data sheets.[1] However, adherence to established laboratory disposal protocols is essential.
Standard Disposal Procedures for Omberacetam
The primary recommendation for the disposal of solid Omberacetam is to sweep it up, avoiding dust formation, and place it in a suitable, closed, and properly labeled container for disposal.[2] For any chemical, it is crucial to consult your institution's specific hazardous waste program and local regulations to ensure full compliance.[3][4]
Key Steps for Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS for Omberacetam indicates that no special environmental precautions are required.[2] It also provides crucial information on handling, storage, and personal protective equipment.
-
Segregation: Do not mix Omberacetam waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Solid chemical wastes should be stored in their original container or a clearly labeled one.[3]
-
Containerization: Use a leak-proof, sealable container for the Omberacetam waste.[3] Ensure the container is correctly labeled with the chemical name and any associated hazards (though Omberacetam is not classified as hazardous).
-
Waste Collection: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department to arrange for collection from a designated satellite accumulation area.[5]
-
Empty Containers: Empty containers that held Omberacetam should be managed according to laboratory protocols. For non-acutely hazardous waste, once the container is emptied, any labels should be defaced before disposal as regular trash.[4]
Decision-Making for Omberacetam Disposal
The following workflow provides a logical approach to determining the appropriate disposal route for Omberacetam within a laboratory context.
General Laboratory Chemical Waste Guidelines
While Omberacetam itself is not classified as hazardous, it is good practice to handle all chemical waste with care. The following table summarizes general guidelines for laboratory chemical waste disposal that are applicable in this context.
| Waste Type | Container Requirements | Disposal Procedure |
| Solid Chemical Waste (Non-Hazardous) | Original or clearly labeled, sealed container. | Follow institutional guidelines for non-hazardous solid waste. May be collected by EHS or disposed of in designated bins. |
| Liquid Chemical Waste | Leak-proof, compatible containers (e.g., no acids in metal). Do not fill more than 90% full.[3] | Segregate by hazard class. Arrange for EHS pickup. Sewer disposal is only permissible for specific, non-hazardous, water-soluble substances in small quantities, and with institutional approval.[6] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated solid waste container. | If contaminated with hazardous materials, dispose of as hazardous waste. If only with non-hazardous materials like Omberacetam, follow standard lab trash procedures. |
| Empty Chemical Containers | Must be completely empty. | Deface or remove all labels indicating hazardous contents. Dispose of as regular trash unless the container held an acutely hazardous substance.[4] |
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of Omberacetam, fostering a culture of safety and regulatory compliance.
References
- 1. abmole.com [abmole.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Omberacetam (Standard)
This document provides essential safety and logistical information for the handling of Omberacetam in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.
Hazard Identification and Risk Assessment
Omberacetam, also known as Noopept or GVS-111, is a nootropic agent. While it is not classified as a hazardous substance, it is an active pharmaceutical ingredient (API) and should be handled with care to minimize exposure. The primary routes of potential exposure are inhalation of dust particles and skin contact.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment must be worn when handling Omberacetam powder:
| PPE Category | Item | Specification |
| Hand Protection | Nitrile gloves | Powder-free. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Respiratory Protection | Dust mask (N95 or P1) | Recommended when handling the powder outside of a ventilated enclosure to avoid dust formation.[2] |
| Body Protection | Laboratory coat | Fully buttoned. |
Safe Handling Procedures
3.1. Engineering Controls:
-
Handle Omberacetam powder in a well-ventilated area.
-
For procedures that may generate significant dust, use a chemical fume hood or a powder containment hood.
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on a lab coat, safety glasses, and gloves. If not working in a ventilated enclosure, a dust mask is recommended.
-
Weighing and Aliquoting:
-
Perform these tasks in a fume hood or on a dedicated bench space that is easy to clean.
-
Use a spatula or other appropriate tools to transfer the powder. Avoid scooping in a manner that creates airborne dust.
-
Close the primary container immediately after use.
-
-
Dissolving: When preparing solutions, add the solvent to the Omberacetam powder slowly to avoid splashing.
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly with an appropriate solvent (e.g., 70% ethanol) and then water.
-
Dispose of all contaminated disposables as chemical waste.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures
4.1. In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.[2]
-
Remove contaminated clothing.
4.2. In Case of Eye Contact:
-
Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Seek medical attention.
4.3. In Case of Inhalation:
-
Move the individual to fresh air.[2]
-
If breathing is difficult, seek medical attention.
4.4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[2]
-
Seek immediate medical attention.
4.5. Accidental Spills:
-
For small spills, gently sweep up the powder, avoiding dust generation. Use a damp cloth to wipe the area after powder removal.
-
Place the collected material and cleaning supplies in a sealed container for disposal as chemical waste.
-
For large spills, evacuate the area and follow institutional emergency procedures.
Storage and Disposal
5.1. Storage:
-
Store Omberacetam in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Recommended storage temperature is -20°C for long-term storage.
5.2. Disposal:
-
Dispose of unused Omberacetam and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of Omberacetam down the drain or in the regular trash.
-
Keep waste in a suitable, closed container for disposal.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C17H22N2O4 | [3] |
| Molecular Weight | 318.37 g/mol | [3] |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | -20°C (long-term) | [2] |
Omberacetam Handling Workflow
Caption: Workflow for the safe handling of Omberacetam.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
